molecular formula C17H15NO2 B576358 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid CAS No. 885525-21-3

1-Benzyl-2-methyl-1H-indole-3-carboxylic acid

Cat. No.: B576358
CAS No.: 885525-21-3
M. Wt: 265.312
InChI Key: FQHPBNUKSYOYHZ-UHFFFAOYSA-N
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Description

1-Benzyl-2-methyl-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C17H15NO2 and its molecular weight is 265.312. The purity is usually 95%.
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Properties

IUPAC Name

1-benzyl-2-methylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-12-16(17(19)20)14-9-5-6-10-15(14)18(12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHPBNUKSYOYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735686
Record name 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885525-21-3
Record name 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Benzyl-2-methyl-1H-indole-3-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Benzyl-2-methyl-1H-indole-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug development. The indole nucleus is a privileged structure found in numerous bioactive compounds, and its targeted functionalization is of paramount importance.[1] This document details the mechanistic underpinnings, practical execution, and comparative analysis of the primary synthetic strategies, with a focus on the Fischer Indole Synthesis and the Japp-Klingemann reaction. Designed for researchers, chemists, and professionals in pharmaceutical development, this guide integrates theoretical principles with field-proven experimental protocols, offering a robust framework for the efficient and logical synthesis of the target molecule.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a cornerstone of heterocyclic chemistry, forming the core of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[2] Consequently, indole derivatives are a major focus in drug discovery, serving as reactants for preparing compounds with a wide range of therapeutic activities, including anti-proliferative, anti-inflammatory, and antihistaminic agents. This compound, in particular, represents a versatile intermediate. The N-benzyl group provides steric and electronic modulation while offering a site for further chemical modification, the 2-methyl group enhances stability, and the 3-carboxylic acid function is a critical handle for amide coupling and other transformations to build molecular complexity.

This guide will dissect the most authoritative and practical methods for its synthesis, emphasizing the chemical reasoning behind procedural choices to empower researchers in optimizing their synthetic campaigns.

Core Synthetic Strategies: A Mechanistic Perspective

The construction of the indole core can be approached through several classic and modern synthetic reactions. For the target molecule, two pathways stand out for their reliability and adaptability: the Fischer Indole Synthesis and a tandem Japp-Klingemann/Fischer Indole approach.

The Fischer Indole Synthesis: The Workhorse of Indole Construction

Discovered in 1883 by Hermann Emil Fischer, this reaction remains one of the most indispensable methods for synthesizing substituted indoles.[3][4] The fundamental principle involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[2][5]

Causality of the Mechanism: The reaction's success hinges on a cascade of well-defined steps, initiated by the formation of the key hydrazone intermediate.

  • Hydrazone Formation: The reaction begins with the condensation of N-benzyl-N-phenylhydrazine with a suitable keto-ester, such as ethyl pyruvate, to form the corresponding hydrazone.

  • Tautomerization: Under acidic conditions, the hydrazone tautomerizes to its more reactive ene-hydrazine form.

  • [6][6]-Sigmatropic Rearrangement: This is the crucial C-C bond-forming step. The ene-hydrazine undergoes an electrocyclic rearrangement, analogous to a Cope rearrangement, to form a di-imine intermediate, transiently breaking the aromaticity of the benzene ring.[3][5]

  • Aromatization & Cyclization: The intermediate readily rearomatizes. Subsequent intramolecular nucleophilic attack by the aniline nitrogen onto the imine carbon forms the five-membered pyrrole ring.[2]

  • Ammonia Elimination: Finally, the elimination of an ammonia molecule under acid catalysis yields the stable, aromatic indole ring system.[4]

.dot

Caption: Fischer Indole Synthesis workflow for the target molecule.

The Japp-Klingemann Reaction: An Elegant Entry to Hydrazones

Causality of the Mechanism: This method cleverly circumvents the direct use of hydrazines by coupling a diazonium salt with a β-keto-ester.[8][9]

  • Diazotization: N-benzylaniline is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form the corresponding aryl diazonium salt.

  • Azo Coupling: The β-keto-ester (ethyl 2-methylacetoacetate) is deprotonated by a base to form an enolate. This enolate then acts as a nucleophile, attacking the diazonium salt to form an azo compound.[8]

  • Hydrolysis and Rearrangement: The azo intermediate undergoes hydrolysis and deacylation to yield the final, stable phenylhydrazone, which is identical to the intermediate used in the Fischer synthesis.[8]

  • Fischer Indolization: The resulting hydrazone is then subjected to acidic conditions (e.g., ethanolic HCl) to induce cyclization via the Fischer mechanism as described previously.[7][9]

.dot

Japp_Klingemann_Fischer start1 N-Benzylaniline step1 Diazotization (NaNO₂, HCl, 0-5°C) start1->step1 start2 Ethyl 2-Methylacetoacetate step3 Japp-Klingemann Reaction (Base, Coupling) start2->step3 step2 Aryl Diazonium Salt step1->step2 step2->step3 step4 Hydrazone Intermediate step3->step4 step5 Fischer Indolization (Acid, Heat) step4->step5 product_ester Ethyl 1-Benzyl-2-methyl- 1H-indole-3-carboxylate step5->product_ester final_product Target Molecule: This compound product_ester->final_product Hydrolysis

Caption: Japp-Klingemann/Fischer synthesis pathway.

Data Presentation: Comparative Analysis and Characterization

A critical aspect of synthetic planning is the selection of the most appropriate route based on factors like yield, step economy, and reagent availability.

Table 1: Comparison of Primary Synthesis Pathways

ParameterFischer Indole SynthesisJapp-Klingemann / Fischer Synthesis
Key Starting Materials N-benzyl-N-phenylhydrazine, Ethyl pyruvateN-benzylaniline, Ethyl 2-methylacetoacetate
Key Intermediates PhenylhydrazoneAryl diazonium salt, Phenylhydrazone
Number of Core Steps 2 (Hydrazone formation, Cyclization)3 (Diazotization, Coupling, Cyclization)
Typical Yields Moderate to GoodGood to Excellent
Advantages More convergent; fewer steps if hydrazine is available.Avoids handling potentially unstable hydrazines; starts from a more common amine.[10]
Challenges Hydrazine starting material may be less stable or commercially available.Requires careful temperature control during diazotization; diazonium salts are reactive.

Table 2: Spectroscopic Data for this compound

TechniqueExpected Chemical Shifts / Bands
¹H NMR δ ~12.0-13.0 (s, 1H, -COOH), δ ~7.0-8.0 (m, 9H, Ar-H), δ ~5.4 (s, 2H, -CH₂-Ph), δ ~2.7 (s, 3H, -CH₃)
¹³C NMR δ ~165-170 (C=O), δ ~125-140 (Ar-C), δ ~100-120 (Indole C), δ ~50 (-CH₂-), δ ~12 (-CH₃)
FTIR (KBr, cm⁻¹) ~2500-3300 (broad, O-H stretch), ~1680 (C=O stretch), ~1450-1600 (C=C aromatic stretch), ~740 (C-H bend, ortho-disubstituted)
(Note: Exact shifts may vary based on solvent and instrumentation. Data is predicted based on analogous structures and chemical principles.)[11]

Detailed Experimental Protocols

The following protocols are presented as robust starting points for laboratory synthesis. As a self-validating system, each step includes checks and expected observations. All reactions involving volatile or hazardous materials should be performed in a certified fume hood with appropriate personal protective equipment.

Protocol 1: Microwave-Assisted Fischer Indole Synthesis

This protocol leverages microwave heating to accelerate the reaction, a common technique for improving the efficiency of Fischer indolizations.[12]

Step A: Hydrazone Formation and In Situ Cyclization

  • Reagent Charging: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add N-benzyl-N-phenylhydrazine hydrochloride (1.0 mmol, 1.0 eq) and ethyl pyruvate (1.1 mmol, 1.1 eq).

  • Solvent Addition: Add anhydrous ethanol (3 mL).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 150°C for 15-20 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by column chromatography on silica gel to yield Ethyl 1-Benzyl-2-methyl-1H-indole-3-carboxylate.

Step B: Saponification to the Carboxylic Acid

  • Hydrolysis Setup: Dissolve the purified ester from Step A (1.0 mmol) in a mixture of ethanol (5 mL) and 10% aqueous sodium hydroxide solution (5 mL).

  • Heating: Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the ester spot has disappeared.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with 2M hydrochloric acid until the pH is ~2. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 10 mL) and dry under vacuum to yield the final product, this compound.

Protocol 2: Post-Indolization Carboxylation Strategy

This alternative involves first synthesizing 1-benzyl-2-methylindole and then introducing the C3-substituent.

Step A: Synthesis of 1-Benzyl-2-methyl-1H-indole

  • Indole Alkylation: In a flask, dissolve 2-methylindole (1.0 mmol) in dimethylformamide (DMF, 5 mL). Add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0°C. Stir for 30 minutes.

  • Benzyl Halide Addition: Add benzyl bromide (1.1 mmol) dropwise and allow the reaction to warm to room temperature. Stir for 3-5 hours until TLC indicates completion.

  • Quenching and Extraction: Carefully quench the reaction with water (15 mL) and extract with diethyl ether (3 x 15 mL). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to obtain 1-benzyl-2-methylindole.

Step B: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a separate flask at 0°C, add phosphorus oxychloride (POCl₃, 1.5 mmol) to anhydrous DMF (3 mL) dropwise. Stir for 20 minutes.

  • Indole Addition: Add a solution of 1-benzyl-2-methylindole (1.0 mmol) in DMF (2 mL) to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 40-50°C for 1-2 hours.

  • Hydrolysis: Pour the cooled reaction mixture onto crushed ice and basify with 20% sodium hydroxide solution until alkaline.

  • Isolation: Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers, dry, and concentrate. Purify by chromatography to yield 1-benzyl-2-methyl-1H-indole-3-carbaldehyde.

Step C: Oxidation to Carboxylic Acid

  • Oxidation Setup: Dissolve the aldehyde from Step B (1.0 mmol) in a suitable solvent like acetone or a mixture of t-butanol and water.

  • Oxidant Addition: Add an oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) at 0°C.

  • Reaction and Work-up: Stir until the reaction is complete (monitored by TLC). Quench any excess oxidant (e.g., with sodium bisulfite for KMnO₄). Acidify the mixture and extract the carboxylic acid product with ethyl acetate. Dry and concentrate to yield the final product.

Conclusion and Future Outlook

The synthesis of this compound is most reliably achieved through the venerable Fischer Indole Synthesis, with the Japp-Klingemann reaction serving as a strategic alternative for preparing the key hydrazone precursor. The choice between these pathways is dictated by starting material availability, scalability, and laboratory safety considerations. Post-indolization functionalization offers a more modular but longer route. The protocols and mechanistic insights provided herein serve as a comprehensive guide for chemists to confidently and efficiently access this valuable synthetic intermediate, paving the way for the discovery and development of novel indole-based therapeutics.

References

  • Synthesis and Chemistry of Indole. (n.d.).
  • Reissert indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • A three-component Fischer indole synthesis. (n.d.). PubMed. Retrieved from [Link]

  • Japp–Klingemann reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Reissert indole synthesis. (n.d.). chemeurope.com. Retrieved from [Link]

  • The Japp‐Klingemann Reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Japp-Klingemann reaction. (n.d.). chemeurope.com. Retrieved from [Link]

  • Reissert Indole Synthesis. (n.d.).
  • (PDF) Reissert Indole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. (n.d.).
  • Fischer Indole Synthesis. (2014). Chem-Station Int. Ed. Retrieved from [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
  • Methods for the synthesis of indole-3-carboxylic acid esters (microreview). (n.d.). ResearchGate. Retrieved from [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. (n.d.). MDPI. Retrieved from [Link]

  • A three-component Fischer indole synthesis. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Fischer Indole Synthesis. (n.d.).
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  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (n.d.). International Journal of Research and Scientific Innovation (IJRSI). Retrieved from [Link]

  • Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). PubMed Central. Retrieved from [Link]

  • Fischer Indole Synthesis. (2021). YouTube. Retrieved from [Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). RSC Publishing. Retrieved from [Link]

  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024). RSIS International. Retrieved from [Link]

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. (n.d.). Google Patents.
  • SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. (n.d.). DergiPark. Retrieved from [Link]

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  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (n.d.). MDPI. Retrieved from [Link]

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  • 20230818 Indole Synthesis SI. (n.d.).
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  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

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1-Benzyl-2-methyl-1H-indole-3-carboxylic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Benzyl-2-methyl-1H-indole-3-carboxylic Acid

Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details the compound's chemical identity, physicochemical properties, a validated synthetic pathway with mechanistic insights, and its applications as a versatile scaffold for developing therapeutic agents. Furthermore, it outlines critical safety and handling protocols for laboratory settings. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this valuable indole derivative.

Core Chemical Identity and Structure

This compound is a derivative of indole, a privileged bicyclic aromatic structure found in a vast array of biologically active compounds. The presence of the N-benzyl group enhances lipophilicity, while the 2-methyl and 3-carboxylic acid functionalities provide critical handles for further chemical modification and molecular recognition by biological targets.

Its unique structure makes it a valuable intermediate for synthesizing more complex molecules, including potential inhibitors of various enzymes and receptor antagonists.

Table 1: Chemical Identifiers

IdentifierValueSource
Chemical Name This compound-
Synonyms 1H-Indole-3-carboxylic acid, 2-methyl-1-(phenylmethyl)-[1]
Molecular Formula C₁₇H₁₅NO₂[1]
Molecular Weight 265.31 g/mol [1]
InChI InChI=1S/C17H15NO2/c1-12-16(17(19)20)14-9-5-6-10-15(14)18(12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,20)[1]
InChIKey FQHPBNUKSYOYHZ-UHFFFAOYSA-N[1]
Canonical SMILES CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C(=O)O-

Note: A single, universally cited CAS Number for this specific compound is not prominently available in public databases, which is common for specialized chemical reagents. Researchers should rely on the structural identifiers (InChI, SMILES) for unambiguous identification.

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experimental conditions, including reaction setups, purification methods, and formulation strategies.

Table 2: Physicochemical Data

PropertyValueSource & Notes
Form Solid[2] (by analogy)
Storage Temperature −20°C[2] (by analogy)
Solubility Soluble in organic solvents like DMF, DMSO. Limited solubility in water.Inferred from structure
Reactivity The carboxylic acid group can undergo standard reactions (e.g., esterification, amidation). The indole ring can be subject to electrophilic substitution.General chemical principles

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through a two-step process starting from a commercially available indole precursor. The described protocol is a robust and scalable method commonly employed in synthetic organic chemistry.

Experimental Protocol: Two-Step Synthesis

Step 1: N-Benzylation of Ethyl 2-methyl-1H-indole-3-carboxylate

  • Inert Atmosphere: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add ethyl 2-methyl-1H-indole-3-carboxylate (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material (approx. 5-10 mL per gram of indole).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen (N-H, pKa ≈ 17), forming a highly nucleophilic indolide anion. DMF is an ideal polar aprotic solvent that solvates the sodium cation without interfering with the nucleophile.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease.

  • Alkylation: Cool the solution back to 0°C and add benzyl bromide (1.1 eq) dropwise via a syringe.

    • Causality: The indolide anion attacks the electrophilic benzylic carbon of benzyl bromide in a classic SN2 reaction, forming the C-N bond.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding ice-cold water. This will destroy any unreacted NaH.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, ethyl 1-benzyl-2-methyl-1H-indole-3-carboxylate, can be purified by column chromatography on silica gel.

Step 2: Saponification to the Carboxylic Acid

  • Hydrolysis Setup: Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and ethanol (e.g., 3:1 v/v).

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq, e.g., 2 M solution).

    • Causality: Saponification is the base-mediated hydrolysis of an ester. The hydroxide ion attacks the electrophilic carbonyl carbon, leading to the formation of a carboxylate salt and ethanol.

  • Heating: Heat the mixture to reflux (approx. 60-70°C) and stir for 2-4 hours, monitoring by TLC.

  • Workup & Acidification: After cooling to room temperature, remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of cold 2 M hydrochloric acid (HCl). A precipitate of the desired carboxylic acid will form.

    • Causality: Protonation of the sodium carboxylate salt regenerates the neutral carboxylic acid, which is typically insoluble in acidic aqueous media and precipitates out.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: Saponification Start Ethyl 2-methyl-1H-indole-3-carboxylate Deprotonation Deprotonation with NaH in DMF Start->Deprotonation Alkylation Alkylation with Benzyl Bromide Deprotonation->Alkylation Ester Ethyl 1-benzyl-2-methyl-1H-indole-3-carboxylate Alkylation->Ester Hydrolysis Hydrolysis with NaOH Ester->Hydrolysis Purified Intermediate Acidification Acidification with HCl Hydrolysis->Acidification Product This compound Acidification->Product

Caption: A two-step synthesis workflow for the target compound.

Applications in Drug Discovery and Development

The indole nucleus is a cornerstone in medicinal chemistry, often referred to as a "privileged scaffold" due to its ability to bind to numerous receptor types with high affinity. This compound serves as a highly versatile starting material for accessing a diverse range of potentially therapeutic molecules.

The carboxylic acid at the 3-position is particularly significant. It can act as a key hydrogen bond donor/acceptor, mimic a phosphate group, or serve as a handle for creating amide or ester libraries to explore structure-activity relationships (SAR). The modification of carboxylic acids with bioisosteres—functional groups with similar physical or chemical properties—is a common strategy in drug design to improve pharmacokinetic profiles or enhance potency.[3][4]

This compound is a reactant for the preparation of:

  • Antiproliferative Agents: Analogs of indoleacetic acid have been investigated for their ability to induce differentiation in cancer cells.[2]

  • Enzyme Inhibitors: Indole-based structures are used to develop inhibitors of enzymes like cyclooxygenase-2 (COX-2), which are targets for anti-inflammatory drugs, and hyaluronidase.[2]

  • Antihistaminic Agents: The indole scaffold can be elaborated to produce compounds that block histamine receptors.[2]

Scaffold Application Diagram

Applications cluster_derivatives Drug Scaffolds via Amide Coupling / Esterification Core 1-Benzyl-2-methyl-1H- indole-3-carboxylic acid Cox COX-2 Inhibitors Core->Cox R-NH₂ Antihistamine Antihistamines Core->Antihistamine R'-NH₂ Antiproliferative Antiproliferative Agents Core->Antiproliferative R''-OH Other Other Novel Therapeutics Core->Other Diverse Building Blocks

Caption: Role as a central scaffold for diverse therapeutic agents.

Safety, Handling, and Storage

Hazard Profile (Anticipated)
  • Skin Irritation: May cause skin irritation upon contact.[5][6]

  • Eye Irritation: May cause serious eye irritation.[6]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5][6]

  • Harmful if Swallowed: May be harmful if ingested.[5]

Protocol for Safe Handling
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Ventilation: Handle the solid compound and its solutions exclusively inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Dispensing: When weighing and dispensing the solid, use techniques that minimize dust generation (e.g., weighing on creased paper, careful spatula work).

  • Spill Management: In case of a spill, decontaminate the area with an appropriate solvent and absorbent material. Do not sweep dry powder. Collect waste in a sealed container for proper disposal.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at -20°C for long-term stability.[2]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a compound of significant utility for the medicinal and synthetic chemist. Its well-defined structure, accessible synthesis, and versatile chemical handles make it an ideal starting point for the exploration of novel chemical space in drug discovery. Understanding its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for its effective and responsible application in a research and development setting.

References

  • Thorn, K. et al. (2021). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of biologically active compounds. Among these, 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid represents a promising, yet underexplored, molecule with significant therapeutic potential. This technical guide provides a comprehensive overview of its synthesis, and putative biological activities, drawing upon data from structurally related analogs to build a predictive profile. We delve into its potential as an anticancer and antimicrobial agent, offering detailed experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic applications of novel indole derivatives.

Introduction: The Prominence of the Indole Scaffold

The indole ring system is a privileged heterocyclic motif found in numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a focal point of drug discovery for decades. Derivatives of indole-3-carboxylic acid, in particular, have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects.

The strategic substitution on the indole core can significantly modulate the biological activity of the resulting molecule. The introduction of a benzyl group at the N-1 position often enhances lipophilicity, which can improve cell permeability and target engagement. Furthermore, the presence of a methyl group at the C-2 position and a carboxylic acid at the C-3 position creates a unique electronic and steric profile that can be exploited for selective targeting of biological macromolecules. This guide focuses specifically on this compound, a molecule poised for further investigation.

Synthesis of this compound

Proposed Synthetic Pathway

Synthetic_Pathway A Ethyl acetoacetate C Ethyl 2-(2-phenylhydrazono)propanoate A->C Japp-Klingemann reaction B Benzenediazonium chloride B->C D Ethyl 2-methyl-1H-indole-3-carboxylate C->D Fischer indole synthesis (e.g., H2SO4/EtOH) E Ethyl 1-benzyl-2-methyl-1H-indole-3-carboxylate D->E N-Benzylation (Benzyl bromide, NaH, DMF) F This compound E->F Saponification (NaOH, EtOH/H2O)

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-methyl-1H-indole-3-carboxylate

  • Reaction Setup: To a stirred solution of ethyl acetoacetate (1.0 eq) in ethanol, add a solution of sodium ethoxide (1.1 eq) at 0°C.

  • Japp-Klingemann Reaction: Slowly add a freshly prepared solution of benzenediazonium chloride (1.0 eq) to the reaction mixture while maintaining the temperature below 5°C. Stir for 2-3 hours.

  • Work-up: Quench the reaction with water and extract the product, ethyl 2-(2-phenylhydrazono)propanoate, with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Fischer Indole Synthesis: Dissolve the crude hydrazone in a mixture of ethanol and concentrated sulfuric acid (e.g., 10:1 v/v). Heat the mixture to reflux for 4-6 hours.

  • Purification: Cool the reaction mixture and pour it into ice-water. The precipitated solid, ethyl 2-methyl-1H-indole-3-carboxylate, is collected by filtration, washed with water, and can be further purified by recrystallization from ethanol.

Step 2: Synthesis of Ethyl 1-benzyl-2-methyl-1H-indole-3-carboxylate

  • Reaction Setup: To a solution of ethyl 2-methyl-1H-indole-3-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C under a nitrogen atmosphere.

  • N-Benzylation: Stir the mixture for 30 minutes at room temperature, then cool to 0°C and add benzyl bromide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of ice-water. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

  • Saponification: Dissolve the purified ethyl 1-benzyl-2-methyl-1H-indole-3-carboxylate (1.0 eq) in a mixture of ethanol and water. Add an excess of sodium hydroxide (3-5 eq) and heat the mixture to reflux for 4-8 hours.

  • Acidification and Isolation: After cooling, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester. Acidify the aqueous layer with cold 2N HCl to precipitate the carboxylic acid.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain the pure this compound.

Biological Activity Profile (Based on Structural Analogs)

Direct experimental data on the biological activity of this compound is limited in the public domain. However, based on the extensive research on structurally similar compounds, a strong potential for anticancer and antimicrobial activities can be inferred.

Anticancer Potential

Derivatives of 1-benzyl-indole have shown significant promise as anticancer agents. For instance, a closely related analog, 1-Benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid, has been synthesized and evaluated for its cytotoxic effects.[1] Other 1-benzyl-indole derivatives have demonstrated potent activity against various cancer cell lines, including breast (MCF-7), lung (A-549), and ovarian cancer.[2][3]

Putative Mechanism of Action:

The anticancer activity of indole derivatives is often multi-faceted. Potential mechanisms for this compound could include:

  • Inhibition of Receptor Tyrosine Kinases (RTKs): Some 1-benzyl-indole analogs are known to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[3]

  • Induction of Apoptosis: Many indole-based compounds exert their anticancer effects by inducing programmed cell death (apoptosis) through the modulation of Bcl-2 family proteins and activation of caspases.

  • Cell Cycle Arrest: The compound may cause cell cycle arrest at different phases (e.g., G2/M), thereby inhibiting cancer cell proliferation.[3]

Anticancer_MoA Compound 1-Benzyl-2-methyl-1H- indole-3-carboxylic acid RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Compound->RTK Inhibition Apoptosis Apoptosis Induction Compound->Apoptosis Induction CellCycle Cell Cycle Arrest Compound->CellCycle Induction Angiogenesis Angiogenesis RTK->Angiogenesis blocks Proliferation Tumor Cell Proliferation Apoptosis->Proliferation inhibits CellCycle->Proliferation inhibits

Caption: Putative anticancer mechanisms of action.

Table 1: Anticancer Activity of Structurally Related 1-Benzyl-Indole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Analog 1 (1-Benzyl, 2-chloro derivative)Ovarian (OVCAR-5)0.02[4]
Analog 1 (1-Benzyl, 2-chloro derivative)Breast (MDA-MB-468)0.04[4]
Analog 2 (1-Benzyl-5-bromo derivative)Breast (MCF-7)2.93[3]
Analog 3 (N-benzyl indole hydrazone)Breast (MDA-MB-231)17.2[5]

Disclaimer: The data presented is for structurally similar compounds and may not be representative of the activity of this compound.

Antimicrobial Potential

The indole scaffold is also a well-known pharmacophore in the development of antimicrobial agents. Various derivatives have shown activity against a range of pathogenic bacteria and fungi. For example, certain 3-substituted-1-benzyl-indole derivatives have been reported to be active against Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus.[2] However, it is important to note that the antimicrobial activity is highly dependent on the specific substitution pattern, as some derivatives, such as N-benzyl-1H-indole-3-carboxamide, have been found to be inactive.[6]

Putative Mechanism of Action:

The antimicrobial mechanisms of indole derivatives can vary but may involve:

  • Disruption of Bacterial Cell Membranes: The lipophilic nature of the 1-benzyl group could facilitate insertion into the bacterial cell membrane, leading to its disruption and cell death.

  • Inhibition of Biofilm Formation: Some indole compounds have been shown to interfere with bacterial quorum sensing and biofilm formation, which are crucial for bacterial virulence and antibiotic resistance.

  • Enzyme Inhibition: The compound may target essential bacterial enzymes involved in metabolic pathways or cell wall synthesis.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of this compound, the following standardized in vitro assays are recommended.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) as per CLSI guidelines.

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate using appropriate broth media.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

This compound is a molecule of significant interest within the vast landscape of indole chemistry. While direct biological data is currently sparse, the analysis of its structural analogs strongly suggests a high potential for both anticancer and antimicrobial activities. The proposed synthetic route provides a clear path for its preparation, and the detailed experimental protocols offer a framework for its systematic biological evaluation.

Future research should focus on the synthesis and purification of this compound, followed by a comprehensive screening against a panel of cancer cell lines and pathogenic microorganisms. Mechanistic studies to elucidate its mode of action will be crucial for its further development as a potential therapeutic agent. In vivo studies in relevant animal models will also be necessary to assess its efficacy, pharmacokinetics, and safety profile. The exploration of this and similar indole derivatives will undoubtedly contribute to the discovery of novel and effective drugs to combat cancer and infectious diseases.

References

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1-Benzyl-2-methyl-1H-indole-3-carboxylic acid derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Benzyl-2-methyl-1H-indole-3-carboxylic Acid Derivatives and Analogs

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Among the myriad of indole-based architectures, derivatives of this compound represent a privileged class of compounds with significant therapeutic potential. Their unique three-dimensional structure allows for precise interaction with a range of biological targets, leading to diverse pharmacological activities, including anticancer, antihypertensive, antimicrobial, and anti-inflammatory effects.[2][4][5][6][7] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this chemical space. We will explore robust synthetic strategies, key analytical characterization techniques, delve into the nuanced structure-activity relationships that govern efficacy, and provide detailed experimental protocols to empower further research and development.

The Strategic Importance of the Indole Scaffold

The indole ring system, an aromatic heterocycle, is a recurring motif in biologically active molecules.[8] Its rigid, planar structure, coupled with the hydrogen-bond-donating capability of the indole N-H group (when unsubstituted) and its rich electron density, makes it an ideal pharmacophore for interacting with protein active sites. The this compound core further refines these properties:

  • N1-Benzyl Group: This bulky, lipophilic group provides a critical anchor for exploring interactions within hydrophobic pockets of target proteins. Its orientation significantly influences the overall conformation of the molecule.

  • C2-Methyl Group: The methyl substituent at the 2-position sterically hinders metabolic degradation and can enhance binding affinity by occupying small, specific sub-pockets.

  • C3-Carboxylic Acid: This functional group is a versatile handle for forming hydrogen bonds or salt bridges with basic residues like lysine or arginine in a target active site. It also serves as a key synthetic point for derivatization into esters, amides, and other bioisosteres to modulate potency, selectivity, and pharmacokinetic properties.[9]

Core Synthetic Strategies: From Precursors to the Indole Nucleus

The construction of the substituted indole core is the foundational challenge in synthesizing these derivatives. The most reliable and widely adopted pathway involves a two-stage process: the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by the acid-catalyzed Fischer indole synthesis for cyclization.[10]

Stage 1: The Japp-Klingemann Reaction

This reaction is an elegant method for synthesizing arylhydrazones from β-keto-esters and aryl diazonium salts.[10][11] The choice of this reaction is strategic because it reliably produces the precise hydrazone precursor needed for the subsequent Fischer cyclization, allowing for regioselective control over the final indole substitution pattern.

Causality of the Mechanism: The reaction proceeds via an initial deprotonation of the β-keto-ester to form a nucleophilic enolate. This enolate attacks the electrophilic diazonium salt. A subsequent hydrolysis and decarboxylation sequence yields the stable arylhydrazone.[11][12][13]

Stage 2: The Fischer Indole Synthesis

Discovered in 1883, the Fischer indole synthesis remains one of the most powerful and versatile methods for creating the indole ring.[14][15] It involves the acid-catalyzed intramolecular cyclization of an arylhydrazone.[14][16][17] Strong Brønsted or Lewis acids like polyphosphoric acid (PPA), sulfuric acid, or zinc chloride are typically employed to drive the reaction.[14][15]

Causality of the Mechanism: The reaction begins with the formation of an ene-hydrazine tautomer from the hydrazone. A critical[9][9]-sigmatropic rearrangement then occurs, forming a new C-C bond and breaking the N-N bond. Subsequent cyclization and elimination of ammonia under acidic conditions results in the formation of the aromatic indole ring.[14][17]

G General Synthetic Pathway via Japp-Klingemann and Fischer Synthesis A β-Keto-ester C Phenylhydrazone Intermediate A->C + B Benzyldiazonium Salt B->C E 1-Benzyl-2-methyl-1H-indole- 3-carboxylic Acid Ester C->E + Heat D Acid Catalyst (e.g., PPA) D->E G Final Product: 1-Benzyl-2-methyl-1H-indole- 3-carboxylic Acid E->G F Hydrolysis F->G

Caption: Synthetic route to the core scaffold.

Physicochemical Characterization and Purity Assessment

Ensuring the structural integrity and purity of synthesized derivatives is paramount for reliable biological data. A multi-technique approach is required for full characterization.

TechniquePurposeKey Observables
NMR Spectroscopy (¹H, ¹³C) Confirms the chemical structure and connectivity of atoms.Chemical shifts, coupling constants, and integration values corresponding to the benzyl, methyl, carboxylic acid, and indole ring protons/carbons.[18][19]
Mass Spectrometry (MS) Determines the molecular weight of the compound.A molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) matching the calculated molecular weight.[18][19]
Infrared (IR) Spectroscopy Identifies key functional groups present in the molecule.Characteristic absorption bands for O-H (carboxylic acid), C=O (carboxylic acid), and N-H stretching (if present).[8][20]
HPLC Assesses the purity of the compound and quantifies impurities.A single major peak with purity >95% is typically required for biological screening.[21][22]
Elemental Analysis Confirms the elemental composition (C, H, N) of the molecule.Experimental percentages should be within ±0.4% of the calculated values.[18][20]

Biological Activities and Therapeutic Potential

Derivatives of this indole scaffold have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug discovery programs.

  • Anticancer Activity: Numerous analogs have shown potent cytotoxic effects against a range of cancer cell lines, including breast, ovarian, and leukemia.[2][4][23][24] Some derivatives have been shown to induce apoptosis and arrest the cell cycle.[4] For instance, 2-chloro-3-(1-benzylindol-3-yl)quinoxaline, a related analog, displayed 100% tumor growth suppression in an ovarian cancer xenograft model.[2][24][25]

  • Antihypertensive Activity: Recent studies have identified novel derivatives as potent angiotensin II receptor 1 (AT₁) antagonists.[5] Lead compounds demonstrated a superior ability to lower blood pressure in spontaneously hypertensive rats compared to the commercial drug losartan, with effects lasting over 24 hours.[5]

  • Antimicrobial Activity: Modifications at the C3 position, often converting the carboxylic acid to a larger heterocyclic moiety, have yielded compounds with significant activity against bacteria such as P. aeruginosa and S. aureus, as well as fungi like C. albicans.[2][24]

  • Anti-inflammatory Activity: The indole core is a well-known anti-inflammatory pharmacophore, with indomethacin being a classic example.[6] Newer derivatives have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, showing potential for potent anti-inflammatory effects with reduced gastric side effects.[6]

Structure-Activity Relationship (SAR) Workflow

Understanding how structural modifications impact biological activity is the central goal of medicinal chemistry. A systematic SAR study is crucial for optimizing a lead compound into a drug candidate.

SAR_Workflow Structure-Activity Relationship (SAR) Optimization Workflow cluster_mods Systematic Chemical Modification start Lead Compound (e.g., this compound) mod_r1 R¹ Modification Substitution on N1-Benzyl Ring start->mod_r1 Synthesize Analogs mod_r2 R² Modification Variation at C2-Position start->mod_r2 Synthesize Analogs mod_r3 R³ Modification Derivatization of C3-Carboxylic Acid (Amides, Esters) start->mod_r3 Synthesize Analogs screening Biological Screening (In Vitro Assays) mod_r1->screening mod_r2->screening mod_r3->screening data Data Analysis (IC₅₀ / EC₅₀ Determination) screening->data sar Establish SAR (Identify key structural features for activity) data->sar sar->start New Leads optimized Optimized Candidate (Improved Potency, Selectivity, or PK Properties) sar->optimized Iterative Design

Caption: Iterative workflow for SAR studies.

Key SAR insights from the literature include:

  • N1-Benzyl Substitutions: Introducing electron-donating or electron-withdrawing groups on the benzyl ring can modulate electronic properties and hydrophobic interactions, significantly impacting potency.

  • C3-Amide/Ester Series: Conversion of the C3-carboxylic acid to various amides or esters is a common strategy to enhance cell permeability and explore new hydrogen bonding interactions. The nature of the amine or alcohol used for this derivatization is a critical determinant of activity.[9]

Experimental Protocols

The following protocols provide a validated, step-by-step methodology for the synthesis and preliminary biological evaluation of a representative derivative.

Protocol: Synthesis of this compound

This protocol is based on the principles of the Japp-Klingemann and Fischer Indole reactions.[10][11][14]

Materials:

  • Ethyl 2-methylacetoacetate

  • Benzylamine

  • Sodium nitrite

  • Hydrochloric acid

  • Sodium acetate

  • Polyphosphoric acid (PPA)

  • Ethanol, Diethyl ether, Sodium hydroxide

Step-by-Step Procedure:

  • Diazonium Salt Formation: Dissolve benzylamine (1 eq.) in 2.5 M HCl at 0-5 °C. Add a solution of sodium nitrite (1 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes. This step generates the reactive benzyldiazonium chloride in situ.

  • Japp-Klingemann Reaction: In a separate flask, dissolve ethyl 2-methylacetoacetate (1 eq.) and sodium acetate (3 eq.) in ethanol/water at 0-5 °C. Slowly add the diazonium salt solution from Step 1. Allow the mixture to warm to room temperature and stir for 12-16 hours. Extract the resulting hydrazone product with diethyl ether.[11][13] The sodium acetate acts as a base to facilitate the coupling.

  • Fischer Indole Synthesis: Add the purified hydrazone from Step 2 to polyphosphoric acid (PPA) (10x weight of hydrazone). Heat the mixture to 120-140 °C for 2-4 hours, monitoring by TLC. PPA serves as both the acidic catalyst and the reaction medium, promoting the necessary rearrangement and cyclization.[14][15]

  • Work-up and Ester Hydrolysis: Carefully pour the hot reaction mixture onto crushed ice. The precipitated solid is the ethyl ester of the target compound. Filter and wash with water. To hydrolyze the ester, reflux the solid in a solution of 10% NaOH in ethanol/water for 2-4 hours.

  • Purification: After hydrolysis, cool the reaction mixture and acidify with HCl to pH ~2-3. The this compound will precipitate. Filter the solid, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC as described in Section 3.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, providing IC₅₀ values for anticancer screening.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)[4]

  • DMEM media with 10% FBS

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplate

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture media (final DMSO concentration <0.5%). Remove the old media from the wells and add 100 µL of the compound dilutions. Include wells with media only (blank), cells with vehicle (DMSO control), and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Future Directions and Conclusion

The this compound scaffold and its analogs continue to be a fertile ground for drug discovery.[7] Future research should focus on several key areas:

  • Target Identification: Elucidating the specific molecular targets (e.g., kinases, receptors, enzymes) for the most active compounds to understand their mechanism of action.

  • Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

  • Scaffold Hopping and Bioisosteric Replacement: Exploring alternative heterocyclic cores or replacing the carboxylic acid with other acidic functional groups (e.g., tetrazoles) to discover novel chemical matter with improved properties.[5][26]

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  • Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. (n.d.). Journal of Basic and Applied Research in Biomedicine. Retrieved from [Link]

  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (n.d.). International Journal of Research and Scientific Innovation (IJRSI). Retrieved from [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (n.d.). MDPI. Retrieved from [Link]

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spectroscopic data (NMR, IR, MS) of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid

Foreword for the Modern Researcher

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. This compound, a member of the privileged indole scaffold, represents a versatile synthetic intermediate with significant potential in medicinal chemistry. This guide moves beyond a mere presentation of data; it serves as a detailed walkthrough of the analytical logic and experimental considerations required to fully characterize this molecule using the principal techniques of modern spectroscopy: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As your virtual Senior Application Scientist, I will illuminate not only the data itself but the causal reasoning behind the spectral patterns, empowering you to interpret and validate your own findings with confidence.

Molecular Blueprint: Structure and Logic

Before delving into the spectra, understanding the molecular architecture is paramount. The molecule consists of a central indole ring system, substituted at the 1-position with a benzyl group, at the 2-position with a methyl group, and at the 3-position with a carboxylic acid. This specific arrangement dictates the electronic environment of each atom, which in turn governs its spectroscopic behavior.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhoods

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, we can map the precise connectivity of the structure.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it facilitates the observation of the acidic proton.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio and a relaxation delay (D1) of at least 2 seconds to ensure accurate integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[1]

¹H NMR Spectral Data & Interpretation

The proton NMR spectrum provides a wealth of information based on the electronic environment of each unique proton.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Causality and Field Insights
~11.0 - 12.5Singlet, broad1HCOOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. Its chemical shift is concentration-dependent and it is exchangeable with D₂O.
~7.8 - 8.0Doublet1HH-4This proton is deshielded by the anisotropic effect of the adjacent carboxylic acid group and the ring current of the fused benzene ring.
~7.1 - 7.4Multiplet8HH-5, H-6, H-7 & Benzyl-Ar-HThe aromatic protons of the indole's benzene ring and the benzyl group overlap in this region, creating a complex multiplet. 2D NMR techniques like COSY would be required for definitive assignment.[1]
~5.5Singlet2HN-CH₂-PhThese methylene protons are adjacent to the electron-withdrawing indole nitrogen and the phenyl ring, resulting in a significant downfield shift compared to a typical alkane.[2]
~2.7Singlet3HC2-CH₃The methyl group at the C2 position is attached to an sp²-hybridized carbon of the indole ring, causing it to resonate further downfield than a typical aliphatic methyl group.

Note: Predicted values are based on established principles and data from analogous indole derivatives.[2][3]

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and substitution.

Chemical Shift (δ, ppm) Assignment Causality and Field Insights
~168C=OThe carbonyl carbon of the carboxylic acid is highly deshielded due to the electronegativity of the two oxygen atoms.
~137C-7aQuaternary carbon at the fusion of the two rings.
~136Benzyl C-1'The quaternary carbon of the benzyl group attached to the methylene.
~128-129Benzyl C-2', C-3', C-4', C-5', C-6'Aromatic carbons of the benzyl ring. The symmetry of the ring may result in fewer than five distinct signals.
~126C-3aQuaternary carbon at the other ring fusion point.
~120-124C-4, C-5, C-6, C-7Aromatic carbons of the indole's benzene ring.
~135C-2The C2 carbon is significantly deshielded due to its attachment to the nitrogen atom and the methyl substituent.
~105C-3The C3 carbon, bearing the carboxylic acid, appears at a characteristic upfield position for indole-3-substituted systems.
~50N-CH₂-PhThe benzylic methylene carbon, shifted downfield by the adjacent nitrogen atom.[2]
~14C2-CH₃The methyl carbon, appearing in the typical aliphatic region.

Note: Predicted values are based on established principles and data from analogous indole derivatives.[2][3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Sample Preparation (ATR): Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method is faster and requires minimal sample preparation.

  • Background Scan: Perform a background scan of the empty sample compartment (for KBr) or the clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Place the sample in the instrument and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

IR Spectral Data & Interpretation
Frequency Range (cm⁻¹) Vibration Type Functional Group Significance and Field Insights
3300 - 2500 (broad)O-H stretchCarboxylic AcidThis is a hallmark peak of a carboxylic acid, characterized by its extreme broadness due to strong hydrogen bonding.[4]
3100 - 3000C-H stretchAromatic (Ar-H)These absorptions correspond to the C-H bonds on the indole and benzyl aromatic rings.
3000 - 2850C-H stretchAliphatic (sp³ C-H)These peaks arise from the methyl and methylene groups.[4]
~1680 (strong)C=O stretchCarboxylic AcidA strong, sharp absorption characteristic of the carbonyl group in a conjugated carboxylic acid.[4][5]
1600 - 1450C=C stretchAromatic RingsMultiple bands in this region confirm the presence of the aromatic indole and benzyl rings.
1320 - 1210C-O stretchCarboxylic AcidThis band, coupled with the O-H bend, is characteristic of the carboxylic acid functional group.[4]
~740 (strong)C-H bendMonosubstituted BenzeneA strong out-of-plane bending vibration often indicates a monosubstituted benzene ring (the benzyl group).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through the analysis of its fragmentation patterns.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids. It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. Tandem MS (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions, providing further structural information.

MS Data & Interpretation
  • Molecular Formula: C₁₆H₁₅NO₂

  • Exact Mass: 265.1103 g/mol

  • Expected Molecular Ion (ESI+): m/z = 266.1176 ([M+H]⁺)

  • Expected Molecular Ion (ESI-): m/z = 264.1030 ([M-H]⁻)

The fragmentation pattern provides a fingerprint of the molecule's structure. A primary fragmentation pathway involves the cleavage of the benzylic C-N bond, which is relatively weak.

MS_Fragmentation parent [M+H]⁺ m/z = 266 frag1 C₉H₈NO₂⁺ m/z = 174 parent->frag1 - C₇H₈ (Toluene) frag2 C₇H₇⁺ (Tropylium ion) m/z = 91 parent->frag2 - C₉H₈NO₂

Figure 2. A plausible fragmentation pathway for this compound in ESI+ mode.

Key Fragment Ions:

m/z (Mass-to-Charge Ratio) Proposed Fragment Origin
266[M+H]⁺Protonated molecular ion.
220[M+H - H₂O - CO]⁺Loss of water and carbon monoxide from the carboxylic acid group.
174[M+H - C₇H₈]⁺Loss of the benzyl group as toluene via cleavage of the N-CH₂ bond.
91[C₇H₇]⁺The benzyl cation, which often rearranges to the stable tropylium ion. This is a very common and characteristic fragment for benzyl-containing compounds.[6]

Conclusion: A Synthesized Spectroscopic Portrait

The collective data from NMR, IR, and MS provides a comprehensive and mutually reinforcing characterization of this compound. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (carboxylic acid, aromatic rings), and mass spectrometry verifies the molecular weight and reveals characteristic structural motifs through fragmentation. This guide illustrates the systematic approach required to translate raw spectral data into a definitive molecular structure, a critical skill for any professional in the chemical sciences.

References

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. American Chemical Society.
  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. International Journal of Research and Scientific Innovation (IJRSI).
  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. Published January 5, 2024.
  • 1-benzylindole-3-carboxylic acid. SpectraBase.
  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. Published April 26, 2023.
  • Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine. Published June 23, 2016.
  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Updated January 1, 2025.
  • 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. ResearchGate.
  • Methyl 1H-indole-3-carboxylate. Magritek.
  • Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. SciELO México.

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An In-depth Technical Guide to the Potential Therapeutic Targets of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, serving as a scaffold for numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] This technical guide provides a comprehensive exploration of the potential therapeutic targets of a specific derivative, 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid. While direct studies on this molecule are emerging, its structural features, when analyzed in the context of well-documented indole-3-carboxylic acid derivatives, allow for the formulation of robust hypotheses regarding its mechanism of action and therapeutic potential. This document will delve into the prospective applications of this compound in oncology, inflammation, and metabolic disorders, supported by a thorough review of existing literature on related molecules. Furthermore, it will outline detailed experimental workflows for the validation of these putative targets, offering a roadmap for future research and development.

Introduction: The Prominence of the Indole Scaffold in Drug Discovery

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in drug discovery due to its ability to mimic the structure of tryptophan and interact with a multitude of biological targets.[1][2] Its derivatives have been successfully developed into drugs for a range of conditions, from inflammatory diseases to cancer.[3][4][5] The versatility of the indole scaffold allows for substitutions at various positions, leading to a diverse chemical space with distinct pharmacological profiles.[2] The compound of interest, this compound, possesses key structural motifs—a carboxylic acid at the 3-position, a methyl group at the 2-position, and a benzyl group at the 1-position—that suggest a high potential for specific and potent biological activity.

Postulated Therapeutic Arenas and Molecular Targets

Based on extensive data from structurally analogous indole derivatives, we can project three primary areas of therapeutic intervention for this compound: oncology, inflammation, and metabolic diseases.

Oncology: A Multi-pronged Anti-cancer Strategy

The indole framework is prevalent in numerous anticancer agents, functioning through diverse mechanisms such as inhibition of tubulin polymerization, kinase signaling, and topoisomerase activity.[4][6]

Many indole derivatives exert their anti-proliferative effects by disrupting microtubule dynamics, which are crucial for cell division.[6][7] They can bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules and arresting the cell cycle in the G2/M phase.[6]

Hypothesis: this compound acts as a tubulin polymerization inhibitor, leading to cell cycle arrest and apoptosis in cancer cells. The benzyl group at the N-1 position may enhance hydrophobic interactions within the colchicine binding pocket, potentially increasing potency.[8]

Tyrosine kinases are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. Several indole-based compounds have been developed as potent tyrosine kinase inhibitors.[4][5]

Hypothesis: this compound may function as an inhibitor of key oncogenic kinases, such as VEGFR, EGFR, or others in the PI3K/Akt/mTOR pathway.[4]

Inflammation: Modulating the Inflammatory Cascade

The anti-inflammatory properties of indole derivatives are well-established, with the NSAID indomethacin being a prime example.[3][9] The primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.

COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.[3][9] The structural features of our lead compound are consistent with those of known COX inhibitors.

Hypothesis: this compound is a selective inhibitor of COX-2, thereby reducing prostaglandin synthesis and mitigating inflammation.

Recent research has highlighted the role of indole derivatives as inhibitors of the Stimulator of Interferon Genes (STING) pathway, which can trigger inflammatory responses.[10]

Hypothesis: this compound may antagonize the STING pathway, offering a novel mechanism for the treatment of autoimmune and inflammatory diseases.[10]

Metabolic Diseases: Regulating Glucose and Lipid Metabolism

Indole and its derivatives have been shown to play a role in regulating glucose homeostasis and lipid metabolism, making them attractive candidates for the treatment of type 2 diabetes and obesity.[11]

These enzymes are involved in the breakdown of carbohydrates in the gut. Their inhibition can delay glucose absorption and reduce postprandial hyperglycemia.[12]

Hypothesis: this compound inhibits α-glucosidase and α-amylase, thereby contributing to the management of type 2 diabetes.[12]

Experimental Validation Protocols

To substantiate the aforementioned hypotheses, a structured, multi-tiered experimental approach is essential.

In Vitro Target Engagement and Functional Assays

This initial phase focuses on confirming the direct interaction of the compound with its putative targets and assessing its functional consequences.

Target Experiment Endpoint
Tubulin PolymerizationTubulin Polymerization Assay (Fluorescence-based)IC50 value for inhibition of tubulin polymerization.
Kinase ActivityKinaseGlo® Luminescent Kinase AssayIC50 values against a panel of oncogenic kinases.
Cell ProliferationMTT or SRB Assay on various cancer cell linesGI50 values to determine anti-proliferative activity.
Cell Cycle AnalysisFlow Cytometry with Propidium Iodide StainingPercentage of cells arrested in the G2/M phase.
Apoptosis InductionAnnexin V/PI Staining and Flow CytometryPercentage of apoptotic cells.
Target Experiment Endpoint
COX-1/COX-2 InhibitionIn Vitro COX Inhibition Assay (Colorimetric or Fluorometric)IC50 values for both COX-1 and COX-2 to determine selectivity.
STING Pathway ActivityReporter Gene Assay in STING-expressing cells (e.g., THP1-Dual™)IC50 value for the inhibition of STING-dependent signaling.
Pro-inflammatory Cytokine ProductionELISA for TNF-α, IL-6 in LPS-stimulated RAW264.7 macrophagesReduction in cytokine levels.
Target Experiment Endpoint
α-Glucosidase InhibitionIn Vitro α-Glucosidase Inhibition Assay (Colorimetric)IC50 value for α-glucosidase inhibition.
α-Amylase InhibitionIn Vitro α-Amylase Inhibition Assay (Colorimetric)IC50 value for α-amylase inhibition.
Cellular and In Vivo Model Systems

Positive hits from in vitro assays should be further investigated in more complex biological systems.

To confirm target engagement within a cellular context, CETSA can be employed. This technique measures the thermal stabilization of a target protein upon ligand binding.

  • Oncology: Xenograft mouse models using relevant human cancer cell lines will be used to assess the anti-tumor efficacy of the compound. Tumor volume and animal survival will be the primary endpoints.

  • Inflammation: Carrageenan-induced paw edema model in rodents can be utilized to evaluate the in vivo anti-inflammatory activity.

  • Metabolic Diseases: Oral glucose tolerance tests in diabetic mouse models will help determine the compound's effect on glucose homeostasis.

Visualizing the Pathways and Workflows

Signaling Pathways

G cluster_oncology Oncology cluster_inflammation Inflammation cluster_metabolic Metabolic Disease This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits Polymerization Oncogenic Kinases Oncogenic Kinases This compound->Oncogenic Kinases Inhibits Prostaglandins Prostaglandins This compound->Prostaglandins Inhibits Synthesis Glucose Glucose This compound->Glucose Reduces Absorption Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption G2/M Arrest G2/M Arrest Microtubule Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Cell Proliferation Cell Proliferation Oncogenic Kinases->Cell Proliferation Promotes Arachidonic Acid Arachidonic Acid Arachidonic Acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation Carbohydrates Carbohydrates Carbohydrates->Glucose α-glucosidase / α-amylase Hyperglycemia Hyperglycemia Glucose->Hyperglycemia

Caption: Postulated signaling pathways affected by this compound.

Experimental Workflow

G Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Step 1 Hit Identification Hit Identification In Vitro Screening->Hit Identification Step 2 Cellular Assays Cellular Assays Hit Identification->Cellular Assays Step 3 Lead Compound Lead Compound Cellular Assays->Lead Compound Step 4 In Vivo Models In Vivo Models Lead Compound->In Vivo Models Step 5 Preclinical Candidate Preclinical Candidate In Vivo Models->Preclinical Candidate Step 6

Caption: A streamlined workflow for the validation of therapeutic targets.

Conclusion and Future Directions

This compound stands as a promising candidate for drug development, with a strong theoretical basis for its potential efficacy in oncology, inflammation, and metabolic disorders. The structural modifications on the indole core, particularly the N-1 benzylation, suggest the possibility of enhanced potency and favorable pharmacokinetic properties. The experimental roadmap laid out in this guide provides a clear and logical progression for the rigorous scientific validation of its therapeutic targets. Future research should focus on executing these studies, elucidating the precise molecular interactions through structural biology, and exploring potential off-target effects to build a comprehensive safety and efficacy profile. The journey from a promising molecule to a life-changing therapeutic is long, but for this compound, the path forward is illuminated by a wealth of scientific precedent and a clear investigational strategy.

References

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. [Link]

  • Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Biological and Molecular Chemistry. [Link]

  • Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. PubMed. [Link]

  • Indole as a Core Anti-Inflammatory Agent- A Mini Review. ResearchGate. [Link]

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. MDPI. [Link]

  • Update of Indoles: Promising molecules for ameliorating metabolic diseases. PubMed. [Link]

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science. [Link]

  • Indole Derivatives as Anti-Lung Cancer Agents. Encyclopedia.pub. [Link]

  • Development of indole derivatives as inhibitors targeting STING-dependent inflammation. ScienceDirect. [Link]

  • Indole Derivatives: Versatile Scaffolds in Drug Development and Cancer Therapeutics. Scilit. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. [Link]

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  • Indole–pyridine Carbonitriles: Multicomponent Reaction Synthesis and bio-evaluation As Potential Hits Against Diabetes Mellitus. Taylor & Francis Online. [Link]

  • 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. PubMed Central. [Link]

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  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. MDPI. [Link]

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1-Benzyl-2-methyl-1H-indole-3-carboxylic acid mechanism of action studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-Benzyl-2-methyl-1H-indole-3-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound represents a promising scaffold in medicinal chemistry, yet its specific mechanism of action remains largely unexplored. This guide synthesizes current knowledge from structurally similar indole derivatives to propose potential biological targets and pathways for this compound. We provide a comprehensive framework for investigation, detailing experimental protocols and the causal logic behind them. This document serves as a roadmap for researchers aiming to characterize the pharmacological profile of this intriguing molecule, with a focus on its potential as an anti-cancer and anti-inflammatory agent.

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a cornerstone of numerous biologically active compounds, both natural and synthetic. Its presence in essential molecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its fundamental role in biology. In drug discovery, indole derivatives have demonstrated a vast range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The this compound structure combines several features of interest: the N-benzyl group, which can enhance lipophilicity and binding interactions, a 2-methyl group that can influence steric and electronic properties, and a 3-carboxylic acid moiety that can act as a key pharmacophore. While direct studies on this specific molecule are limited, research on closely related analogs provides a strong foundation for hypothesizing its mechanism of action.

Postulated Mechanisms of Action Based on Structural Analogs

Based on the biological activities of structurally related compounds, we can infer several potential mechanisms of action for this compound. These hypotheses form the basis for the experimental workflows outlined in this guide.

Anticancer Activity

Derivatives of the 1-benzyl-2-methyl-indole core have shown significant antiproliferative effects against a variety of cancer cell lines.

One of the most compelling potential targets is Nucleophosmin 1 (NPM1), a multifunctional protein involved in ribosome biogenesis, DNA repair, and the regulation of tumor suppressors like p53. Overexpression of NPM1 is common in solid tumors, making it an attractive therapeutic target.

  • Supporting Evidence: A study on 1-benzyl-2-methyl-3-indolyl methylene barbituric acid analogues, which share the same core structure, demonstrated potent growth inhibitory effects in various cancer cell types, with GI50 values in the sub-micromolar range for some compounds.[1] Molecular docking studies revealed that these compounds bind to the central channel of the NPM1 pentamer.[1]

The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers.

  • Supporting Evidence: The structurally similar compound, 1-benzyl-indole-3-carbinol, has been identified as a highly potent inhibitor of the Wnt/β-catenin signaling pathway in melanoma cells.[2][3] It demonstrated significantly enhanced potency compared to its parent compound, indole-3-carbinol.[2][4]

Anti-inflammatory Activity

The indole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin.

  • Supporting Evidence: N-benzyl-2-chloroindole-3-carboxylic acids, which are close structural analogs, have been synthesized and tested for their effects on human neutrophil activation and their ability to inhibit cyclooxygenases (COX-1 and COX-2), key enzymes in the prostaglandin biosynthesis pathway.[5] Furthermore, other indole derivatives have shown potential as inhibitors of cytosolic phospholipase A2α (cPLA2α), another important enzyme in the inflammatory cascade.[6]

A Proposed Research Workflow for Mechanism of Action Studies

The following sections outline a logical, step-by-step approach to systematically investigate the mechanism of action of this compound.

Initial In Vitro Profiling: Antiproliferative and Anti-inflammatory Screening

The first step is to confirm the hypothesized biological activities in relevant cell-based assays.

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.

  • Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Cell LineCancer TypeIC50 (µM)
MCF-7BreastHypothetical Value
A549LungHypothetical Value
HCT116ColonHypothetical Value
Target Identification and Validation

Based on the initial screening results, the next phase focuses on identifying and validating the specific molecular targets.

If significant antiproliferative activity is observed, NPM1 should be investigated as a potential target.

  • Cell Lysis: Treat intact cancer cells with this compound or vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C).

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

  • Western Blotting: Analyze the supernatant for the presence of soluble NPM1 using Western blotting with an anti-NPM1 antibody.

  • Data Analysis: A shift in the melting curve of NPM1 in the presence of the compound indicates direct binding.

NPM1_Workflow A Antiproliferative Activity Observed B Hypothesize NPM1 as Target A->B C Perform Cellular Thermal Shift Assay (CETSA) B->C D Analyze NPM1 Thermal Stability C->D E Direct Binding Confirmed D->E Shift in Melting Curve F Downstream Pathway Analysis (e.g., p53 activation) E->F Wnt_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b | BetaCatenin β-catenin GSK3b->BetaCatenin P APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin Proteasome Proteasomal Degradation BetaCatenin->Proteasome TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activation TargetGenes Target Gene Expression TCF_LEF->TargetGenes Compound This compound Compound->BetaCatenin ?

Caption: Simplified Wnt/β-catenin signaling pathway.

If the initial screening reveals anti-inflammatory properties, COX-1/COX-2 and cPLA2α should be investigated.

  • Enzyme Source: Use purified human recombinant COX-1 and COX-2 enzymes.

  • Assay: Perform a colorimetric or fluorescent COX inhibitor screening assay according to the manufacturer's instructions. This typically involves measuring the peroxidase activity of the COX enzymes.

  • Treatment: Incubate the enzymes with various concentrations of this compound.

  • Data Analysis: Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

EnzymeIC50 (µM)
COX-1Hypothetical Value
COX-2Hypothetical Value

Conclusion and Future Directions

This guide provides a scientifically grounded framework for elucidating the mechanism of action of this compound. By leveraging the knowledge gained from structurally similar compounds, we have proposed testable hypotheses and detailed experimental protocols to probe its potential anticancer and anti-inflammatory activities. The proposed workflow, from initial phenotypic screening to specific target validation, offers a clear path for researchers to characterize this promising molecule. Future studies should also consider pharmacokinetic and pharmacodynamic profiling to assess its drug-like properties and in vivo efficacy in relevant disease models.

References

  • Gangiee, A., et al. (2015). 1-Benzyl-2-methyl-3-indolylmethylene barbituric acid derivatives: anti-cancer agents that target nucleophosmin 1 (NPM1). Journal of Medicinal Chemistry, 58(23), 9277-9293. [Link]

  • El-Sawy, E. R., et al. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 60(1), 55-71. [Link]

  • Ribas, V., et al. (2017). 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M. Carcinogenesis, 38(12), 1207-1217. [Link]

  • Kandil, S., et al. (2004). N-Benzyl-2-chloroindole-3-carboxylic acids as potential anti-inflammatory agents. Synthesis and screening for the effects on human neutrophil functions and on COX1/COX2 activity. European Journal of Medicinal Chemistry, 39(9), 785-791. [Link]

  • Wagner, J., et al. (2019). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. Journal of Medicinal Chemistry, 62(17), 7965-7984. [Link]

  • Safe, S., et al. (2011). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. The Journal of Steroid Biochemistry and Molecular Biology, 124(3-5), 98-106. [Link]

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Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preclinical Evaluation of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

The indole nucleus is a quintessential heterocyclic scaffold that has proven to be a cornerstone in medicinal chemistry. Its structural versatility and ability to interact with a multitude of biological targets have led to its incorporation into a wide range of therapeutic agents.[1] Indole derivatives have demonstrated significant potential in oncology, infectious diseases, and the management of inflammatory and metabolic disorders. This guide focuses on a specific, promising derivative: This compound . As a Senior Application Scientist, my objective is to provide a comprehensive technical framework for the preclinical evaluation of this compound, synthesizing established methodologies with field-proven insights. This document will detail the logical progression from initial cell-based (in vitro) assays to whole-organism (in vivo) studies, explaining the causality behind experimental choices and providing actionable protocols for researchers in drug development.

Compound Profile: this compound

Before delving into biological evaluation, understanding the fundamental characteristics of the molecule is paramount.

  • Molecular Structure:

    • Formula: C₁₇H₁₅NO₂

    • Molecular Weight: 265.31 g/mol

    • Core Scaffold: An indole ring, substituted at position 1 with a benzyl group, at position 2 with a methyl group, and at position 3 with a carboxylic acid.

  • Rationale for Interest: The N-benzyl substitution is a common strategy to enhance the hydrophobic character of indole derivatives, which can improve cell permeability and potency.[2] The carboxylic acid at position 3 is a key functional group that can act as a pharmacophore, engaging in hydrogen bonding with target proteins, and is a feature in several anti-inflammatory and anticancer agents.[3][4][5]

Part 1: In Vitro Evaluation - Mechanistic Insights and Potency Determination

In vitro studies represent the foundational phase of preclinical research. They are conducted in a controlled, non-living environment (e.g., using isolated cells or enzymes) to elucidate a compound's mechanism of action, determine its potency, and assess its cellular toxicity. This approach is cost-effective, allows for high-throughput screening, and provides clean, target-specific data without the complexities of a whole biological system.

Anticipated Biological Activities and Target Validation

Based on extensive research into structurally related indole-3-carboxylic acid derivatives, this compound is hypothesized to possess activity in the following therapeutic areas:

  • Anti-Inflammatory Activity: Many indole derivatives, including the well-known NSAID Indomethacin, function by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1/COX-2).[4][6]

  • Anticancer Activity: The indole scaffold is present in numerous anticancer agents that induce apoptosis, arrest the cell cycle, and inhibit signaling pathways crucial for tumor growth.[1][2][7][8]

  • Antihypertensive Activity: Certain indole-3-carboxylic acid derivatives have been identified as potent antagonists of the Angiotensin II receptor (AT₁), a key regulator of blood pressure.[1][9]

The following experimental protocols are designed to rigorously test these hypotheses.

Experimental Workflow for In Vitro Analysis

The logical flow of in vitro experiments is crucial for efficient resource allocation. The process begins with broad cytotoxicity screening to establish a therapeutic window, followed by specific assays to probe the hypothesized mechanisms of action.

in_vitro_workflow cluster_assays Mechanistic Assays A Compound Synthesis & QC (this compound) B Initial Cytotoxicity Screening (MTT Assay on Cancer & Normal Cell Lines) A->B C Anti-Inflammatory Assays B->C If low cytotoxicity in normal cells D Specific Anticancer Assays B->D If high cytotoxicity in cancer cells E Data Analysis & Hit Validation (Determine IC50, Selectivity Index) C->E D->E F Decision: Proceed to In Vivo Studies E->F Based on Potency & Selectivity

Caption: Workflow for in vitro evaluation of the target compound.

Detailed In Vitro Protocols
Protocol 1: General Cytotoxicity Assessment (MTT Assay)

Causality: The MTT assay is a foundational colorimetric assay that measures cellular metabolic activity. It serves as an indicator of cell viability, proliferation, and cytotoxicity. This initial screen is essential to determine the concentration-dependent effect of the compound on both cancerous and non-cancerous cells, establishing a preliminary therapeutic index.

Methodology:

  • Cell Seeding: Plate selected human cancer cell lines (e.g., MCF-7 breast, A549 lung) and a normal cell line (e.g., MCF-10A non-tumorigenic breast epithelial) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

  • Incubation: Replace the medium in the wells with the drug-containing medium. Include vehicle-only (DMSO) controls and untreated controls. Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration required to inhibit cell growth by 50%).

Protocol 2: Anti-Inflammatory Activity (COX Inhibition Assay)

Causality: To investigate the compound's potential as an anti-inflammatory agent, its ability to inhibit COX-1 and COX-2 is evaluated. These enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation.[6] Differentiating between COX-1 and COX-2 inhibition is critical, as selective COX-2 inhibition is often desired to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Methodology:

  • Assay Kit: Utilize a commercially available COX (ovine or human) inhibitor screening assay kit, which typically measures the peroxidase activity of cyclooxygenase.

  • Reagent Preparation: Prepare the assay reagents according to the manufacturer's protocol, including the reaction buffer, heme, and arachidonic acid (substrate).

  • Compound Incubation: In a 96-well plate, add the reaction buffer, the respective enzyme (COX-1 or COX-2), and various concentrations of the test compound. Include a known inhibitor (e.g., Indomethacin or Celecoxib) as a positive control.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Measurement: The reaction produces Prostaglandin G₂, which is measured colorimetrically or fluorometrically according to the kit's instructions. Read the plate at the appropriate wavelength.

  • Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Data Presentation: Summary of In Vitro Findings

Quantitative data should be summarized for clear interpretation and comparison.

Assay Type Target / Cell Line Endpoint Hypothetical Result Reference Compound
CytotoxicityMCF-7 (Breast Cancer)IC₅₀ (µM)15.2Doxorubicin (IC₅₀ ≈ 1.2)
CytotoxicityA549 (Lung Cancer)IC₅₀ (µM)21.8Doxorubicin (IC₅₀ ≈ 2.5)
CytotoxicityMCF-10A (Normal)IC₅₀ (µM)> 100-
Enzyme InhibitionCOX-1IC₅₀ (µM)50.5Indomethacin (IC₅₀ ≈ 2.0)
Enzyme InhibitionCOX-2IC₅₀ (µM)8.3Celecoxib (IC₅₀ ≈ 0.1)

Part 2: In Vivo Evaluation - Efficacy and Pharmacokinetics in a Living System

Following promising in vitro results, in vivo studies are essential to understand how a compound behaves in a complex, whole-living organism. These studies assess efficacy in disease models and determine the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), which are critical for predicting clinical success.

Experimental Workflow for In Vivo Analysis

The transition from bench to animal studies requires careful planning, starting with pharmacokinetic profiling to ensure adequate drug exposure, followed by efficacy testing in relevant disease models.

in_vivo_workflow A Promising In Vitro Hit (Potent & Selective) B Pharmacokinetic (PK) Study (Rats/Mice, PO & IV Dosing) A->B C Efficacy Study: Anti-Inflammatory Model (Carrageenan-Induced Paw Edema) B->C If favorable PK profile (e.g., good oral bioavailability) D Efficacy Study: Anticancer Model (Human Tumor Xenograft in Mice) B->D If favorable PK profile E Data Analysis (PK Parameters, % Inhibition of Edema/Tumor Growth) C->E D->E F IVIVC & Lead Candidate Selection (In Vitro-In Vivo Correlation) E->F

Caption: Workflow for in vivo evaluation of the target compound.

Detailed In Vivo Protocols
Protocol 3: Pharmacokinetic (PK) Study in Rodents

Causality: A PK study is performed to understand what the body does to the drug. It is crucial for selecting the correct dose and administration route for efficacy studies. Without adequate exposure at the target site, even a highly potent compound will fail in vivo.[10]

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group).

  • Compound Formulation: Formulate the compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water) for oral (PO) administration and in a solution (e.g., saline with 5% DMSO and 10% Solutol) for intravenous (IV) administration.

  • Dosing:

    • IV Group: Administer a single dose (e.g., 2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) from the jugular or saphenous vein into heparinized tubes at multiple time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including:

    • Cₘₐₓ: Maximum plasma concentration.

    • Tₘₐₓ: Time to reach Cₘₐₓ.

    • AUC: Area under the plasma concentration-time curve.

    • t₁/₂: Elimination half-life.

    • Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation (calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).

Protocol 4: Anticancer Efficacy (Human Tumor Xenograft Model)

Causality: This model provides the most direct evidence of a compound's ability to inhibit tumor growth in a living organism. It involves implanting human cancer cells into immunodeficient mice, allowing the formation of a solid tumor that can be treated with the test compound.[2][7]

Methodology:

  • Animal Model: Use female athymic nude mice (4-6 weeks old).

  • Cell Implantation: Subcutaneously inject 5-10 million MCF-7 cells (mixed with Matrigel to promote tumor formation) into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).

  • Treatment:

    • Vehicle Control Group: Administer the vehicle solution daily via oral gavage.

    • Treatment Group: Administer this compound at a predetermined dose (e.g., 20 mg/kg, based on PK data) daily via oral gavage.

    • Positive Control Group: Administer a standard-of-care drug (e.g., Tamoxifen for MCF-7) as a reference.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week for the duration of the study (typically 21-28 days). Tumor volume is calculated using the formula: (Length × Width²)/2.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage compared to the vehicle control group.

Bridging In Vitro and In Vivo Data: The Path to a Lead Candidate

The ultimate goal is to establish a clear In Vitro-In Vivo Correlation (IVIVC). This involves linking the concentration of the drug that is effective in cellular assays (IC₅₀) to the plasma concentrations achieved in animal models that result in efficacy. A successful IVIVC validates the mechanism of action and builds confidence that the compound's biological activity is responsible for the observed therapeutic effect.

ivivc_logic A In Vitro Potency (e.g., IC50 on Target) C In Vivo Efficacy (e.g., Tumor Growth Inhibition) A->C informs required exposure B In Vivo Pharmacokinetics (Plasma Concentration / AUC) B->C determines actual exposure D Validated Lead Candidate C->D Positive correlation validates candidate

Caption: Relationship between in vitro, in vivo, and lead validation.

Conclusion and Future Directions

This guide outlines a rigorous, structured approach for the preclinical evaluation of this compound. By systematically progressing from broad in vitro screening to targeted mechanistic and in vivo efficacy studies, researchers can build a comprehensive data package. The hypothetical results suggest this compound may possess moderate, selective COX-2 inhibitory activity and potential as an anticancer agent.

Future work should focus on:

  • Lead Optimization: If initial results are promising but suboptimal, medicinal chemistry efforts can be employed to synthesize analogs with improved potency, selectivity, or pharmacokinetic properties.

  • Mechanism Deconvolution: For anticancer activity, further in vitro studies such as Western blotting for apoptosis markers (Bax, Bcl-2, Caspase-3) and cell cycle proteins (CDKs, cyclins) are warranted.[2]

  • Advanced In Vivo Models: Depending on the validated mechanism, more sophisticated models, such as orthotopic or patient-derived xenograft (PDX) models for cancer, can provide more clinically relevant data.

  • Safety and Toxicology: Preliminary toxicity assessments in rodents are a critical next step before a compound can be considered for further development.

By following this technical framework, research and drug development professionals can efficiently and effectively evaluate the therapeutic potential of this compound and related indole derivatives.

References
  • Burov, S., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 90, 129349.
  • Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(9), 2139.
  • Himaja, M., et al. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. International Research Journal of Pharmacy, 1(1), 436-440.
  • ZELLX®. Indole-3-Carboxylic Acid. ZELLX®.
  • Safe, S., et al. (2010). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. The Journal of Steroid Biochemistry and Molecular Biology, 119(1-2), 18-25.
  • Chem-Impex. Indole-3-Carboxylic acid. Chem-Impex.
  • Ukwu, J. C., et al. (2023). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
  • Rossi, A., et al. (2012). Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E2 synthase-1. Bioorganic & Medicinal Chemistry, 20(4), 1599-1608.
  • El-Sawy, E. R., et al. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 60(1), 55-71.
  • El-Sawy, E. R., et al. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives.
  • Gholami, M., et al. (2016). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 15(4), 703-718.
  • Salgado, P. C., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(8), 4647-4671.
  • Riemer, C., et al. (2021). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. Archiv der Pharmazie, 354(10), e2100185.
  • Al-Ostath, A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Pharmaceuticals, 16(5), 654.
  • El-Sawy, E. R., et al. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives.
  • Sigma-Aldrich. 1-Benzylindole-3-carboxylic acid. Sigma-Aldrich.
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  • Al-Warhi, T., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(21), 7248.
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Indole-3-Carboxylic Acid: A Comprehensive Technical Guide on its Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indole-3-carboxylic acid (I3CA), a pivotal molecule in the landscape of heterocyclic compounds, has traversed a remarkable journey from its initial discovery in natural sources to its current status as a promising scaffold in drug development. This in-depth technical guide provides a comprehensive exploration of the discovery, history, synthesis, and multifaceted biological activities of I3CA and its derivatives. Tailored for researchers, scientists, and drug development professionals, this document delves into the intricate historical context of indole chemistry, details robust synthetic methodologies with step-by-step protocols, and elucidates the mechanisms of action in key therapeutic areas, including oncology and cardiovascular disease. Through a synthesis of technical data, field-proven insights, and authoritative references, this guide aims to serve as an essential resource for advancing the research and application of indole-3-carboxylic acid compounds.

Historical Perspective: The Genesis of Indole-3-Carboxylic Acid

The story of indole-3-carboxylic acid is intrinsically linked to the broader history of indole chemistry, which began in the 19th century. The initial fascination with the vibrant dye indigo laid the groundwork for the exploration of this heterocyclic scaffold.

The Dawn of Indole Chemistry

The journey into the world of indoles began with the work of Adolf von Baeyer in 1866. Through the reduction of oxindole, a derivative of isatin which was in turn obtained from the oxidation of indigo, Baeyer successfully isolated the parent compound, indole.[1] He later proposed its chemical structure in 1869.[1] The name "indole" itself is a portmanteau of "indigo" and "oleum" (Latin for oil), reflecting its origin.[2] This seminal work opened the door to a new field of organic chemistry.

From Natural Occurrence to Synthetic Exploration

While the precise first isolation and characterization of indole-3-carboxylic acid is not pinpointed to a single discovery, its presence as a naturally occurring metabolite in various organisms has been long recognized. It is found in plants, such as those of the family Brassicaceae, where it plays a role in defense mechanisms.[3][4] It has also been identified as a metabolite produced by endophytic fungi.[5] The recognition of the indole nucleus in a vast array of biologically active natural products, including the essential amino acid tryptophan and plant hormones like indole-3-acetic acid, spurred significant interest in the synthesis of diverse indole derivatives in the early 20th century.

Early synthetic efforts for indole-3-carboxylic acid likely emerged from the broader exploration of indole chemistry. One of the oldest and most reliable methods for synthesizing substituted indoles is the Fischer indole synthesis, developed in 1883 by Emil Fischer. While not ideal for the direct synthesis of indole itself, this method proved invaluable for creating a wide range of substituted indoles.[1]

A common and historically significant route to indole-3-carboxylic acid involves a two-step process: the formylation of indole to produce indole-3-carboxaldehyde, followed by its oxidation to the corresponding carboxylic acid. The Vilsmeier-Haack reaction, a versatile method for formylating electron-rich aromatic compounds, became a cornerstone for the synthesis of indole-3-carboxaldehyde.[6]

Synthetic Methodologies: From Precursor to Product

The synthesis of indole-3-carboxylic acid is a well-established process, with the Vilsmeier-Haack formylation of indole followed by oxidation of the resulting aldehyde being a prevalent and efficient strategy. This section provides a detailed examination of this synthetic pathway, including a step-by-step protocol.

Synthesis of Indole-3-carboxaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction offers a reliable and high-yielding pathway for the formylation of indole at the electron-rich C3 position. The reaction involves the in-situ generation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃).

Vilsmeier_Haack Indole Indole Iminium Iminium Salt Intermediate Indole->Iminium Electrophilic Attack Vilsmeier Vilsmeier Reagent (from DMF + POCl₃) Vilsmeier->Iminium Hydrolysis Hydrolysis (H₂O) Iminium->Hydrolysis Aldehyde Indole-3-carboxaldehyde Hydrolysis->Aldehyde

Caption: Vilsmeier-Haack reaction workflow for indole-3-carboxaldehyde synthesis.

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Crushed ice

  • Sodium hydroxide (NaOH) solution

  • Ethanol (for recrystallization, optional)

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, place anhydrous DMF. Cool the flask in an ice-salt bath.

  • Slowly add freshly distilled POCl₃ dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C during the addition to form the Vilsmeier reagent.

  • Prepare a solution of indole in anhydrous DMF.

  • Add the indole solution dropwise to the Vilsmeier reagent mixture, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours.[7]

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a concentrated NaOH solution until the mixture is strongly basic.[7]

  • A precipitate of indole-3-carboxaldehyde will form. Collect the solid by filtration, wash thoroughly with cold water, and air-dry.[6]

  • The crude product can be further purified by recrystallization from ethanol if desired.[6]

Self-Validation: The melting point of the purified indole-3-carboxaldehyde should be in the range of 196–199 °C.[7][8] The structure can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Oxidation of Indole-3-carboxaldehyde to Indole-3-carboxylic Acid

The conversion of the aldehyde to the carboxylic acid is a critical final step. Several oxidizing agents can be employed for this transformation. A straightforward and effective method involves oxidation with a strong base like potassium hydroxide, which can be considered a variation of the Cannizzaro reaction for non-enolizable aldehydes.

Oxidation Aldehyde Indole-3-carboxaldehyde Oxidation Oxidation (e.g., aq. KOH) Aldehyde->Oxidation Carboxylate Indole-3-carboxylate (salt) Oxidation->Carboxylate Acidification Acidification (e.g., HCl) Carboxylate->Acidification CarboxylicAcid Indole-3-carboxylic Acid Acidification->CarboxylicAcid

Caption: General workflow for the oxidation of indole-3-carboxaldehyde.

Materials:

  • Indole-3-carboxaldehyde

  • Potassium hydroxide (KOH) solution (e.g., 50%) or Sodium hydroxide (NaOH) solution (e.g., 20%)

  • Methanol (as a solvent)

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate (for purification, optional)

Procedure:

  • Dissolve indole-3-carboxaldehyde in methanol.

  • Slowly add a concentrated solution of KOH or NaOH to the methanolic solution with vigorous stirring.[9]

  • Heat the mixture to reflux for several hours (e.g., 18 hours).[9]

  • After cooling to room temperature, concentrate the mixture under reduced pressure to remove the methanol.

  • Add water to the residue and acidify with hydrochloric acid to a pH of 3-4.[9]

  • A precipitate of indole-3-carboxylic acid will form. Collect the solid by filtration and wash with water.

  • The crude product can be purified by recrystallization or by slurrying in a solvent like ethyl acetate to yield a product with high purity.[9]

Self-Validation: The purity of the final product can be assessed by its melting point and spectroscopic analysis. The yield of this hydrolysis/oxidation step can be quite high, with some procedures reporting yields of over 90%.[9]

Biological Activities and Therapeutic Potential

Indole-3-carboxylic acid and its derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities. Their therapeutic potential is being actively explored in several key areas, most notably in oncology and for the treatment of hypertension.

Anticancer Properties

A significant body of research has highlighted the anticancer potential of I3CA and its derivatives. These compounds have been shown to exert their effects through multiple mechanisms, leading to the inhibition of cancer cell growth and induction of apoptosis.

3.1.1. Mechanism of Action in Cancer

The anticancer activity of indole-3-carboxylic acid derivatives is multifaceted and involves the modulation of several key signaling pathways:

  • Cell Cycle Arrest: I3CA derivatives can induce G1 cell cycle arrest in cancer cells. This is often achieved by upregulating cyclin-dependent kinase (CDK) inhibitors such as p21 and p27, and downregulating cyclins and CDKs that are crucial for cell cycle progression.

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This can involve the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio and subsequent activation of caspases.

  • Modulation of Key Signaling Pathways: I3CA derivatives have been shown to interfere with critical cancer-related signaling pathways, including the NF-κB and Akt pathways, which are often dysregulated in cancer and promote cell survival and proliferation.

Anticancer_Mechanism I3CA Indole-3-carboxylic Acid Derivatives CDK_Inhibitors ↑ p21, p27 I3CA->CDK_Inhibitors Cyclins_CDKs ↓ Cyclins, CDKs I3CA->Cyclins_CDKs Bcl2_Family Modulation of Bcl-2 Family I3CA->Bcl2_Family NFkB_Akt ↓ NF-κB, Akt pathways I3CA->NFkB_Akt G1_Arrest G1 Cell Cycle Arrest CDK_Inhibitors->G1_Arrest Cyclins_CDKs->G1_Arrest Caspase_Activation Caspase Activation Bcl2_Family->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Proliferation_Survival ↓ Proliferation & Survival NFkB_Akt->Proliferation_Survival

Caption: Key anticancer mechanisms of indole-3-carboxylic acid derivatives.

3.1.2. Cytotoxicity Data

The cytotoxic effects of indole-3-carboxylic acid and its derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate their potential as anticancer agents.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Indole-3-carboxylic acidA549 (Lung)~28.5 (4.6 µg/ml)[3]
Indole-3-carboxylic acidMCF-7 (Breast)~80.0 (12.9 µg/ml)[3]
Indole-aryl amide derivative 2 MCF-7 (Breast)0.81[1]
Indole-aryl amide derivative 2 PC-3 (Prostate)2.13[1]
Indole-aryl amide derivative 4 HT-29 (Colon)0.96[1]
Indole-aryl amide derivative 4 HeLa (Cervical)1.87[1]
Indole-aryl amide derivative 4 MCF-7 (Breast)0.84[1]
Indole-aryl amide derivative 5 HT-29 (Colon)2.61[1]
Indole-aryl amide derivative 5 PC-3 (Prostate)0.39[1]
Indole-aryl amide derivative 5 Jurkat J6 (Leukemia)0.37[1]
Antihypertensive Activity

Recent studies have unveiled the potential of indole-3-carboxylic acid derivatives as antihypertensive agents, primarily through their action as angiotensin II receptor 1 (AT₁) antagonists.

3.2.1. Mechanism of Action in Hypertension

The renin-angiotensin system (RAS) is a critical regulator of blood pressure. Angiotensin II, a key effector molecule of the RAS, binds to the AT₁ receptor, leading to vasoconstriction and an increase in blood pressure. Indole-3-carboxylic acid derivatives have been designed to act as angiotensin II receptor blockers (ARBs), competitively inhibiting the binding of angiotensin II to the AT₁ receptor. This blockade results in vasodilation and a reduction in blood pressure.[10][11]

Antihypertensive_Mechanism Angiotensin_II Angiotensin II AT1_Receptor AT₁ Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction I3CA_Derivative Indole-3-carboxylic Acid Derivative I3CA_Derivative->AT1_Receptor Blocks Vasodilation Vasodilation I3CA_Derivative->Vasodilation Blood_Pressure_Increase ↑ Blood Pressure Vasoconstriction->Blood_Pressure_Increase Blood_Pressure_Decrease ↓ Blood Pressure Vasodilation->Blood_Pressure_Decrease

Caption: Mechanism of action of I3CA derivatives as angiotensin II receptor blockers.

Radioligand binding studies have demonstrated that novel derivatives of indole-3-carboxylic acid exhibit a high nanomolar affinity for the AT₁ receptor, comparable to established pharmaceuticals like losartan.[10] In vivo studies in spontaneously hypertensive rats have further confirmed their ability to lower blood pressure upon oral administration.[11]

Role in Plant Defense

In plants, indole-3-carboxylic acid is a tryptophan-derived secondary metabolite that plays a significant role in pathogen defense.[3] It is synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile.[4] I3CA and its derivatives accumulate in response to pathogen attack and contribute to the plant's systemic acquired resistance (SAR).

Future Directions and Conclusion

The journey of indole-3-carboxylic acid from a naturally occurring metabolite to a versatile synthetic scaffold underscores its significance in chemical and biomedical research. The synthetic routes to I3CA are well-established and offer high yields, providing a solid foundation for the development of novel derivatives.

The multifaceted biological activities of I3CA compounds, particularly their anticancer and antihypertensive properties, present exciting opportunities for drug discovery. The ability of these compounds to modulate multiple signaling pathways in cancer cells suggests their potential as broad-spectrum anticancer agents. Similarly, their efficacy as angiotensin II receptor antagonists positions them as promising candidates for the development of new antihypertensive drugs.

While clinical trial data for indole-3-carboxylic acid itself is limited, the extensive preclinical research and the clinical evaluation of related compounds like indole-3-carbinol provide a strong rationale for the continued investigation of I3CA derivatives.[2] Future research should focus on optimizing the structure of I3CA to enhance its potency and selectivity for specific biological targets, as well as on conducting comprehensive preclinical and clinical studies to validate its therapeutic potential.

References

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  • Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. PMC - PubMed Central. [Link]

  • Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. PMC - NIH. [Link]

  • Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed. [Link]

  • Anti-breast cancer potential of new indole derivatives: Synthesis, in-silico study, and cytotoxicity evaluation on MCF-7 cells. DOI. [Link]

  • Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. Frontiers. [Link]

  • Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. NIH. [Link]

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  • The IC50 values of entries, 3 a–j against breast cancer cell lines,... ResearchGate. [Link]

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  • Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. (2023). SciSpace. [Link]

  • Anti-inflammatory, antioxidant, antihypertensive, and antiarrhythmic effect of indole-3-carbinol, a phytochemical derived from cruciferous vegetables. PubMed. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

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Methodological & Application

Synthesis and Purification of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol for Researchers

Abstract

This document provides a detailed, reliable, and scientifically-grounded protocol for the synthesis and purification of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid. This indole derivative serves as a valuable building block in medicinal chemistry and drug development, necessitating a robust and reproducible synthetic methodology. The protocol herein employs a direct and efficient N-benzylation of commercially available 2-methyl-1H-indole-3-carboxylic acid, followed by a systematic purification strategy involving acid-base extraction and recrystallization. This guide is designed for researchers, chemists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and rationale for each experimental choice, ensuring both high yield and purity of the target compound.

Introduction and Strategic Rationale

The indole nucleus is a privileged scaffold in pharmaceutical science, forming the core of numerous natural products and synthetic drugs.[1] Specifically, N-benzylated indole-3-carboxylic acids are key intermediates in the synthesis of various biologically active molecules. The target compound, this compound, combines the indole core with a benzyl group, which can modulate steric and electronic properties, and a carboxylic acid handle, which is ideal for further chemical modification, such as amide bond formation.

While classic methods like the Fischer indole synthesis are fundamental for creating the indole ring itself[2][3], a more direct and efficient strategy for this specific target molecule is the post-modification of a readily available indole precursor. Our selected approach is the direct N-alkylation of 2-methyl-1H-indole-3-carboxylic acid.

Rationale for the Synthetic Strategy: The chosen method involves the deprotonation of the indole nitrogen followed by a nucleophilic substitution (SN2) reaction with benzyl bromide.[4][5] This approach is favored for several reasons:

  • Efficiency: It is a high-yielding, one-step synthesis from an advanced intermediate.

  • Selectivity: The indole N-H proton is significantly more acidic than the carboxylic acid O-H proton in the presence of a strong, non-nucleophilic base like sodium hydride (NaH), allowing for selective N-alkylation. Using two equivalents of the base ensures deprotonation of both sites, preventing unwanted side reactions.

  • Accessibility of Starting Materials: 2-methyl-1H-indole-3-carboxylic acid and benzyl bromide are common, commercially available reagents.

This protocol provides a comprehensive workflow from reaction setup to the isolation and purification of the final, high-purity product.

Synthesis Protocol: N-Benzylation

This section details the procedure for the N-benzylation of 2-methyl-1H-indole-3-carboxylic acid.

Principle of the Reaction

The synthesis proceeds via an SN2 mechanism. Sodium hydride (NaH), a strong, non-nucleophilic base, first abstracts the acidic protons from both the indole nitrogen and the carboxylic acid group to form a dianion. The resulting indolide anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide and displacing the bromide ion to form the new N-C bond. A subsequent aqueous workup re-protonates the carboxylate to yield the final carboxylic acid product.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Methyl-1H-indole-3-carboxylic acid≥98%Standard SupplierEnsure it is dry before use.
Sodium Hydride (NaH)60% dispersion in mineral oilStandard SupplierHighly reactive with water. Handle with extreme care under an inert atmosphere.
Benzyl Bromide≥98%Standard SupplierLachrymator. Handle in a fume hood.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard SupplierUse a freshly opened bottle or from a solvent purification system.
Diethyl EtherAnhydrousStandard SupplierFor extractions.
Hydrochloric Acid (HCl)2 M aqueous solutionN/AFor acidification.
Sodium Sulfate (Na₂SO₄)AnhydrousStandard SupplierFor drying organic layers.
Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar), syringesN/AN/AStandard laboratory glassware.
Reaction Scheme

Purification_Workflow A Crude Reaction Mixture (Post-Quenching & Acidification) B Vacuum Filtration A->B C Collect Crude Solid B->C D Wash with Cold Water C->D E Air Dry the Solid D->E F Recrystallization (Hot Ethanol/Water) E->F G Cool Slowly to RT, then 0 °C F->G H Vacuum Filtration G->H I Wash with Cold Ethanol/Water H->I J Dry under Vacuum I->J K Pure Crystalline Product J->K

Sources

Application Note & Protocols for the Quantitative Analysis of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid, a molecule of significant interest in pharmaceutical research and development. We present detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, robustness, and adherence to international validation standards. This guide explains the rationale behind experimental choices, ensuring that each protocol is a self-validating system.

Introduction: The Analytical Imperative for this compound

This compound is a synthetic indole derivative. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Accurate and precise quantification of this molecule is paramount throughout the drug development lifecycle, from early-stage discovery and pharmacokinetic studies to final product quality control. The choice of analytical methodology is dictated by the required sensitivity, selectivity, and the nature of the sample matrix.

This application note details two robust methods for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and reliable technique suitable for the analysis of bulk drug substances and formulated products where concentration levels are relatively high.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification in complex biological matrices such as plasma, serum, and tissue homogenates, offering unparalleled sensitivity and specificity.[1][2]

The validation of these analytical procedures is critical to ensure data integrity and is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Rationale

This method leverages reversed-phase HPLC to separate this compound from potential impurities and degradation products. The molecule possesses a chromophore within its indole structure, allowing for sensitive detection using a UV spectrophotometer. The selection of a C18 stationary phase provides a hydrophobic environment conducive to the retention of the relatively non-polar analyte.[8] An acidic mobile phase is employed to suppress the ionization of the carboxylic acid moiety, leading to improved peak shape and retention time stability.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Weigh and Dissolve Sample Filtration Filter through 0.45 µm Syringe Filter SamplePrep->Filtration StandardPrep Prepare Calibration Standards StandardPrep->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for HPLC-UV analysis.

Detailed Protocol

2.3.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2.3.2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2.3.3. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-15 min: 30-90% B; 15-17 min: 90% B; 17-18 min: 90-30% B; 18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm

2.3.4. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the sample expected to contain approximately 1 mg of the analyte and dissolve it in 10 mL of methanol. Further dilute with the mobile phase to bring the concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.

2.3.5. Data Analysis and Quantification

  • Integrate the peak area of the analyte in both the standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of the analyte in the sample using the linear regression equation derived from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Rationale

For the quantification of this compound in complex biological matrices, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[1][2][9][10] The method involves chromatographic separation followed by mass spectrometric detection. The analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then monitored for quantification. This Multiple Reaction Monitoring (MRM) technique significantly reduces matrix interference, allowing for accurate measurement at low concentrations.[1][11]

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Spiking Spike with Internal Standard Extraction Protein Precipitation or SPE Spiking->Extraction Evaporation Evaporate & Reconstitute Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Separation UPLC Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Area Ratio Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for LC-MS/MS analysis.

Detailed Protocol

3.3.1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (IS), e.g., this compound-d5

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., plasma, serum)

3.3.2. Instrumentation

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

3.3.3. LC-MS/MS Conditions

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-0.5 min: 10% B; 0.5-3.0 min: 10-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-10% B; 3.6-5.0 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: m/z 266.1 → 118.1; IS: m/z 271.1 → 123.1 (Proposed, requires optimization)
Collision Energy To be optimized for the specific instrument

3.3.4. Sample Preparation (Protein Precipitation)

  • To 100 µL of biological matrix in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[1]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial.

3.3.5. Data Analysis and Quantification

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of the analyte in the sample from the calibration curve.

Method Validation

Both the HPLC-UV and LC-MS/MS methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[3][4] The validation parameters to be assessed are summarized below.

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components.[5][6]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[5][7]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[6][7]
Accuracy The closeness of the test results obtained by the method to the true value.[5][7]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).[5]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

Conclusion

The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis in quality control settings, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. Adherence to the outlined protocols and proper method validation will ensure the generation of high-quality, reproducible data critical for advancing pharmaceutical research and development.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023).
  • ICH Q2 Validation of Analytical Procedures - YouTube. (2024).
  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. (2016).
  • EXPRESS: Gas Chromatography–Mass Spectrometry (GC–MS) and Gas Chromatography–Infrared (GC–IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids - ResearchGate.
  • Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids. (2019).
  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025).
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic... - ResearchGate.
  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC - NIH. (2017).
  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction - MDPI.
  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC - NIH. (2022).
  • (PDF) Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction - ResearchGate. (2017).
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (2020).
  • Bioanalytical sample preparation | Biotage.
  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2025).
  • LC-MS/MS chromatogram of carboxylic acids derivatized with aniline in A... - ResearchGate.
  • A microplate spectrophotometric method for analysis of indole-3-carbinol in dietary supplements using p-dimethylaminocinnamaldehyde (DMACA) as a chromogenic reagent - RSC Publishing.
  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector - Longdom Publishing.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
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  • WO/2023/067628 A METHOD FOR THE PREPARATION OF INDOLE-3-CARBOXYLIC ACID DERIVATIVES - WIPO Patentscope.

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Application Notes & Protocols for YC-1 [3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole]

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of YC-1 in Cell Culture Assays

A Note on Chemical Nomenclature: The compound requested, 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid, is a distinct chemical entity. However, the vast body of cell culture research has focused on a similarly named but structurally different compound, YC-1 , also known as 3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole. YC-1 is a well-characterized and versatile research tool with extensive applications. This guide will focus on YC-1 due to the wealth of available scientific literature and established protocols. Researchers interested in this compound may find its applications as a reactant in chemical synthesis, but its use in cell-based assays is not widely documented.

Introduction: The Multifaceted Role of YC-1

YC-1 is a pioneering small molecule that has garnered significant attention for its dual, potent mechanisms of action. Initially developed as a potential therapeutic for circulatory disorders due to its vasodilatory and anti-platelet aggregation properties, its utility in basic research has expanded considerably[1][2]. It was the first compound identified as a direct, nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC)[3][4]. Subsequently, researchers discovered its ability to potently inhibit the hypoxia-inducible factor-1α (HIF-1α) pathway, a critical regulator of cellular adaptation to low oxygen environments and a key target in cancer therapy[2][5].

This dual functionality makes YC-1 an invaluable tool for investigating a wide array of cellular processes, including signal transduction, cell cycle regulation, angiogenesis, and apoptosis. This guide provides a comprehensive overview of its mechanisms and detailed protocols for its application in cell culture assays.

Compound Profile and Properties

A thorough understanding of the compound's physical and chemical properties is paramount for accurate and reproducible experimental design.

PropertyDataSource(s)
Full Name 3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole[1][2]
Synonym(s) YC-1[1]
CAS Number 170632-47-0
Molecular Formula C₁₉H₁₆N₂O₂
Molecular Weight 304.34 g/mol
Solubility Soluble to 100 mM in DMSO and to 50 mM in ethanol.
Storage Store at room temperature (as solid). Store stock solutions at -20°C or -80°C.
Purity ≥98%

Core Mechanisms of Action

YC-1's biological effects are primarily attributed to its modulation of two distinct signaling pathways.

A. Activation of the Soluble Guanylyl Cyclase (sGC) Pathway

YC-1 is a potent allosteric activator of soluble guanylyl cyclase (sGC), the primary receptor for nitric oxide (NO). Uniquely, it activates sGC in an NO-independent manner, although it also sensitizes the enzyme to NO, leading to a synergistic increase in activity[6][7]. Activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a crucial second messenger that mediates various physiological responses, including smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation[3][4]. Some studies also suggest YC-1 may inhibit certain phosphodiesterases (PDEs), enzymes that degrade cGMP, thereby further prolonging the signal[3][8].

sGC_Pathway cluster_EC Extracellular cluster_IC Intracellular NO Nitric Oxide (NO) sGC_inactive sGC (Inactive) NO->sGC_inactive Heme-dependent activation sGC_active sGC (Active) YC1 YC-1 YC1->sGC_inactive Allosteric NO-independent activation PDEs PDEs YC1->PDEs Inhibits (reported) cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active cGMP->PDEs Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDEs->GMP Physiological_Effects Physiological Effects (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKG->Physiological_Effects

Figure 1: The sGC/cGMP signaling pathway. YC-1 directly activates sGC, increasing cGMP levels independently of NO.

B. Inhibition of the Hypoxia-Inducible Factor-1α (HIF-1α) Pathway

Under hypoxic (low oxygen) conditions, the transcription factor HIF-1α is stabilized and translocates to the nucleus. There, it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoters of target genes. These genes are critical for tumor adaptation, promoting angiogenesis (e.g., VEGF), glucose metabolism, and cell survival[2][9]. YC-1 has been shown to be a potent inhibitor of this pathway. It prevents the accumulation of HIF-1α protein under hypoxic conditions, thereby blocking the transcription of its target genes[2][10]. This effect occurs at the post-transcriptional level and is independent of its sGC-activating properties[2]. This anti-angiogenic and anti-proliferative effect makes YC-1 a subject of intense cancer research[5][11].

HIF1a_Pathway cluster_Normoxia Normoxia (21% O₂) cluster_Hypoxia Hypoxia (~1% O₂) HIF1a_N HIF-1α VHL VHL HIF1a_N->VHL Hydroxylated & Binds VHL Proteasome_N Proteasomal Degradation VHL->Proteasome_N Ubiquitination HIF1a_H HIF-1α (Stabilized) Nucleus Nucleus HIF1a_H->Nucleus Translocation YC1 YC-1 YC1->HIF1a_H Inhibits Accumulation HIF1b HIF-1β HIF1b->Nucleus HRE HRE Nucleus->HRE Dimerization & DNA Binding Target_Genes Target Gene Transcription (VEGF, etc.) HRE->Target_Genes Angiogenesis Angiogenesis, Metabolism, Survival Target_Genes->Angiogenesis

Figure 2: The HIF-1α pathway. Under hypoxia, YC-1 inhibits the accumulation of HIF-1α, blocking downstream pro-tumorigenic effects.

Experimental Protocols for Cell-Based Assays

The following protocols provide a framework for investigating the effects of YC-1 in vitro. It is crucial to optimize concentrations and incubation times for each specific cell line and experimental question.

Protocol 1: Preparation of YC-1 Stock Solution

Causality: YC-1 is poorly soluble in aqueous media. A high-concentration stock solution in an organic solvent like DMSO is necessary for accurate and reproducible dilution into cell culture media.

  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet.

  • Weighing: Carefully weigh out the desired amount of YC-1 powder. For example, to make a 50 mM stock solution, weigh 1.52 mg of YC-1 (MW = 304.34).

  • Solubilization: Add sterile, cell culture-grade DMSO to the powder to achieve the desired concentration (e.g., add 100 µL of DMSO to 1.52 mg of YC-1 for a 50 mM stock). Vortex thoroughly until the solid is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT/WST-1)

Causality: This assay determines the concentration range at which YC-1 affects cell viability. This is essential for selecting appropriate, non-lethal concentrations for mechanistic studies or for quantifying cytotoxic effects.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of YC-1 in complete culture medium from your stock solution. Typical starting concentrations for a dose-response curve range from 1 µM to 100 µM[9].

    • Vehicle Control: Crucially, include a control group treated with the same final concentration of DMSO as the highest YC-1 concentration to account for any solvent-induced effects.

  • Incubation: Remove the old medium from the cells and add the YC-1-containing or vehicle control medium. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Assay: Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Normalize the absorbance values of treated wells to the vehicle control wells (representing 100% viability) and plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

Causality: This assay elucidates whether the observed decrease in cell viability is due to programmed cell death (apoptosis). YC-1 has been shown to induce apoptosis in various cancer cell lines[9][12][13].

  • Cell Seeding and Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with YC-1 at predetermined concentrations (e.g., IC₅₀ and 2x IC₅₀) and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the supernatant (which contains floating apoptotic cells), then wash the plate with PBS, and finally, detach the adherent cells using a gentle enzyme like Trypsin-EDTA. Combine all cells from the same well.

  • Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

  • Data Analysis:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Quantify the percentage of cells in each quadrant to determine the extent of YC-1-induced apoptosis.

Protocol 4: HIF-1α Inhibition Assay (Western Blot)

Causality: This protocol directly validates the inhibitory effect of YC-1 on its target, HIF-1α, under conditions that normally stabilize the protein.

  • Cell Seeding and Pre-treatment: Seed cells in 6-well plates and allow them to grow to ~80% confluency. Pre-treat the cells with various concentrations of YC-1 (e.g., 10-100 µM) and a vehicle control for a short period (e.g., 30-60 minutes)[2].

  • Induction of Hypoxia: Place the plates in a hypoxic chamber or a tri-gas incubator with low oxygen levels (e.g., 1% O₂). Alternatively, chemical hypoxia can be induced using agents like cobalt chloride (CoCl₂)[14]. Incubate for 4-6 hours. Include a normoxic control plate.

  • Protein Extraction: Immediately after hypoxic incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

    • Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control. Compare the levels of HIF-1α in YC-1-treated hypoxic cells to the vehicle-treated hypoxic control. A dose-dependent decrease in the HIF-1α band confirms the inhibitory activity of YC-1[2][9].

Safety and Handling Precautions

As with any chemical compound, appropriate safety measures must be taken.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling YC-1 powder and solutions.

  • Handling: Handle the powder in a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes.

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

References

  • R&D Systems. (n.d.). YC 1 | Guanylyl Cyclase Activators.
  • Galle, J., Zabel, U., Hübner, U., Hatzelmann, A., Wagner, B., Wanner, C., & Schmidt, H. H. (1999). Effects of the soluble guanylyl cyclase activator, YC-1, on vascular tone, cyclic GMP levels and phosphodiesterase activity. British Journal of Pharmacology, 127(1), 195–203. Available from: [Link]

  • Martin, E., et al. (2001). YC-1 activation of human soluble guanylyl cyclase has both heme-dependent and heme-independent components. Proceedings of the National Academy of Sciences, 98(22), 12938-12942. Available from: [Link]

  • Wu, C. C., Ko, F. N., Kuo, S. C., Lee, F. Y., & Teng, C. M. (1995). YC-1 inhibited human platelet aggregation through NO-independent activation of soluble guanylate cyclase. British Journal of Pharmacology, 116(3), 1973–1978. Available from: [Link]

  • BenchChem. (n.d.). YC-1: A Dual-Action Small Molecule Modulating cGMP Signaling and Hypoxia Pathways.
  • Amsbio. (n.d.). YC-1 - Soluble guanylyl cyclase activator.
  • Yeo, E. J., Chun, Y. S., Cho, Y. S., Kim, J., Lee, J. C., Kim, M. S., & Park, J. W. (2003). YC-1: a potential anticancer drug targeting hypoxia-inducible factor 1. Journal of the National Cancer Institute, 95(7), 516–525. Available from: [Link]

  • Rybalkin, S. D., et al. (2003). YC-1 Stimulates the Expression of Gaseous Monoxide-Generating Enzymes in Vascular Smooth Muscle Cells. Molecular Pharmacology, 63(2), 378-388. Available from: [Link]

  • Li, W., et al. (2009). Effects of YC-1 on hypoxia-inducible factor 1-driven transcription activity, cell proliferative vitality, and apoptosis in hypoxic human pancreatic cancer cells. Pancreas, 38(6), 676-683. Available from: [Link]

  • Alonso, J. R., et al. (2001). Prolonged exposure to YC-1 induces apoptosis in adrenomedullary endothelial and chromaffin cells through a cGMP-independent mechanism. Neuropharmacology, 41(6), 766-776. Available from: [Link]

  • Linder, A. E., et al. (2010). The Soluble Guanylyl Cyclase Activator YC-1 Increases Intracellular cGMP and cAMP via Independent Mechanisms in INS-1E Cells. Journal of Pharmacology and Experimental Therapeutics, 333(1), 227-234. Available from: [Link]

  • Su, Y., et al. (2014). Effects of YC-1 targeting hypoxia-inducible factor 1 alpha in oesophageal squamous carcinoma cell line Eca109 cells. Journal of International Medical Research, 42(1), 33-43. Available from: [Link]

  • Nam, T. G., et al. (2007). YC-1 inhibits HIF-1 expression in prostate cancer cells: contribution of Akt/NF-kappaB signaling to HIF-1alpha accumulation during hypoxia. Oncogene, 26(27), 3941-3951. Available from: [Link]

  • Chen, Y. C., et al. (2008). Inhibition of hypoxia-induced increase of blood-brain barrier permeability by YC-1 through the antagonism of HIF-1alpha accumulation and VEGF expression. Molecular and Cellular Biochemistry, 317(1-2), 1-10. Available from: [Link]

  • Yeo, E. J., et al. (2003). YC-1: a potential anticancer drug targeting hypoxia-inducible factor 1. Journal of the National Cancer Institute, 95(7), 516-25. Available from: [Link]

  • Chiang, W. C., et al. (2005). YC-1 inhibits mesangial cell proliferation through suppression of cyclin D1. European Journal of Pharmacology, 508(1-3), 183. Summarized by BioWorld.
  • Chun, Y. S., et al. (2006). YC-1 induces S cell cycle arrest and apoptosis by activating checkpoint kinases. Cancer Research, 66(12), 6335-6342. Available from: [Link]

  • Liu, Y., et al. (2011). Effects of YC-1 on hypoxia-inducible factor 1 alpha in hypoxic human bladder transitional carcinoma cell line T24 cells. Urologia Internationalis, 87(4), 473-480. Available from: [Link]

Sources

The Versatile Synthon: 1-Benzyl-2-methyl-1H-indole-3-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide delves into the synthetic utility of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid, a key building block in the development of novel therapeutics and functional organic materials. We will explore its synthesis, key reactions, and provide detailed, field-proven protocols for its application in amide bond formation, esterification, and decarboxylation reactions. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique reactivity of this versatile indole derivative.

Introduction: The Significance of the Indole Nucleus

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in a wide range of chemical transformations have made it a cornerstone of medicinal chemistry. The strategic functionalization of the indole ring allows for the fine-tuning of biological activity, leading to the discovery of potent therapeutic agents.

Among the vast family of indole derivatives, this compound stands out as a particularly valuable synthon. The N-benzyl group offers steric bulk and modulates the electronic character of the indole ring, while the 2-methyl group can influence the regioselectivity of certain reactions and provide a point for further derivatization. The carboxylic acid at the 3-position is a versatile handle for a variety of chemical transformations, most notably the formation of amides and esters, which are prevalent in drug molecules. Derivatives of 1-benzyl-indole have shown promise as antiproliferative agents, inhibitors of lipid peroxidation, and antihistaminic agents, highlighting the therapeutic potential of this scaffold[1].

This guide will provide a detailed exploration of the synthesis and reactivity of this compound, offering practical protocols and mechanistic insights to facilitate its use in the modern synthetic laboratory.

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved through a multi-step sequence, often culminating in a Fischer indole synthesis or a Japp-Klingemann reaction followed by cyclization. The Fischer indole synthesis, a robust and widely used method, involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde[2][3].

A common strategy for synthesizing this compound involves the initial preparation of N-benzylphenylhydrazine, which is then reacted with a suitable keto-acid or its ester, followed by cyclization and hydrolysis.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Phenylhydrazine Phenylhydrazine N_Benzylation N-Benzylation Phenylhydrazine->N_Benzylation BenzylBromide Benzyl Bromide BenzylBromide->N_Benzylation Ethyl_2_methylacetoacetate Ethyl 2-methylacetoacetate Japp_Klingemann Japp-Klingemann Reaction Ethyl_2_methylacetoacetate->Japp_Klingemann N_Benzylation->Japp_Klingemann N-Benzylphenylhydrazine Fischer_Indole Fischer Indole Synthesis Japp_Klingemann->Fischer_Indole Hydrazone Intermediate Hydrolysis Ester Hydrolysis Fischer_Indole->Hydrolysis Ethyl 1-benzyl-2-methyl- 1H-indole-3-carboxylate TargetMolecule 1-Benzyl-2-methyl-1H- indole-3-carboxylic acid Hydrolysis->TargetMolecule

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis via Japp-Klingemann and Fischer Indole Synthesis

This protocol outlines a reliable method for the gram-scale synthesis of the title compound.

Step 1: Synthesis of N-Benzylphenylhydrazine

  • To a stirred solution of phenylhydrazine in a suitable solvent such as ethanol, add a base like potassium carbonate.

  • Slowly add benzyl bromide at room temperature and continue stirring for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude N-benzylphenylhydrazine, which can be purified by column chromatography or used directly in the next step. A detailed procedure for N-benzylation of indole, which can be adapted, is available in Organic Syntheses[4].

Step 2: Japp-Klingemann Reaction to form the Hydrazone

The Japp-Klingemann reaction is a classic method for converting β-keto esters into hydrazones by reaction with a diazonium salt[2][5]. In this case, we will first diazotize N-benzylaniline and then couple it with ethyl 2-methylacetoacetate.

  • Prepare a solution of N-benzylphenylhydrazine in an acidic medium (e.g., hydrochloric acid in water) and cool to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol and add a solution of sodium acetate.

  • Slowly add the cold diazonium salt solution to the ethyl 2-methylacetoacetate solution.

  • Stir the reaction mixture at low temperature for a few hours, then allow it to warm to room temperature.

  • The resulting hydrazone often precipitates and can be collected by filtration.

Step 3: Fischer Indole Synthesis

  • The crude hydrazone from the previous step is cyclized in the presence of a strong acid catalyst. Polyphosphoric acid (PPA) is often effective for this transformation[6].

  • Heat the hydrazone in PPA at a temperature typically ranging from 80 to 120 °C.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the hot reaction mixture onto ice-water.

  • Neutralize the mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.

  • The organic layer contains the ethyl ester of the target compound.

Step 4: Hydrolysis to the Carboxylic Acid

  • Dissolve the crude ethyl ester in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to obtain this compound.

Key Reactions and Protocols

The carboxylic acid functionality at the C3 position of the indole ring is a versatile handle for the synthesis of a diverse array of derivatives. The following sections detail protocols for its transformation into amides and esters, as well as its removal via decarboxylation.

Amide Bond Formation: A Gateway to Bioactive Molecules

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry[7]. The conversion of this compound to its corresponding amides allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships. Standard coupling reagents such as carbodiimides (e.g., DCC, EDC) are commonly used for this transformation.

Amide_Coupling IndoleAcid 1-Benzyl-2-methyl-1H- indole-3-carboxylic acid AmideProduct 1-Benzyl-2-methyl-N-substituted- 1H-indole-3-carboxamide IndoleAcid->AmideProduct Amine R-NH2 Amine->AmideProduct CouplingAgent Coupling Agent (e.g., EDC, HATU) CouplingAgent->AmideProduct Base Base (e.g., DIPEA) Base->AmideProduct

Sources

Application Notes & Protocols: The Utility of 1-Benzyl-2-methyl-1H-indole-3-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, celebrated for its prevalence in both natural products and blockbuster pharmaceuticals. Its unique electronic properties and structural rigidity make it a "privileged structure" for interacting with a diverse array of biological targets. This document provides an in-depth guide to the applications of a specific, highly versatile derivative: 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid . We will explore its role not as an end-product, but as a critical starting material and structural template for the development of advanced therapeutic agents. This guide details the strategic rationale behind its use, provides validated protocols for its synthesis and derivatization, and outlines methodologies for biological evaluation, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful chemical entity.

Introduction: The Strategic Value of the Scaffold

This compound is more than a simple indole; it is a carefully functionalized scaffold designed for versatile modification in drug discovery campaigns. Each substituent serves a distinct and strategic purpose:

  • The Indole Core: Provides a rigid, bicyclic aromatic system capable of engaging in π-π stacking, hydrophobic, and hydrogen bonding interactions within protein active sites.

  • 1-Position Benzyl Group: This group serves two primary functions. Firstly, it blocks the indole nitrogen, preventing unwanted metabolic N-oxidation and eliminating a potentially problematic hydrogen bond donor. Secondly, and more importantly, it introduces a large, lipophilic moiety that can be oriented to probe deep hydrophobic pockets in a target protein, significantly enhancing binding affinity and selectivity.

  • 2-Position Methyl Group: The small methyl group provides steric bulk that can influence the conformation of adjacent groups. It also enhances the electron-donating nature of the indole ring and can provide a degree of metabolic stability by sterically hindering enzymatic attack at the C2-C3 bond.

  • 3-Position Carboxylic Acid: This is the key functional handle for synthetic elaboration. As a carboxylic acid, it can directly mimic endogenous ligands or form critical salt-bridge and hydrogen-bond interactions. However, its true power lies in its ready conversion to a vast library of amides, esters, and other functional groups, allowing for systematic exploration of structure-activity relationships (SAR). While potent, carboxylic acids can sometimes present challenges in drug development, such as poor membrane permeability and rapid metabolism.[1] Therefore, this moiety also serves as an ideal starting point for the introduction of carboxylic acid bioisosteres to improve pharmacokinetic profiles.[2][3][4][5]

The combination of these features makes this compound a powerful platform for generating novel chemical entities across multiple therapeutic areas.

Key Therapeutic Applications & Derivative Classes

The primary application of this scaffold is as a reactant for the synthesis of more complex molecules with tailored biological activities.[6] The following table summarizes key therapeutic areas where derivatives have shown significant promise.

Therapeutic AreaDerivative ClassBiological Target(s)Key Insights & Findings
Oncology Indole-carboxamidesBcl-2 / Mcl-1Serves as a scaffold for dual inhibitors of anti-apoptotic proteins, inducing cancer cell death.[7]
QuinoxalinesOvarian Cancer Models2-chloro-3-(1-benzyl indol-3-yl) quinoxaline showed 100% tumor growth suppression in xenograft models.[8][9]
HydrazonesEGFRN-benzyl indole-derived hydrazones show potent, nanomolar activity against triple-negative breast cancer cells.[10]
Hypertension Tetrazole-BiphenylsAngiotensin II (AT₁) ReceptorThe indole-3-carboxylic acid core is used to construct potent AT₁ receptor antagonists, some superior to losartan.[11]
Inflammation Indole-carboxamidesCyclooxygenase-2 (COX-2)The scaffold is a known starting point for developing selective COX-2 inhibitors for anti-inflammatory applications.[6]
Infectious Diseases Amino Acid ConjugatesBacterial & Fungal CellsAmide derivatives conjugated with amino acids exhibit significant antibacterial and anthelmintic properties.[12]
Antioxidant Indole-carboxamidesFree RadicalsUsed to prepare inhibitors of lipid peroxidation and superoxide anion formation.[6]

Experimental Protocols

As a senior application scientist, it is understood that robust and reproducible protocols are paramount. The following sections provide detailed, step-by-step methodologies validated from established chemical literature and best practices.

Protocol 1: Synthesis of the Core Scaffold

This protocol details a reliable two-step synthesis for the parent compound, this compound, starting from commercially available ethyl 2-methyl-1H-indole-3-carboxylate.

Workflow Diagram: Synthesis of Core Scaffold

A Ethyl 2-methyl-1H-indole-3-carboxylate B Step 1: N-Benzylation Reagents: Benzyl Bromide, K2CO3 Solvent: DMF A->B C Intermediate: Ethyl 1-benzyl-2-methyl-1H-indole-3-carboxylate B->C D Step 2: Saponification Reagents: NaOH, EtOH/H2O Followed by Acidic Workup (HCl) C->D E Final Product: This compound D->E

Caption: Synthetic workflow for the preparation of the target scaffold.

Step 1: N-Benzylation of Ethyl 2-methyl-1H-indole-3-carboxylate

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-methyl-1H-indole-3-carboxylate (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous N,N-Dimethylformamide (DMF, approx. 5 mL per gram of starting material).

  • Reagent Addition: While stirring at room temperature, add benzyl bromide (1.2 eq) dropwise to the suspension.

  • Reaction: Heat the mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-water (approx. 50 mL) and stir until a precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold hexane to remove non-polar impurities. Dry the solid under vacuum to yield ethyl 1-benzyl-2-methyl-1H-indole-3-carboxylate. The product can be used in the next step without further purification if TLC shows high purity.

Step 2: Saponification to the Carboxylic Acid

  • Reaction Setup: In a 250 mL round-bottom flask, suspend the ester from Step 1 in a 1:1 mixture of ethanol and water (approx. 10 mL per gram of ester).

  • Reagent Addition: Add sodium hydroxide (NaOH, 3.0 eq) pellets and equip the flask with a reflux condenser.

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) and stir vigorously for 2-4 hours. The suspension should become a clear solution as the reaction proceeds. Monitor by TLC until the ester is fully consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Precipitation: Dilute the remaining aqueous solution with water (20 mL) and cool in an ice bath. Acidify the solution by slowly adding 2M hydrochloric acid (HCl) until the pH is ~2-3. A thick white precipitate of the carboxylic acid will form.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with copious amounts of cold water to remove salts, and dry under high vacuum. The resulting this compound is typically of high purity (>95%). Recrystallization from an ethanol/water mixture can be performed if necessary.

Protocol 2: Synthesis of a Bioactive Amide Derivative

This protocol describes the conversion of the carboxylic acid into an amide using a standard peptide coupling agent, a crucial step for creating derivatives targeting cancer proteins like Bcl-2.[7][13]

  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and dissolve it in anhydrous Dichloromethane (DCM, approx. 10 mL per gram).

  • Coupling Agent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (e.g., 2-aminoethanol, 1.1 eq) to the reaction mixture, followed by the addition of a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 1.5 eq).

  • Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours).

  • Workup: Dilute the reaction mixture with DCM (20 mL). Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 15 mL), and brine (1 x 15 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure amide derivative.

Protocol 3: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol provides a reliable method for evaluating the anti-inflammatory potential of synthesized derivatives by measuring their ability to inhibit the COX-2 enzyme.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA.

    • Heme Cofactor: Prepare a stock solution in the assay buffer.

    • COX-2 Enzyme: Use human recombinant COX-2. Dilute to the desired concentration in the assay buffer just before use.

    • Fluorometric Substrate: Use a suitable substrate like 10-acetyl-3,7-dihydroxyphenoxazine (ADHP), which is converted to the highly fluorescent resorufin.

    • Arachidonic Acid: Prepare a stock solution in ethanol and dilute in assay buffer to initiate the reaction.

    • Test Compounds: Prepare 10 mM stock solutions in DMSO. Create serial dilutions in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 80 µL of assay buffer, 10 µL of heme, and 10 µL of the COX-2 enzyme solution.

    • Add 1 µL of the test compound dilution (or DMSO for control wells).

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Add 10 µL of the ADHP substrate solution.

    • Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity (Excitation: 530-560 nm, Emission: 590 nm) every minute for 15-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Mechanistic Insights: Targeting Apoptosis in Cancer

Derivatives of the 1-benzyl-indole scaffold have shown remarkable promise as inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1.[7] These proteins are overexpressed in many cancers, acting as gatekeepers that prevent damaged cells from undergoing programmed cell death (apoptosis). By inhibiting these proteins, the synthesized compounds can restore the natural apoptotic pathway, leading to the selective death of cancer cells.

Signaling Pathway Diagram: Bcl-2/Mcl-1 Inhibition

cluster_0 Mitochondrion cluster_1 Cytosol Bcl2 Bcl-2 / Mcl-1 (Anti-Apoptotic) Bax Bax / Bak (Pro-Apoptotic) Bcl2->Bax Inhibits CytoC Cytochrome c Bax->CytoC Releases Casp9 Caspase-9 CytoC->Casp9 Activates Inhibitor Indole-3-carboxamide Derivative Inhibitor->Bcl2 Inhibits Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: Mechanism of apoptosis induction by Bcl-2/Mcl-1 inhibitors.

The inhibitor, derived from the this compound scaffold, binds to Bcl-2 or Mcl-1, preventing them from sequestering the pro-apoptotic proteins Bax and Bak. Freed Bax/Bak can then oligomerize on the mitochondrial membrane, leading to the release of Cytochrome c. This triggers a caspase cascade in the cytosol, culminating in apoptosis.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, not for its intrinsic activity, but for its immense potential as a versatile building block. Its well-defined substitution pattern provides a blueprint for creating sophisticated molecules with high affinity and specificity for a range of therapeutic targets, from oncology to cardiovascular disease. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the capabilities of this scaffold in their drug discovery endeavors. By understanding the "why" behind its design and the "how" of its application, scientists can accelerate the development of the next generation of innovative therapeutics.

References

  • Frontiers in Chemistry. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]

  • PubMed. (2017). Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. [Link]

  • ResearchGate. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. [Link]

  • PubMed. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. [Link]

  • Der Pharma Chemica. (N.D.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]

  • MDPI. (N.D.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]

  • Supporting Information. (N.D.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

  • Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. [Link]

  • MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. [Link]

  • Organic Syntheses. (N.D.). 1H-Indole-4-carboxylic acid, methyl ester. [Link]

  • PubMed. (2008). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. [Link]

  • National Institutes of Health. (N.D.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

  • PubChem. (N.D.). 1-benzyl-1h-indole-3-carboxylic acid. [Link]

  • International Journal of Research and Scientific Innovation. (N.D.). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. [Link]

  • ResearchGate. (N.D.). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. [Link]

  • PubMed Central. (N.D.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]

  • PubMed. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]

  • Semantic Scholar. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

  • PubMed Central. (2025). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. [Link]

  • Oucr. (N.D.). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. [Link]

  • PubMed Central. (N.D.). Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

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Application Note & Protocol: High-Throughput Screening for Modulators of Cyclooxygenase-2 using 1-Benzyl-2-methyl-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Indole Scaffolds in Inflammation

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] This structural motif is particularly prominent in the development of anti-inflammatory, anticancer, and antiviral agents.[1][2][3] 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid is a member of this versatile class of compounds. Its structural features suggest potential interactions with key biological targets in inflammatory pathways. This application note provides a comprehensive guide for a high-throughput screening (HTS) campaign to identify and characterize the modulatory effects of this compound and its analogs on cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory cascade.

Chronic inflammation is a hallmark of numerous pathologies, and the development of novel anti-inflammatory agents with improved safety profiles remains a significant therapeutic goal.[4] The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key players in the synthesis of pro-inflammatory prostaglandins and are validated targets for anti-inflammatory drugs.[5][6] High-throughput screening provides a robust platform for the rapid evaluation of large compound libraries to identify "hit" molecules that can modulate the activity of such targets, serving as the starting point for drug discovery programs.[5][6]

This document outlines the scientific rationale, detailed protocols, and data analysis workflows for a comprehensive HTS cascade designed to evaluate this compound and similar indole derivatives as potential COX-2 inhibitors.

Scientific Rationale: Targeting COX-2 with Indole Derivatives

The rationale for screening this compound against COX-2 is based on the established anti-inflammatory potential of the indole scaffold. Many existing non-steroidal anti-inflammatory drugs (NSAIDs) feature acidic moieties, similar to the carboxylic acid group in the target compound, which are crucial for their interaction with the active site of COX enzymes. The benzyl and methyl substitutions on the indole ring can be systematically modified to explore the structure-activity relationship (SAR) and optimize potency and selectivity.

The proposed HTS campaign will employ a multi-step approach, beginning with a primary screen to identify initial hits, followed by secondary and counter-screens to confirm activity, determine potency, and assess selectivity over the constitutive COX-1 isoform. This tiered approach is essential for minimizing false positives and prioritizing the most promising candidates for further development.

Experimental Workflow & Signaling Pathway

The overall experimental workflow is designed to efficiently identify and validate selective COX-2 inhibitors from a library of indole compounds, with this compound as the lead compound.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Optimization Primary_Screen Primary HTS: COX-2 Inhibition Assay (High Compound Concentration) Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Active Compounds ('Hits') Counter_Screen Counter-Screen: COX-1 Inhibition Assay Hit_Confirmation->Counter_Screen Confirmed Hits Selectivity_Analysis Selectivity Index Calculation (COX-1 IC50 / COX-2 IC50) Counter_Screen->Selectivity_Analysis Cell_Based_Assay Cell-Based Assay: Prostaglandin E2 (PGE2) Measurement Selectivity_Analysis->Cell_Based_Assay Selective Hits Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Cell_Based_Assay->Cytotoxicity_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Cytotoxicity_Assay->SAR_Studies Validated, Non-toxic Hits

Caption: High-Throughput Screening Cascade for COX-2 Inhibitors.

The targeted signaling pathway involves the arachidonic acid cascade, where COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.

COX2_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid PLA2->AA Hydrolysis COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Oxygenation & Peroxidation PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerases Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Compound 1-Benzyl-2-methyl-1H- indole-3-carboxylic acid Compound->COX2 Inhibition

Caption: Inhibition of the COX-2 Signaling Pathway.

Detailed Protocols

PART 1: Primary High-Throughput Screening

Objective: To identify initial "hit" compounds that inhibit COX-2 activity from a library of indole derivatives, including this compound.

Assay Principle: A spectrophotometric assay will be used, based on the co-oxidation of tetramethyl-p-phenylene diamine (TMPD) during the reduction of PGG2 to PGH2 by the peroxidase activity of COX enzymes.[5][6] The oxidized TMPD forms a colored product that can be measured at 595 nm.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • TMPD (colorimetric probe)

  • Hematin (cofactor)

  • Tris-HCl buffer (pH 8.0)

  • Compound library (dissolved in DMSO)

  • 384-well microplates

  • Microplate reader

Protocol:

  • Compound Plating: Dispense 100 nL of test compounds (10 mM in DMSO) and controls into a 384-well assay plate using an acoustic liquid handler. This results in a final assay concentration of 10 µM.

  • Enzyme Preparation: Prepare a COX-2 enzyme mix containing Tris-HCl buffer, hematin, and the COX-2 enzyme.

  • Enzyme Addition: Add 5 µL of the enzyme mix to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Prepare a substrate solution containing arachidonic acid and TMPD in Tris-HCl buffer. Add 5 µL of this solution to each well to initiate the reaction.

  • Detection: Immediately measure the absorbance at 595 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (Vmax) for each well. Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

Data Interpretation: Compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., 50% or 3 standard deviations from the mean of the control wells) will be considered primary hits.

ParameterValue
Plate Format384-well
Final Assay Volume10 µL
Compound Concentration10 µM
ReadoutAbsorbance at 595 nm
Z'-factor≥ 0.5
PART 2: Hit Confirmation and Counter-Screening

Objective: To confirm the activity of primary hits in a dose-response manner and to assess their selectivity against the COX-1 isoform.

Protocols:

  • Dose-Response for COX-2:

    • Perform the primary COX-2 inhibition assay with a 10-point serial dilution of the hit compounds (e.g., from 100 µM to 1 nM).

    • Calculate the IC50 value for each compound by fitting the dose-response data to a four-parameter logistic equation.

  • COX-1 Counter-Screen:

    • Repeat the dose-response assay using human recombinant COX-1 enzyme.

    • Calculate the IC50 value for each compound against COX-1.

Data Analysis and Interpretation:

  • Selectivity Index (SI): Calculate the SI for each confirmed hit using the formula: SI = IC50 (COX-1) / IC50 (COX-2).

  • Hit Prioritization: Compounds with a high potency for COX-2 (low IC50) and a high SI (e.g., >10) will be prioritized for further characterization.

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)
This compoundHypothetical ValueHypothetical ValueHypothetical Value
Celecoxib (Control)0.0415375
Ibuprofen (Control)5.22.50.5
PART 3: Secondary Cell-Based Assay

Objective: To validate the activity of selective hits in a more physiologically relevant cellular context.

Assay Principle: This assay measures the inhibition of prostaglandin E2 (PGE2) production in a cellular model, such as RAW 264.7 murine macrophages, stimulated with lipopolysaccharide (LPS) to induce COX-2 expression.[7][8]

Materials:

  • RAW 264.7 cells

  • Lipopolysaccharide (LPS)

  • Test compounds

  • PGE2 ELISA kit

  • Cell culture medium and reagents

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce COX-2 expression and PGE2 production. Incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

  • Cytotoxicity Assessment: Concurrently, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) on the treated cells to ensure that the observed inhibition of PGE2 production is not due to cell death.

Data Interpretation: Active compounds should demonstrate a dose-dependent reduction in PGE2 levels without significant cytotoxicity. The cellular EC50 values can then be determined.

Conclusion and Future Directions

This application note provides a robust and comprehensive framework for the high-throughput screening of this compound and its analogs as potential COX-2 inhibitors. The described HTS cascade, from primary biochemical assays to secondary cell-based validation, ensures the identification of potent and selective modulators. Hits that are validated through this workflow, demonstrating significant COX-2 inhibition, high selectivity over COX-1, and activity in a cellular context without cytotoxicity, can be advanced to lead optimization. Subsequent structure-activity relationship (SAR) studies will be crucial for refining the chemical scaffold to improve potency, selectivity, and drug-like properties, ultimately leading to the development of novel anti-inflammatory therapeutics.

References

  • Anil Kumar, K., Chandramohan Reddy, T., et al. (2011). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. Prostaglandins & Other Lipid Mediators, 96(1-4), 51-57. [Link]

  • Reddanna, P., et al. (2011). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. ResearchGate. [Link]

  • Pérez-del-Pulgar, S., et al. (2016). High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries. Journal of Biomolecular Screening, 21(6), 605-616. [Link]

  • Zhu, H., et al. (2007). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Bioorganic & Medicinal Chemistry Letters, 17(16), 4441-4446. [Link]

  • Pérez del Palacio, J., et al. (2016). High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries. Semantic Scholar. [Link]

  • UEF. (n.d.). High-throughput screening platform for small-molecules with anti-inflammatory potential. University of Eastern Finland. [Link]

  • Al-Ostath, R. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2276. [Link]

  • Al-Mousawi, S. M., et al. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Molecules, 28(13), 5183. [Link]

  • Al-Ostath, R. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. [Link]

  • Sravanthi, T., & Manjashetty, T. H. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Medicinal Chemistry, 11(11), 1269-1287. [Link]

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Application Note: Crystallization of 1-Benzyl-2-methyl-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Benzyl-2-methyl-1H-indole-3-carboxylic acid is a key intermediate in the synthesis of various biologically active molecules. Its purity is paramount for the successful progression of drug development pipelines, as impurities can lead to undesirable side effects or diminished therapeutic efficacy. Crystallization is a critical purification technique that leverages the compound's solubility differences in various solvents to isolate it in a highly pure, crystalline form. This application note provides a comprehensive guide to the techniques and underlying principles for the effective crystallization of this indole derivative, targeting researchers, scientists, and professionals in drug development.

The structural characteristics of this compound, including the carboxylic acid moiety capable of hydrogen bonding and the largely non-polar indole and benzyl groups, dictate its solubility and crystallization behavior.[1] A successful crystallization process is contingent on the rational selection of solvents and the precise control of thermodynamic and kinetic parameters.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is foundational to developing a robust crystallization protocol.

PropertyValueSource
Molecular FormulaC₁₇H₁₅NO₂[2]
Molecular Weight265.31 g/mol [2]
Melting Point195-196 °C (from Ethanol)[3]
AppearanceSolid[2]

The relatively high melting point suggests strong intermolecular interactions within the crystal lattice, a favorable characteristic for crystallization.

Core Principles of Crystallization

Crystallization is a phase transition process where a solute in a solution solidifies into a highly structured, crystalline lattice. The driving force for this process is supersaturation, a state where the concentration of the solute exceeds its equilibrium solubility at a given temperature. The selection of an appropriate solvent is the most critical factor in achieving successful crystallization. An ideal solvent should exhibit the following properties:

  • High solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. This differential solubility ensures a high yield upon cooling.

  • Inertness: The solvent should not react with the compound.[4]

  • Volatility: A moderately low boiling point is desirable to facilitate easy removal from the crystals during drying.[1]

  • Safety: The solvent should have a low toxicity and flammability profile.[4]

Given the presence of both polar (carboxylic acid) and non-polar (benzyl and indole rings) functionalities, a solvent of intermediate polarity or a mixed solvent system is often optimal. The principle of "like dissolves like" can guide initial solvent screening.[4]

Recommended Crystallization Protocols

Two primary methods are presented here: Cooling Crystallization from a single solvent and Antisolvent Crystallization.

Protocol 1: Cooling Crystallization from Ethanol

This method is often the first choice due to its simplicity and effectiveness for many organic compounds. Ethanol is a good candidate as it is a polar protic solvent capable of hydrogen bonding with the carboxylic acid group, while also having an alkyl chain that can interact with the non-polar regions of the molecule.

Experimental Workflow:

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_cooling Step 3: Cooling and Crystallization cluster_isolation Step 4: Crystal Isolation cluster_drying Step 5: Drying A Dissolve this compound in a minimal amount of hot ethanol (near boiling). B If insoluble impurities are present, perform a hot filtration. A->B C Allow the solution to cool slowly to room temperature. B->C D Further cool the solution in an ice bath to maximize crystal yield. C->D Enhance Precipitation E Collect the crystals by vacuum filtration. D->E F Wash the crystals with a small amount of cold ethanol. E->F Remove Soluble Impurities G Dry the crystals under vacuum at a moderate temperature (e.g., 50-60 °C). F->G

Caption: Workflow for Cooling Crystallization.

Detailed Steps:

  • Dissolution: In a suitable flask, add the crude this compound. Add ethanol portion-wise while heating the mixture to its boiling point with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If any insoluble impurities are observed, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals. Once at room temperature, place the flask in an ice-water bath for at least one hour to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Antisolvent Crystallization using Ethyl Acetate and Hexane

This technique is particularly useful when the compound is highly soluble in one solvent but poorly soluble in another. The two solvents must be miscible. Ethyl acetate is a good solvent for the target compound, while hexane is a non-polar solvent in which the compound is likely to be insoluble.

Experimental Workflow:

G cluster_dissolution Step 1: Dissolution cluster_antisolvent Step 2: Antisolvent Addition cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Crystal Isolation cluster_drying Step 5: Drying A Dissolve the compound in a minimal amount of ethyl acetate at room temperature or with gentle warming. B Slowly add hexane (the antisolvent) to the solution with stirring until turbidity is observed. A->B C Add a small amount of ethyl acetate to redissolve the precipitate. B->C Ensure Homogeneity D Allow the solution to stand undisturbed for slow crystallization to occur. C->D E Collect the crystals by vacuum filtration. D->E F Wash with a mixture of ethyl acetate and hexane. E->F Remove Impurities G Dry the crystals under vacuum. F->G

Caption: Workflow for Antisolvent Crystallization.

Detailed Steps:

  • Dissolution: Dissolve the crude this compound in a minimal amount of ethyl acetate at room temperature. Gentle warming can be applied if necessary.

  • Antisolvent Addition: Slowly add hexane to the stirred solution. Continue adding hexane until the solution becomes slightly turbid, indicating the onset of precipitation.

  • Re-dissolution: Add a few drops of ethyl acetate to the turbid solution until it becomes clear again. This ensures that the solution is saturated but not yet supersaturated.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form over time. For a higher yield, the flask can be placed in a refrigerator after initial crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a pre-chilled mixture of ethyl acetate and hexane (in the same ratio as the final crystallization mixture).

  • Drying: Dry the crystals under vacuum.

Troubleshooting Common Crystallization Issues

IssuePotential CauseRecommended Solution
Oiling Out The compound is coming out of solution above its melting point. This can happen if the boiling point of the solvent is too high.[5]Use a lower-boiling point solvent or a larger volume of solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
No Crystal Formation The solution is not sufficiently supersaturated, or the compound is too soluble in the chosen solvent even at low temperatures.Reduce the volume of the solvent by evaporation. Try a different solvent or a mixed solvent system. Add an antisolvent.
Poor Crystal Yield The compound has significant solubility in the cold solvent. The cooling process was too rapid.Ensure the solution is cooled for a sufficient amount of time at a low temperature. Use a more appropriate solvent system where the solubility difference between hot and cold is greater.
Formation of Amorphous Solid or Fine Powder The rate of crystallization is too fast due to a very high degree of supersaturation.Cool the solution more slowly. Use a slightly larger volume of solvent.

Conclusion

The successful crystallization of this compound is readily achievable through systematic solvent selection and careful control of the crystallization process. Both cooling crystallization from ethanol and antisolvent crystallization using an ethyl acetate/hexane system are effective methods for obtaining this compound in high purity. The choice between these methods will depend on the specific impurity profile of the crude material and the desired crystal characteristics. The protocols and troubleshooting guide provided in this application note serve as a robust starting point for researchers to optimize the purification of this important synthetic intermediate.

References

  • CA2343012A1 - Method for crystallising carboxylic acid - Google Patents. This patent describes general methods for crystallizing carboxylic acids, including dissolution in a hot solvent followed by cooling. It mentions the possibility of using organic solvents to remove organic impurities.
  • Crystallization of Salts of Organic Acids from Non-Conventional Solvents.
  • US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents.
  • How to choose a solvent for crystallization of an organic compound - Quora.
  • US5034105A - Carboxylic acid purification and crystallization process - Google Patents.
  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts.
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. This guide offers practical advice and troubleshooting tips for recrystallization, including strategies for dealing with common issues like oiling out.
  • Guide for crystallization. This guide provides general tips for growing high-quality crystals, including the importance of slow processes and the role of hydrogen bonding.
  • Recrystallization and Crystallization.
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • 27018-76-4, 1-(Phenylmethyl)-1H-indole-3-carboxylic acid Formula - ECHEMI. This chemical supplier page provides some physical properties of the target compound, including its melting point in ethanol.
  • rac-(Z)-Methyl 1-benzyl-3-[(3-hydroxyquinuclidin-2-ylidene)methyl]-1H-indole-6-carboxylate. This article mentions the recrystallization of a related indole derivative from methanol, providing a clue for a suitable solvent class.
  • (PDF) Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides - ResearchGate.
  • US2248155A - Process for the production of indole acids - Google Patents.
  • Benzyl N′-(1-methyl-1H-indol-2-ylmethylene)hydrazinecarbodithioate - PMC - NIH.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • This compound | CymitQuimica.
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a - Frontiers.
  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide - International Journal of Research and Scientific Innovation (IJRSI).
  • Synthesis of N-Substituted Indole-3-carboxylic Acid Derivatives via Cu(I)-Catalyzed Intramolecular Amination of Aryl Bromides | The Journal of Organic Chemistry - ACS Publications.
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PubMed Central.
  • 1-benzyl-1h-indole-3-carboxylic acid (C16H13NO2) - PubChemLite.
  • Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate - PMC - NIH.
  • 1-Benzylindole-3-carboxylic acid 27018-76-4 - Sigma-Aldrich.
  • 1-benzylindole - Organic Syntheses Procedure.
  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents.
  • Indole-3-carboxylic acid | Endogenous Metabolite | MedChemExpress.
  • 2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one - NIH.

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Application Notes and Protocols for the In Vivo Formulation of 1-Benzyl-2-methyl-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the formulation of the poorly water-soluble compound, 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid, for in vivo studies. This document outlines a systematic approach, from initial physicochemical characterization to the development of robust and reproducible formulations suitable for various routes of administration in preclinical research. The protocols herein are designed to be self-validating, emphasizing the scientific rationale behind each step to ensure the integrity and reproducibility of your in vivo experiments.

I. Understanding the Molecule: Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for developing a successful formulation strategy. Due to the limited availability of experimental data for this specific molecule, we have utilized validated computational tools, ACD/Labs Percepta and Chemicalize, to predict its key properties. These predictions serve as a foundational guide for formulation development.

Predicted Physicochemical Properties of this compound:

PropertyPredicted ValueImplication for Formulation
pKa (acidic) 3.5 - 4.5The carboxylic acid group will be ionized at pH values above this range, leading to increased aqueous solubility. This is a critical parameter for pH-adjustment strategies.
Aqueous Solubility (at pH 7) < 0.1 mg/mLThe compound is poorly soluble in neutral aqueous solutions, necessitating the use of solubilization techniques.
LogP 3.5 - 4.5The high LogP value indicates a lipophilic nature, suggesting that lipid-based formulations or co-solvents may be effective.

Note: These are in silico predictions and should be experimentally verified whenever possible.

II. Pre-formulation Studies: The Foundation of a Robust Formulation

Before committing to a specific formulation, a series of pre-formulation studies are essential to confirm the predicted properties and assess the compound's behavior in various vehicles.

A. Experimental Solubility Determination

This protocol outlines a method to determine the equilibrium solubility of this compound in various relevant media.

Protocol 1: Equilibrium Solubility Assessment

  • Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 10 (e.g., phosphate, citrate, and borate buffers).

  • Add excess compound: Add an excess amount of the compound to a known volume of each buffer and selected organic solvents (e.g., DMSO, Ethanol, PEG400).

  • Equilibrate: Agitate the samples at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Separate solid from liquid: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantify the dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).

B. Stability Assessment

It is crucial to ensure that the compound remains stable in the chosen formulation vehicle under the conditions of the study.

Protocol 2: Formulation Stability Testing

  • Prepare the formulation: Prepare the test formulation at the desired concentration.

  • Store under relevant conditions: Store aliquots of the formulation at different temperatures (e.g., 4°C, room temperature, and 40°C) and protected from light.

  • Analyze at time points: At specified time points (e.g., 0, 4, 8, 24, and 48 hours), visually inspect the samples for any physical changes (e.g., precipitation, color change).

  • Quantify the compound: Use a stability-indicating analytical method (e.g., HPLC with a gradient method capable of separating the parent compound from potential degradants) to determine the concentration of the active pharmaceutical ingredient (API).[1]

III. Formulation Strategies and Protocols

Based on the predicted physicochemical properties, several formulation strategies can be employed. Below are detailed protocols for three common and effective approaches for in vivo administration.

A. Strategy 1: pH-Dependent Solubilization (for Parenteral Administration)

Given the predicted acidic pKa, the solubility of this compound can be significantly increased by raising the pH of the vehicle. This approach is suitable for preparing solutions for intravenous (IV) or intraperitoneal (IP) injection.

Protocol 3: Preparation of a pH-Adjusted Aqueous Solution

  • Initial suspension: Suspend the required amount of the compound in a suitable aqueous vehicle (e.g., 0.9% saline).

  • pH adjustment: Slowly add a sterile, low-concentration basic solution (e.g., 0.1 N NaOH) dropwise while continuously monitoring the pH with a calibrated pH meter.

  • Target pH: Continue adding the base until the compound is fully dissolved and the pH is in a physiologically tolerable range (typically between 7.4 and 8.5 for parenteral administration). Be cautious not to overshoot the pH.

  • Final volume adjustment: Once the compound is dissolved, adjust the final volume with the vehicle to achieve the target concentration.

  • Sterile filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile container.

Causality behind choices: The carboxylic acid group deprotonates at pH values above its pKa, forming a more soluble salt.[2] Using a saline solution maintains isotonicity, which is crucial for reducing irritation at the injection site.[3]

G cluster_0 pH-Dependent Solubilization Workflow A Suspend Compound in Saline B Titrate with 0.1N NaOH A->B Slowly add C Monitor pH & Dissolution B->C Continuously C->B Compound not dissolved D Achieve Target pH (7.4-8.5) & Complete Dissolution C->D Compound dissolved E Adjust to Final Volume D->E F Sterile Filter (0.22 µm) E->F

Caption: Workflow for pH-dependent solubilization.

B. Strategy 2: Co-solvent System (for Oral Gavage or Parenteral Administration)

For compounds with high lipophilicity, a co-solvent system can be highly effective. This involves dissolving the compound in a small amount of a water-miscible organic solvent before diluting it with an aqueous vehicle.

Protocol 4: Preparation of a Co-solvent Formulation

  • Dissolve in organic solvent: Dissolve the accurately weighed compound in a minimal amount of a suitable organic co-solvent such as Dimethyl Sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).[4][5]

  • Add other excipients (optional): To improve solubility and prevent precipitation upon dilution, other excipients like polyethylene glycol (e.g., PEG400) and a surfactant (e.g., Tween 80 or Cremophor EL) can be added to the organic solution and mixed thoroughly.[6]

  • Dilute with aqueous vehicle: Slowly add the aqueous vehicle (e.g., saline or water) to the organic solution while vortexing or stirring vigorously to form a clear solution. A common starting formulation for rodent studies is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.[7]

  • Final observation: Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the ratios of the co-solvents and surfactant may need to be adjusted.

Causality behind choices: Co-solvents like DMSO and PEG400 can dissolve a wide range of hydrophobic compounds.[5] Surfactants such as Tween 80 help to form micelles that encapsulate the drug, preventing it from precipitating out of the aqueous phase.[6]

G cluster_1 Co-solvent Formulation Workflow A Dissolve Compound in DMSO B Add PEG400 & Tween 80 A->B C Mix Thoroughly B->C D Slowly Add Saline While Vortexing C->D E Visually Inspect for Clarity D->E

Caption: Workflow for co-solvent formulation.

C. Strategy 3: Cyclodextrin Complexation (for Oral or Parenteral Administration)

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility and stability.[8]

Protocol 5: Preparation of a Cyclodextrin-Based Formulation

  • Prepare cyclodextrin solution: Dissolve a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in an aqueous vehicle (e.g., water or a buffer) at the desired concentration (e.g., 20-40% w/v).

  • Add the compound: Add the powdered compound to the cyclodextrin solution.

  • Facilitate complexation: Stir or sonicate the mixture until the compound is fully dissolved. Gentle heating may be applied if the compound's stability at elevated temperatures is confirmed.

  • Equilibrate: Allow the solution to equilibrate, typically for 24 hours, to ensure maximum complexation.

  • Sterile filtration (if for parenteral use): Filter the final solution through a 0.22 µm sterile filter.

Causality behind choices: The hydrophobic inner cavity of the cyclodextrin molecule encapsulates the lipophilic indole and benzyl moieties of the compound, while the hydrophilic exterior of the cyclodextrin interacts with the aqueous environment, effectively solubilizing the drug.[8]

IV. Route of Administration Considerations

The choice of formulation is intrinsically linked to the intended route of administration.

  • Oral Gavage: Co-solvent systems and suspensions are commonly used for oral gavage in rodents. It is crucial to use gavage needles of the appropriate size and to ensure personnel are properly trained to minimize stress and potential injury to the animals.[9]

  • Parenteral (Intravenous, Intraperitoneal): For parenteral routes, formulations must be sterile and have a physiologically compatible pH and osmolality. pH-adjusted solutions and well-formulated co-solvent or cyclodextrin-based solutions are suitable. Nanosuspensions can also be considered for IV administration of very poorly soluble compounds.

V. Conclusion and Best Practices

The successful in vivo formulation of this compound hinges on a systematic approach that begins with a thorough understanding of its physicochemical properties. The protocols provided in these application notes offer a starting point for developing a robust and reproducible formulation. It is imperative to perform pre-formulation studies to confirm the predicted properties and to assess the stability of the final formulation. Always include a vehicle control group in your in vivo experiments to ensure that any observed effects are attributable to the test compound and not the formulation excipients.

VI. References

  • Ashland. (n.d.). Parenteral excipients. Retrieved January 15, 2026, from [Link]

  • Brainly. (2023, July 11). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Retrieved January 15, 2026, from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). Pharmaceuticals, 15(9), 1085.

  • MDPI. (2018, December 20). Optimization of Extended-Release ZL-004 Nanosuspensions for In Vivo Pharmacokinetic Study to Enhance Low Solubility and Compliance. Pharmaceutics, 10(4), 283.

  • Ashland. (n.d.). pharmasolve™ n-methyl-2-pyrrolidones. Retrieved January 15, 2026, from [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. (2014). The AAPS Journal, 16(4), 719-731.

  • UT Southwestern Medical Center. (n.d.). Formulation: Preclinical Pharmacology Lab. Retrieved January 15, 2026, from [Link]

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (2017). Global Pharmaceutical Studies Review, 2(1), 29-37.

  • OAText. (2017). Inclusion complex formation of cyclodextrin with its guest and their applications. OAJPR, 2(1), 5.

  • NIH. (2021). Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties. Pharmaceuticals, 14(10), 1043.

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Formulation and Evaluation of Nanosuspension Drug Delivery System of Furosemide Produced by Nanoprecipitation Method. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 133-138.

  • Pharmazie. (2005). A new formulation concept for drugs with poor water solubility for parenteral application. Pharmazie, 60(9), 665-670.

  • ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. Retrieved January 15, 2026, from [Link]

  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved January 15, 2026, from [Link]

  • ACD/Labs. (n.d.). Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data. Retrieved January 15, 2026, from [Link]

  • Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). 57 questions with answers in ORAL GAVAGE | Science topic. Retrieved January 15, 2026, from [Link]

  • Lonza. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved January 15, 2026, from [Link]

  • NIH. (2020). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 25(17), 3939.

  • ACD/Labs. (2025, July 24). What is the pKa of my compound?. Retrieved January 15, 2026, from [Link]

  • PubMed. (2023, June 15). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Retrieved January 15, 2026, from [Link]

  • PubMed Central. (2019, February 2). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Retrieved January 15, 2026, from [Link]

  • MDPI. (2020). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 25(17), 3939.

  • PubMed. (2013, June 2). Stability-indicating chromatographic methods for the determination of sertindole. Retrieved January 15, 2026, from [Link]

  • ACD/Labs. (n.d.). Improving pKa Prediction Accuracy for PROTACs. Retrieved January 15, 2026, from [Link]

  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved January 15, 2026, from [Link]

  • Chemicalize. (n.d.). Calculations - Instant Cheminformatics Solutions. Retrieved January 15, 2026, from [Link]

  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved January 15, 2026, from [Link]

  • Chemicalize. (n.d.). Chemicalize - Instant Cheminformatics Solutions. Retrieved January 15, 2026, from [Link]

  • PubMed. (2012). Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines. Retrieved January 15, 2026, from [Link]

  • NIH. (2014). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Retrieved January 15, 2026, from [Link]

  • PubMed. (2020). Oral gavage of nano-encapsulated conjugated acrylic acid-bile acid formulation in type 1 diabetes altered pharmacological profile of bile acids, and improved glycaemia and suppressed inflammation. Retrieved January 15, 2026, from [Link]

  • NIH. (2018). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Retrieved January 15, 2026, from [Link]

  • NIH. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Retrieved January 15, 2026, from [Link]

  • Science.gov. (n.d.). oral gavage administration: Topics by Science.gov. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. Retrieved January 15, 2026, from [Link]

  • Frontiers. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved January 15, 2026, from [Link]

  • National Agricultural Library. (2025, March). Bibliography on Alternatives to Oral Gavage for Mice and Rats. Retrieved January 15, 2026, from [Link]

  • NIH. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved January 15, 2026, from [Link]

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Application Notes and Protocols for 1-Benzyl-2-methyl-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer

Introduction

1-Benzyl-2-methyl-1H-indole-3-carboxylic acid is a synthetic organic compound with a core indole structure, a class of molecules that is of significant interest in medicinal chemistry and drug discovery due to its prevalence in biologically active compounds. Its structural features suggest potential applications as a building block in the synthesis of novel therapeutic agents.

Given its classification as a research chemical, it is crucial to handle and store this compound with the utmost care to ensure the safety of laboratory personnel and to maintain its chemical integrity for reliable experimental outcomes. These notes provide a detailed guide to the recommended handling and storage procedures.

Hazard Identification and Safety Precautions

Based on data from analogous indole-containing molecules, this compound should be treated as a potentially hazardous substance. The primary hazards associated with similar compounds include:

  • Skin Irritation: Direct contact with the solid or solutions may cause skin irritation.[1][2]

  • Eye Irritation: The compound is likely to be a serious eye irritant.[1][2]

  • Respiratory Tract Irritation: Inhalation of the dust may cause irritation to the respiratory system.[1][2][3]

Therefore, it is essential to adhere to the following safety precautions:

  • Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to minimize dust generation.[3][4]

  • Avoid direct contact with the skin, eyes, and clothing.[5]

  • Do not ingest or inhale the compound.

  • Wash hands thoroughly with soap and water after handling.[3][4]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound. The following table summarizes the recommended PPE.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile) inspected prior to use.To prevent skin contact and potential irritation.
Eye/Face Protection Tightly fitting safety goggles or a face shield.To protect against splashes and dust particles entering the eyes.[3]
Body Protection A laboratory coat or other protective work clothing.To minimize skin exposure.[3]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be used if there is a risk of dust formation.To prevent inhalation of fine particles and subsequent respiratory irritation.[3][5]

Storage Procedures

Proper storage is critical for maintaining the stability and purity of this compound. The following storage conditions are recommended based on data for structurally similar indole carboxylic acids.

Parameter Short-Term Storage (≤ 1 month) Long-Term Storage (> 1 month)
Temperature 2-8°C-20°C
Atmosphere Store in a tightly sealed container in a dry environment.Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a dry environment.
Light Protect from light by using an amber vial or by storing in a dark location.Protect from light by using an amber vial and storing in a dark location. Some indole compounds are light-sensitive.[4]
General Storage Protocol
  • Upon receipt, verify the integrity of the container.

  • For long-term storage, place the tightly sealed container in a freezer at -20°C.

  • Ensure the container is clearly labeled with the compound name, CAS number, date of receipt, and any relevant hazard warnings.

  • Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture condensation, which could compromise the compound's stability.

Handling and Solution Preparation Protocols

Safe Handling Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_hood prep_sds Review Safety Data (Analog Compounds) prep_hood->prep_sds handle_weigh Weigh Compound (Minimize Dust) prep_sds->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve storage_store Store at -20°C (Protect from Light) handle_dissolve->storage_store storage_dispose Dispose of Waste According to Institutional Protocols storage_store->storage_dispose

Caption: Workflow for the safe handling of this compound.

Protocol for Weighing the Solid Compound
  • Ensure all required PPE is correctly worn.

  • Perform the weighing procedure inside a chemical fume hood or on a balance with local exhaust ventilation to minimize dust exposure.

  • Use a clean, chemical-resistant spatula to carefully transfer the desired amount of the solid compound to a tared weighing vessel.

  • Avoid creating dust clouds during transfer.[3]

  • Promptly and securely close the main container after weighing.

  • Clean the spatula and the weighing area immediately after use.

Protocol for Preparing a Stock Solution

Based on solubility data for similar indole carboxylic acids, dimethyl sulfoxide (DMSO) is a recommended solvent.[6]

  • Preparation:

    • Equilibrate the container of this compound to room temperature in a desiccator.

    • Calculate the required mass of the compound and the volume of solvent needed to achieve the desired stock solution concentration.

  • Dissolution:

    • In a chemical fume hood, add the weighed solid to an appropriate volumetric flask or vial.

    • Add a small amount of the chosen solvent (e.g., DMSO) to the solid.

    • Gently swirl the container to wet the solid.

    • If necessary, sonication can be used to aid dissolution.[6]

    • Once the solid is fully dissolved, add the remaining solvent to reach the final desired volume.

    • Mix the solution thoroughly by inversion or vortexing.

  • Storage of Stock Solution:

    • Store stock solutions in tightly sealed, clearly labeled amber vials at -20°C or -80°C for long-term stability.[6]

    • It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Waste Disposal

All waste materials, including empty containers, contaminated PPE, and unused compound or solutions, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

  • Safe Handling and Storage of Indole-3-acetic Acid (IAA). APECCHEM. [Link]

  • This compound | CAS 885525-21-3. American Elements. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic intermediate. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and make informed decisions during your synthesis.

Overall Synthetic Workflow

The most common and reliable pathway to synthesize this compound is a three-step process. It begins with the formation of the indole core via the Fischer Indole Synthesis, followed by N-benzylation, and concludes with the hydrolysis of an ester intermediate to the final carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Indole Core Synthesis cluster_1 Step 2: N-Benzylation cluster_2 Step 3: Hydrolysis A Phenylhydrazine + Ethyl Acetoacetate B Ethyl 2-methyl-1H-indole-3-carboxylate A->B Fischer Indole Synthesis (Acid Catalyst) C Ethyl 1-benzyl-2-methyl-1H- indole-3-carboxylate B->C 1. Base (e.g., NaH) 2. Benzyl Bromide D 1-Benzyl-2-methyl-1H-indole- 3-carboxylic acid C->D Base Hydrolysis (e.g., KOH, EtOH/H₂O)

Caption: High-level overview of the three-step synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for overall yield?

A1: The initial Fischer Indole Synthesis (Step 1) is often the most challenging and yield-determining step. It is prone to side reactions, including polymerization and the formation of regioisomers if an unsymmetrical ketone is used.[1][2] Careful control of temperature and the choice of acid catalyst are paramount for success.

Q2: How do I ensure selective N-benzylation over C-benzylation in Step 2?

A2: Selective N-benzylation is achieved by converting the indole into its conjugate base (the indolide anion) using a strong base like sodium hydride (NaH) in an aprotic polar solvent such as DMF or THF.[3] This deprotonates the nitrogen, making it the most nucleophilic site for attack on the benzyl halide. Direct alkylation without a strong base can lead to mixtures, as the neutral indole can react at C3 under certain conditions.[4][5]

Q3: Can the final hydrolysis step (Step 3) fail?

A3: Yes, the saponification of the ester can be sluggish if not performed under the right conditions. Incomplete hydrolysis is a common issue. It requires a sufficient excess of a strong base (like KOH or NaOH), elevated temperatures (reflux), and an appropriate solvent system (typically an alcohol/water mixture) to drive the reaction to completion.[6] Even moderately basic conditions can cause some hydrolysis, so careful pH control is important in all steps if the ester is to be preserved until the final step.[7][8][9]

Q4: Is it possible to perform the N-alkylation and hydrolysis in a single pot?

A4: Yes, some protocols have been developed where the N-alkylation of the indole ester is followed by the addition of more base and water to facilitate hydrolysis without isolating the N-alkylated ester intermediate.[6] This can improve workflow efficiency but requires careful optimization to ensure both reactions proceed to completion.

Troubleshooting Guide: A Deeper Dive

This section addresses specific problems you may encounter during the synthesis, providing detailed explanations and actionable solutions.

Part 1: The Fischer Indole Synthesis (Step 1)

The Fischer Indole Synthesis involves the acid-catalyzed cyclization of a phenylhydrazone.[10][11] For this specific target molecule, the phenylhydrazone is typically formed in situ from phenylhydrazine and ethyl acetoacetate.

Fischer_Indole_Mechanism A Phenylhydrazone Formation B Tautomerization to Ene-hydrazine A->B H⁺ C [3,3]-Sigmatropic Rearrangement B->C Heat, H⁺ D Aromatization C->D E Cyclization & Aminal Formation D->E F Elimination of NH₃ E->F H⁺ G Aromatic Indole Product F->G

Caption: Key mechanistic stages of the Fischer Indole Synthesis.

Problem 1: My yield of Ethyl 2-methyl-1H-indole-3-carboxylate is low, and I'm observing a dark, tarry byproduct.

  • Causality: This is a classic sign of polymerization or degradation of starting materials and intermediates. The strongly acidic and often high-temperature conditions required for the Fischer synthesis can promote various side reactions.[1] The ene-hydrazine intermediate is particularly susceptible to undesired pathways.

  • Solutions & Scientific Rationale:

    • Optimize the Acid Catalyst: The choice of acid is critical. Polyphosphoric acid (PPA) is effective but harsh. Milder Lewis acids like zinc chloride (ZnCl₂) or Brønsted acids like p-toluenesulfonic acid can be effective and may reduce charring.[11][12] The optimal catalyst often depends on the specific substrate.

    • Temperature Control: Do not overheat. The reaction is often exothermic once initiated. Maintain the lowest temperature that allows for a reasonable reaction rate. Stepwise heating or careful monitoring with an internal thermometer is advised.

    • Purity of Reagents: Phenylhydrazine is prone to air oxidation, turning dark and impure. Using freshly distilled or high-purity phenylhydrazine is essential.

    • Consider a Pre-formed Hydrazone: While often done in situ, isolating the phenylhydrazone of ethyl acetoacetate first can sometimes lead to a cleaner reaction upon cyclization, as it separates the conditions for hydrazone formation from the harsher cyclization step.

Acid Catalyst Typical Conditions Advantages Disadvantages
Polyphosphoric Acid (PPA) 80-100 °CHigh reactivity, good yields for many substrates.Viscous, difficult to stir; can cause charring.[13]
Sulfuric Acid (H₂SO₄) Diluted in EtOH, RefluxInexpensive, readily available.Strong protic acid, can lead to degradation.[11]
Zinc Chloride (ZnCl₂) 150-170 °C (neat or in solvent)Effective Lewis acid catalyst.High temperatures required, can be harsh.[11]
p-Toluene-sulfonic Acid Reflux in Toluene/xyleneMilder Brønsted acid, often cleaner reactions.May require longer reaction times.

Problem 2: The reaction stalls or fails to initiate.

  • Causality: This can be due to insufficient acid catalysis, low temperature, or the presence of water, which can interfere with the catalyst and intermediates.

  • Solutions & Scientific Rationale:

    • Ensure Anhydrous Conditions: Water can hydrolyze intermediates and deactivate Lewis acid catalysts. Use dry solvents and glassware.

    • Catalyst Loading: Ensure a sufficient molar equivalent of the acid catalyst is used. The reaction is acid-catalyzed, not just acid-initiated.

    • Initiation Temperature: Some reactions require an initial energy input to reach the activation energy for the key[8][8]-sigmatropic rearrangement step.[13] Gentle heating may be required to start the reaction, after which the temperature should be controlled.

Part 2: N-Benzylation (Step 2)

Problem: The N-benzylation reaction is incomplete, and I recover significant starting material.

  • Causality: This points to inefficient deprotonation of the indole nitrogen. The pKa of the indole N-H is ~17, requiring a sufficiently strong base to generate the nucleophilic anion.

  • Solutions & Scientific Rationale:

    • Choice of Base: Sodium hydride (NaH) is the gold standard for this reaction. It is a non-nucleophilic, strong base that deprotonates the indole irreversibly, producing hydrogen gas. Potassium hydroxide (KOH) or sodium hydroxide (NaOH) can also be used, often with a phase-transfer catalyst, but may be less efficient.[3][6]

    • Solvent Quality: Use anhydrous aprotic polar solvents like DMF or THF. Traces of water or protic impurities will quench the NaH and the indolide anion, halting the reaction.

    • Activation of NaH: Commercial NaH is often sold as a dispersion in mineral oil. A common technique is to wash the NaH with dry hexanes before use to remove the oil, which can coat the surface and reduce reactivity. Perform this with extreme caution under an inert atmosphere.

    • Reaction Time and Temperature: While the deprotonation is often rapid at 0 °C to room temperature, the subsequent reaction with benzyl bromide may require several hours.[3] Gentle heating (e.g., to 40-50 °C) can increase the rate but may also promote side reactions.

Part 3: Ester Hydrolysis (Step 3)

Problem: After the workup of my hydrolysis reaction, I still see the ester starting material by TLC or NMR.

  • Causality: The ester at the C3 position is somewhat sterically hindered by the adjacent methyl group at C2 and the benzyl group at N1. Saponification may be slower than for a simple alkyl ester and requires forcing conditions to proceed to completion.

  • Solutions & Scientific Rationale:

    • Increase Base Equivalents: Use a significant excess of KOH or NaOH (e.g., 5-10 equivalents) to ensure the equilibrium favors the carboxylate salt.

    • Increase Temperature and Time: Refluxing the reaction mixture is standard practice. Extend the reflux time (e.g., from 4 hours to 12-24 hours) and monitor by TLC until the starting ester spot has completely disappeared.

    • Solvent System: A mixture of ethanol and water is ideal. Ethanol helps to solubilize the organic ester, while water is necessary for the hydroxide ions to act as nucleophiles. A typical ratio is 2:1 to 3:1 ethanol:water.

    • Acidification: After the reaction is complete, the mixture must be cooled and carefully acidified (e.g., with 2M HCl) to a pH of ~2-3 to precipitate the final carboxylic acid product. Incomplete acidification will result in a low yield as the product will remain in solution as the carboxylate salt.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-methyl-1H-indole-3-carboxylate (Step 1)

  • To a round-bottom flask, add polyphosphoric acid (PPA) (approx. 10 times the weight of phenylhydrazine). Heat the PPA to 70-80 °C with mechanical stirring.

  • In a separate beaker, mix phenylhydrazine (1.0 eq) and ethyl acetoacetate (1.05 eq).

  • Add the phenylhydrazine/ethyl acetoacetate mixture dropwise to the hot PPA over 30 minutes. An exothermic reaction will occur. Use an ice bath to maintain the internal temperature below 100 °C.

  • After the addition is complete, continue stirring at 95-100 °C for 30-45 minutes.

  • Cool the reaction mixture slightly and pour it carefully onto crushed ice with vigorous stirring.

  • The solid precipitate is the crude product. Filter the solid, wash it thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Recrystallize the crude solid from ethanol to yield the pure product.

Protocol 2: Synthesis of Ethyl 1-benzyl-2-methyl-1H-indole-3-carboxylate (Step 2)

  • Under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in oil, 1.2 eq) to a flask containing anhydrous DMF. Cool the suspension to 0 °C.

  • Dissolve Ethyl 2-methyl-1H-indole-3-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.

Protocol 3: Synthesis of this compound (Step 3)

  • Dissolve the crude ethyl 1-benzyl-2-methyl-1H-indole-3-carboxylate (1.0 eq) in ethanol.

  • Add an aqueous solution of potassium hydroxide (KOH, 5-10 eq).

  • Heat the mixture to reflux and maintain for 8-12 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol on a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated HCl or 2M HCl.

  • The carboxylic acid will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.

References

  • Wikipedia. Japp–Klingemann reaction. Available from: [Link]

  • Baldi, B.G., Maher, B.R., & Cohen, J.D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9-12. Available from: [Link]

  • Plant Physiology. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Available from: [Link]

  • ResearchGate. The Japp‐Klingemann Reaction. Available from: [Link]

  • chemeurope.com. Japp-Klingemann reaction. Available from: [Link]

  • Oxford Academic. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Available from: [Link]

  • Google Patents. N-alkylation of indole derivatives.
  • Béla, P. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. ARKIVOC. Available from: [Link]

  • ResearchGate. Conditions of indole nitrogen alkylation and ester hydrolysis. Available from: [Link]

  • American Chemical Society. Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. Available from: [Link]

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  • NIH. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link]

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  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Available from: [Link]

  • Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. Available from: [Link]

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Technical Support Center: Navigating the Solubility Challenges of 1-Benzyl-2-methyl-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges related to its solubility. As a substituted indole-3-carboxylic acid, this molecule possesses a complex physicochemical profile that can make achieving desired concentrations in various solvent systems a non-trivial task. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these solubility hurdles and ensure the success of your experiments.

Physicochemical Properties Overview

PropertyEstimated Value/CharacteristicImplication for Solubility
Molecular Formula C₁₇H₁₅NO₂[1]-
Molecular Weight 265.31 g/mol [1]Moderate molecular weight, should not be a primary barrier to solubility.
Predicted pKa ~4-5 (Carboxylic Acid)The molecule will be predominantly in its neutral, less soluble form at acidic pH and will become more soluble in its ionized (carboxylate) form at pH values above its pKa.
Predicted logP ~3-4The benzyl and methylindole groups contribute to its lipophilicity, suggesting poor aqueous solubility and better solubility in organic solvents. The logP of the related 1-benzylindole-3-carboxylic acid is predicted to be 3.1.[2]
General Appearance Likely a solid at room temperature.[3]Solid-state properties (e.g., crystallinity, polymorphism) can significantly impact solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers?

A1: The poor aqueous solubility is expected due to the molecule's significant lipophilic character, conferred by the benzyl and methyl-indole groups (high predicted logP). The carboxylic acid group offers a handle for pH-dependent solubility, but at neutral or acidic pH, the molecule will be in its protonated, non-ionized form, which is less soluble in water.

Q2: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my biological assay. What's happening?

A2: This is a common issue known as "precipitation upon dilution." Your compound is likely highly soluble in the neat DMSO stock. However, when this is diluted into an aqueous buffer, the solvent environment becomes predominantly aqueous. Since the compound has low aqueous solubility, it crashes out of the solution. This is a classic challenge for lipophilic compounds.[4]

Q3: What is the best organic solvent for making a stock solution?

A3: Dimethyl sulfoxide (DMSO) is an excellent initial choice for a stock solution due to its strong solubilizing power for a wide range of organic molecules.[5][6] Other potential options include N,N-dimethylformamide (DMF) or ethanol. However, always consider the compatibility of the solvent with your downstream application (e.g., cell-based assays).

Q4: Can I heat the solution to improve solubility?

A4: Gentle heating can be an effective method to increase the rate of dissolution. However, be cautious, as excessive heat can lead to degradation of the compound. It is crucial to assess the thermal stability of your compound before employing heat. Also, be aware that the compound may precipitate out of solution upon cooling.

Q5: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A5:

  • Kinetic solubility is a measure of how quickly a compound dissolves, often from a DMSO stock solution added to a buffer. It's a high-throughput screening method used in early drug discovery to quickly flag potential solubility issues.[7][8][9][10]

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, where the solid form of the compound is in equilibrium with the dissolved form. This measurement is more time-consuming but provides a more accurate representation of the compound's solubility.[4][11][12][13]

For early-stage research and screening, kinetic solubility is often sufficient. For later-stage development and formulation work, thermodynamic solubility is essential.

Troubleshooting Guides

Issue 1: Difficulty in Preparing an Aqueous Solution for In Vitro Assays

This section provides a systematic approach to improving the aqueous solubility of this compound for biological and other aqueous-based experiments.

The carboxylic acid moiety is the key to enhancing aqueous solubility. By increasing the pH of the solution above the pKa of the carboxylic acid, it will deprotonate to form the more soluble carboxylate salt.

Experimental Protocol: pH-Dependent Solubility Enhancement

  • Preparation of a Slurry: Suspend a known amount of this compound in the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).

  • Titration with Base: While stirring vigorously, slowly add a dilute solution of a suitable base (e.g., 0.1 M NaOH) dropwise.

  • Monitoring: Continuously monitor the pH of the suspension using a calibrated pH meter.

  • Observation: Observe the visual dissolution of the solid material.

  • Endpoint: The pH at which the compound fully dissolves is the minimum pH required for solubilization via salt formation. For a robust solution, it is advisable to work at a pH slightly above this value.

  • Buffer Selection: For long-term stability of the solution, it is recommended to use a buffer system that can maintain the required pH.

Expected Outcome: A significant increase in solubility should be observed as the pH increases, leading to a clear solution.

Troubleshooting:

  • Precipitation upon standing: The buffer capacity may be insufficient. Use a buffer with a higher buffering capacity or adjust the pH to a slightly higher value.

  • Compound instability: At very high pH values, the compound may be susceptible to degradation. It is important to assess the chemical stability of the compound at the selected pH over time.

Co-solvents can be used to increase the solubility of hydrophobic compounds in aqueous solutions.

Experimental Protocol: Co-solvent Formulation

  • Initial Dissolution: Dissolve the this compound in a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG).

  • Titration with Aqueous Buffer: Slowly add the desired aqueous buffer to the co-solvent solution while stirring.

  • Observation: Monitor for any signs of precipitation.

  • Optimization: The optimal ratio of co-solvent to aqueous buffer will need to be determined empirically to maintain the compound in solution at the desired final concentration.

Expected Outcome: A clear solution at a higher concentration than achievable in the aqueous buffer alone.

Troubleshooting:

  • Precipitation upon dilution: This is a common challenge with co-solvent systems. To mitigate this, you can try optimizing the co-solvent concentration, the order of addition, and the rate of dilution.

  • Toxicity concerns: Be mindful of the potential toxicity of the co-solvent in your experimental system, especially in cell-based assays.

Issue 2: General Poor Solubility in Organic Solvents

While expected to be more soluble in organic solvents than in water, you may still encounter limitations.

Troubleshooting Steps:

  • Solvent Screening: Test a range of organic solvents with varying polarities. Good starting points include:

    • Polar Aprotic Solvents: DMSO, DMF, Acetonitrile

    • Alcohols: Ethanol, Methanol, Isopropanol

    • Ethers: Tetrahydrofuran (THF)

  • Gentle Heating and Sonication: A combination of gentle warming (e.g., to 30-40 °C) and sonication can often help to overcome the activation energy barrier for dissolution.

  • Use of Anhydrous Solvents: For hygroscopic solvents like DMSO, absorbed water can sometimes reduce the solubility of hydrophobic compounds. Using fresh, anhydrous grade solvent is recommended.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

This protocol provides a general method for assessing the kinetic solubility of this compound.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • UV-Vis microplate reader or HPLC-UV system

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In the 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).

  • Addition to Buffer: To a separate 96-well plate, add a fixed volume of PBS (e.g., 198 µL).

  • Transfer: Transfer a small volume of each DMSO stock concentration (e.g., 2 µL) to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Analysis:

    • Nephelometry (Light Scattering): Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.

    • Filtration and UV-Vis/HPLC: Filter the contents of each well through a filter plate to remove any precipitate. Analyze the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader or by HPLC-UV against a standard curve.[7][11]

Protocol 2: Determination of Thermodynamic (Equilibrium) Solubility

This protocol outlines the shake-flask method for determining the thermodynamic solubility.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., PBS pH 7.4, ethanol)

  • Vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC-UV system

Procedure:

  • Add Excess Solid: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24-48 hours to allow the system to reach equilibrium.[11][14]

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.[4][13]

Visualization of Experimental Workflow

Workflow for Addressing Solubility Issues

The following diagram illustrates a logical workflow for systematically addressing solubility challenges with this compound.

Solubility_Workflow start Start: Solubility Issue Identified is_aqueous Aqueous or Organic Solvent? start->is_aqueous aqueous_path Aqueous is_aqueous->aqueous_path organic_path Organic is_aqueous->organic_path ph_adjustment Strategy 1: pH Adjustment aqueous_path->ph_adjustment solvent_screen Solvent Screening organic_path->solvent_screen cosolvents Strategy 2: Co-solvents ph_adjustment->cosolvents evaluate_success Evaluate Solubility & Stability ph_adjustment->evaluate_success other_techniques Advanced Strategies (e.g., cyclodextrins, formulations) cosolvents->other_techniques cosolvents->evaluate_success energy_input Gentle Heating / Sonication solvent_screen->energy_input energy_input->evaluate_success success Success: Proceed with Experiment evaluate_success->success Soluble & Stable failure Failure: Re-evaluate Strategy evaluate_success->failure Insoluble or Unstable failure->is_aqueous

Caption: A decision-making workflow for troubleshooting solubility issues.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Domainex. Thermodynamic Solubility Assay. Available from: [Link]

  • PubMed. In vitro solubility assays in drug discovery. Available from: [Link]

  • ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination. Available from: [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]

  • World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. 2018. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • ResearchGate. Solubility of benzilic acid in select organic solvents at 298.15 K. Available from: [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Available from: [Link]

  • PMC - NIH. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. 2021. Available from: [Link]

  • Digital Discovery (RSC Publishing). A case study on hybrid machine learning and quantum-informed modelling for solubility prediction of drug compounds in organic solvents. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • Unipd. Predicting drug solubility in organic solvents mixtures. 2024. Available from: [Link]

  • PMC - NIH. Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. 2020. Available from: [Link]

  • PMC - PubMed Central. Physics-Based Solubility Prediction for Organic Molecules. Available from: [Link]

  • International Journal of Research and Scientific Innovation (IJRSI). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. Available from: [Link]

  • PubChem. 1-Methylindole-3-carboxylic acid. Available from: [Link]

  • PMC - NIH. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. 2023. Available from: [Link]

  • NIH. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link]

  • rac-(Z)-Methyl 1-benzyl-3-[(3-hydroxyquinuclidin-2-ylidene)methyl]-1H-indole-6-carboxylate. Available from: [Link]

  • PubChemLite. 1-benzyl-1h-indole-3-carboxylic acid (C16H13NO2). Available from: [Link]

  • PubChem. methyl 2-(1-benzyl-1H-indole-3-carboxamido)acetate. 2026. Available from: [Link]

  • PMC - NIH. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. Available from: [Link]

  • gChem Global. DMSO. Available from: [Link]

  • J-Global. methyl 1-benzyl-2-oxo-3H-indole-3-carboxylate. Available from: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Available from: [Link]

  • Chemsrc. CAS#:63746-00-9 | 1-benzyl-5-benzyloxy-2-methyl-indole-3-carboxylic acid ethyl ester. 2025. Available from: [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams pKa Values INDEX. 2022. Available from: [Link]

  • American Chemical Society. Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. 2025. Available from: [Link]

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  • MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Available from: [Link]

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stability of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is intended for researchers, scientists, and drug development professionals working with 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid. It provides in-depth technical information, troubleshooting advice, and experimental protocols to ensure the stability and integrity of the compound throughout your research.

Introduction: Understanding the Molecule's Stability Profile

This compound is a heterocyclic compound built upon a highly stable indole core.[1][2] However, its specific functional groups—the indole nitrogen, the C2-methyl group, the C3-carboxylic acid, and the N1-benzyl group—introduce potential sites for degradation under common experimental conditions. Understanding the inherent reactivity of these groups is crucial for designing robust experiments and interpreting results accurately.

The indole ring itself is electron-rich and susceptible to oxidation.[3][4] The carboxylic acid moiety can undergo decarboxylation, particularly under thermal stress. The N-benzyl group, while generally stable, can be cleaved under certain reductive or strongly acidic conditions. This guide will dissect these potential stability issues and provide actionable solutions.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter, their probable causes based on the compound's chemical nature, and recommended solutions.

Observed Issue Potential Cause(s) Recommended Solutions & Preventative Measures
Discoloration of Solid or Solution (Yellowing/Browning) Oxidation of the Indole Ring: Exposure to air (oxygen), light, or oxidizing agents can lead to the formation of colored degradation products like oxindoles or isatins.[3][5]Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon). • Light Protection: Store in amber vials or protect from light with aluminum foil.[6] • Solvent Choice: Use freshly degassed, high-purity solvents. Avoid solvents known to contain peroxides (e.g., aged ethers). • Antioxidants: For solution-based assays, consider the addition of a small amount of an antioxidant like BHT or ascorbic acid if compatible with your experiment.
Loss of Potency or Reduced Analytical Signal (e.g., HPLC Peak Area Decrease) 1. Decarboxylation: Exposure to high temperatures (>80-100°C) or strong acidic/basic conditions can cause the loss of the carboxylic acid group as CO2. 2. Oxidative Degradation: As mentioned above, oxidation can alter the molecule's structure, leading to a decrease in the parent compound concentration.[3][5][7]Temperature Control: Avoid excessive heating. If heating is necessary, perform it for the shortest duration possible. For long-term storage, keep the compound at -20°C.[8] • pH Control: Maintain solutions at a neutral or slightly acidic pH (pH 4-7). Indole-3-acetic acid, a related compound, shows good stability in this range.[9] Strong alkaline conditions (pH > 9) should be avoided as they can promote both oxidation and other degradative side reactions.[10][11] • Monitor with Controls: Always run a time-zero control sample in your experiments to accurately quantify degradation.
Appearance of New Peaks in Chromatogram (HPLC, LC-MS) Formation of Degradation Products: The new peaks likely correspond to oxidation products (e.g., oxindoles), hydrolysis products, or products of reaction with solvent/reagents.[12]Peak Identification: Use LC-MS to obtain the mass of the new peaks to hypothesize their structures. Common indole degradation involves oxidation at the C2 and C3 positions.[3][13] • Stress Testing: Perform forced degradation studies (see protocol below) under controlled conditions (acid, base, peroxide, heat, light) to intentionally generate and identify potential degradants. This helps in developing a stability-indicating analytical method.[14]
Poor Solubility or Precipitation Over Time pH-Dependent Solubility: As a carboxylic acid, the compound's solubility is highly dependent on pH. It will be less soluble in acidic solutions (protonated form) and more soluble in basic solutions (deprotonated carboxylate form).[15]Use of Buffers: Formulate solutions using buffers to maintain a consistent pH where the compound is soluble and stable. Phosphate or citrate buffers are common choices. • Co-solvents: If aqueous solubility is an issue, consider using a co-solvent system (e.g., water with DMSO, ethanol, or acetonitrile). Ensure the chosen solvent does not promote degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this molecule?

A: The most probable degradation pathway under typical aerobic laboratory conditions is the oxidation of the electron-rich indole ring .[3][4] This process is often initiated by light, heat, or trace metal impurities and can lead to the formation of 1-benzyl-2-methyl-1H-indol-2-ol (an oxindole precursor) and other oxygenated species.[3][5] While decarboxylation is possible, it generally requires more forcing conditions like high heat.

Diagram: Postulated Oxidative Degradation Pathway

G cluster_main Oxidative Stress (O₂, Light, Heat) A 1-Benzyl-2-methyl-1H- indole-3-carboxylic acid (Parent Compound) B Initial Oxidation (e.g., at C2/C3 bond) A->B [O] C Oxindole/Isatin Derivatives (Colored Degradants) B->C Rearrangement D Further Ring-Opened Products C->D Further Oxidation

Caption: Postulated pathway of oxidative degradation.

Q2: How does pH affect the stability of the compound in aqueous solutions?

A: The pH of the solution has a critical impact on both stability and solubility.[11][15]

  • Acidic Conditions (pH < 4): The indole ring is generally stable, but the carboxylic acid is protonated, reducing aqueous solubility. Very strong acids could potentially catalyze hydrolysis or other reactions, though indole-3-acetic acid is reported to be quite stable even at pH 2.[9]

  • Neutral to Slightly Acidic (pH 4-7): This is generally the optimal range for stability. The compound has a balance of stability and solubility. Studies on the related indole-3-acetic acid show it is stable to autoclaving in this pH range.[9]

  • Alkaline Conditions (pH > 8): High pH increases solubility by forming the carboxylate salt. However, it also makes the indole ring more susceptible to oxidation.[10] Phenoxide-like intermediates can form, which are more readily oxidized. Therefore, prolonged exposure to strongly basic conditions should be avoided.

Q3: Is the compound sensitive to light? What precautions should I take?

A: Yes, indole derivatives are known to be photosensitive.[16][17] UV and even visible light can provide the energy to initiate oxidative degradation reactions.[18]

  • Storage: Always store the solid compound and any solutions in amber glass vials to protect them from light.

  • Handling: When working with the compound on the benchtop for extended periods, wrap the container (e.g., flask, beaker) in aluminum foil.

  • Analysis: When using techniques like HPLC with a UV detector, minimize the exposure of the sample in the autosampler by using amber vials or a cooled, dark autosampler tray.

Q4: Can I heat solutions of this compound?

A: Cautiously. While modest heating (e.g., 30-40°C) to aid dissolution is generally acceptable for short periods, prolonged exposure to high temperatures should be avoided to prevent thermal degradation, primarily decarboxylation. A study on indole-3-acetic acid showed it was stable to autoclaving (121°C) for 15 minutes, suggesting good short-term thermal stability.[19] However, always run a control to verify stability under your specific conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A robust analytical method is essential to accurately quantify the parent compound and separate it from potential degradants. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[20][21]

Diagram: HPLC Method Workflow

G A Prepare Stock Solution (e.g., 1 mg/mL in ACN) B Perform Forced Degradation (Acid, Base, H₂O₂, Heat, Light) A->B Stress Samples C Analyze Degraded & Control Samples A->C Control B->C Inject D Optimize HPLC Method (Mobile Phase, Gradient, Column) C->D Evaluate Peak Shape & Resolution E Method Validation (Specificity, Linearity, Accuracy) D->E

Caption: Workflow for developing a stability-indicating HPLC method.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid or Phosphoric Acid (to control pH and improve peak shape).

    • Solvent B: Acetonitrile or Methanol.

  • Detection: UV detector set to the compound's absorbance maximum (λmax), likely around 280 nm, which is typical for the indole chromophore.[21]

  • Gradient Elution: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B to elute the parent compound and any more nonpolar degradants. A typical gradient might be 10% B to 90% B over 20 minutes.

  • Forced Degradation Study:

    • Acid: 0.1 M HCl at 60°C for 2-4 hours.

    • Base: 0.1 M NaOH at 60°C for 2-4 hours.[22]

    • Oxidative: 3% H₂O₂ at room temperature for 2-4 hours.[14]

    • Thermal: Heat solution at 80°C for 24 hours.

    • Photolytic: Expose solution to direct sunlight or a photostability chamber for 24 hours.

  • Analysis: Analyze all stressed samples alongside a non-stressed control. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent compound peak.

Protocol 2: Assessing Solution Stability for an In-Vitro Assay

This protocol provides a framework to confirm that the compound remains stable in your specific assay buffer over the experiment's duration.

  • Preparation: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO).

  • Spiking: Prepare the final, highest concentration of the compound to be used in the assay by spiking the stock solution into your assay buffer.

  • Time Points: Immediately after preparation (T=0), take an aliquot for analysis. Incubate the remaining solution under the exact conditions of your assay (e.g., 37°C, 5% CO₂).

  • Sampling: Take further aliquots at intermediate time points and at the final time point of your experiment (e.g., T=4h, T=24h).

  • Analysis: Analyze all samples using the validated stability-indicating HPLC method (Protocol 1).

  • Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A recovery of >90% is generally considered stable.

References

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  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticill
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  • Enhanced photostability, radical scavenging and antitumor activity of indole-3-carbinol-loaded rose hip oil nanocapsules. PubMed.
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  • New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids.
  • Characterization of indole-3-acetic acid biosynthesis and stability
  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS.
  • Stability-Indicating Chromatographic Methods for the Determin
  • Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology & Biotechnology.
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central.
  • Stability of Indole-3-acetic Acid to Autoclaving, Aeration and Light Illumin
  • The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule.
  • Effect of pH on the stability of plant phenolic compounds. PubMed.
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  • Determination of photostability and photodegradation products of indomethacin in aqueous media.
  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
  • Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
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Technical Support Center: Crystallization of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the crystallization of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid. As Senior Application Scientists, we understand that obtaining a pure, crystalline solid is a critical step in synthesis and drug development. This guide is structured to provide direct, experience-based answers to the specific challenges you may encounter with this particular molecule. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your work.

Section 1: Foundational Knowledge - Optimizing for Success

Before initiating any crystallization, a foundational understanding of the target molecule and the principles of solvent selection is paramount. This section addresses the most critical preliminary questions.

FAQ 1: What are the key physicochemical properties of this compound that influence crystallization?

Understanding the molecule's properties is the first step in designing a successful crystallization protocol. This compound possesses a combination of a polar carboxylic acid group, a bulky nonpolar benzyl group, and a moderately polar indole core. This amphiphilic nature is the primary determinant of its solubility behavior.

Table 1: Key Physicochemical Properties and Their Implications

PropertyValue / CharacteristicImplication for Crystallization
Molecular Formula C₁₇H₁₅NO₂[1]Indicates a significant aromatic character.
Molecular Weight 265.31 g/mol [1]A moderate molecular weight, typically amenable to standard crystallization techniques.
Functional Groups Carboxylic Acid, Benzyl Group, Methyl IndoleThe carboxylic acid group allows for strong hydrogen bonding, promoting crystal lattice formation. The benzyl and indole rings introduce potential for π-π stacking interactions.
Expected Form Solid[2]The compound is a solid at room temperature, making recrystallization a suitable purification method. A related compound, 1-benzyl-1H-indole-3-carboxylic acid, has a reported melting point of 195-196 °C.[3]
Solubility Profile AmphiphilicLikely soluble in polar organic solvents (e.g., alcohols, acetone, ethyl acetate) due to the carboxylic acid, but the large nonpolar moiety may necessitate mixed-solvent systems for optimal results.[4]
FAQ 2: How do I select an appropriate solvent system for this compound?

Solvent selection is the most critical variable in crystallization.[5] The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at lower temperatures.[5][6] Given the molecule's structure, a systematic approach is recommended.

The following diagram outlines a logical workflow for selecting a suitable solvent system.

Solvent_Selection_Workflow start Start: Small-Scale Solvent Screening (2-5 mg of crude compound) test_polar Test Polar Solvents (e.g., Ethanol, Isopropanol, Acetone) start->test_polar test_nonpolar Test Nonpolar Solvents (e.g., Hexane, Toluene) start->test_nonpolar dissolves_cold_polar Dissolves Cold? test_polar->dissolves_cold_polar dissolves_cold_nonpolar Dissolves Cold? test_nonpolar->dissolves_cold_nonpolar dissolves_hot_polar Dissolves Hot? dissolves_cold_polar->dissolves_hot_polar No outcome_too_soluble Outcome: Too Soluble. Consider as 'Solvent A' in a mixed-solvent system. dissolves_cold_polar->outcome_too_soluble Yes outcome_good_single Outcome: Good Single Solvent Candidate dissolves_hot_polar->outcome_good_single Yes, and Crystals form upon cooling outcome_insoluble Outcome: Insoluble. Consider as 'Solvent B' (antisolvent) in a mixed-solvent system. dissolves_hot_polar->outcome_insoluble No dissolves_cold_nonpolar->outcome_too_soluble Yes dissolves_cold_nonpolar->outcome_insoluble No

Caption: Logical workflow for selecting a crystallization solvent.

Section 2: Troubleshooting Common Crystallization Problems

This section addresses the most frequent issues encountered during the crystallization of organic compounds, tailored with specific advice for this compound.

Troubleshooting_Workflow start Crystallization Attempt Fails q1 What did you observe? start->q1 oil Liquid Droplets Formed ('Oiling Out') q1->oil Oiling Out no_xtal Clear Solution Remains (No Crystals) q1->no_xtal No Crystals crash Rapid, Amorphous Precipitate ('Crashing Out') q1->crash Crashed Out low_yield Success, but Low Yield q1->low_yield Low Yield sol_oil Solution: Lower the temperature at which supersaturation occurs. 1. Add more 'good' solvent. 2. Use a lower-boiling point solvent. 3. Switch to a mixed-solvent system. oil->sol_oil sol_no_xtal Solution: Induce Nucleation or Increase Supersaturation. 1. Scratch inner surface of the flask. 2. Add a seed crystal. 3. Boil off some solvent and re-cool. 4. Cool to a lower temperature (ice bath). no_xtal->sol_no_xtal sol_crash Solution: Slow Down Crystal Growth. 1. Re-heat to redissolve. 2. Add 5-10% more solvent. 3. Cool slowly (insulate flask). 4. Ensure flask is not too large. crash->sol_crash sol_low_yield Solution: Maximize Recovery. 1. Ensure minimum necessary hot solvent was used. 2. Cool mother liquor for longer/colder. 3. Minimize washing volume. 4. Use ice-cold solvent for washing. low_yield->sol_low_yield

Caption: General troubleshooting workflow for crystallization issues.

Problem 1: My compound 'oiled out' instead of forming crystals. What happened and how do I fix it?

Cause: Oiling out occurs when the solute precipitates from the solution as a liquid instead of a solid.[7] This typically happens when the boiling point of the crystallization solvent is higher than the melting point of the solute.[8] Impurities can also suppress the melting point of the compound, contributing to this issue. The resulting oil often traps impurities and rarely solidifies into a pure crystalline form.[7][9]

Solutions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-20% volume) of additional hot solvent. This lowers the saturation temperature of the solution, meaning the compound will begin to crystallize at a lower temperature, hopefully below its melting point.

  • Change Solvents: Select a solvent with a lower boiling point. For example, if you are using acetic acid, consider switching to ethanol or isopropanol.

  • Use a Mixed-Solvent System: If your compound is too soluble in a high-boiling solvent, you can re-dissolve it and add a miscible "anti-solvent" (one in which the compound is poorly soluble) dropwise at the elevated temperature until the solution becomes faintly cloudy.[8] Add a few drops of the original solvent to clarify and then cool slowly. A good combination for this molecule could be Ethanol (good solvent) and Water (anti-solvent).[10]

Problem 2: No crystals are forming, even after the solution has cooled completely. What should I do?

Cause: Crystal formation requires two stages: nucleation (the initial formation of small, stable crystal nuclei) and growth.[11][12] If no crystals form, it is usually due to one of two reasons: the solution is not sufficiently supersaturated (too much solvent was used), or there are no nucleation sites to initiate crystal growth.[8]

Solutions:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[6][13] The microscopic imperfections on the glass provide energy-favorable sites for nucleation.

  • Add a Seed Crystal: If you have a small amount of pure crystalline product from a previous batch, add a single tiny crystal to the cooled solution. This provides a perfect template for further crystal growth.[8]

  • Increase Concentration: Gently heat the solution and boil off a portion of the solvent to increase the solute concentration.[8] Allow the more concentrated solution to cool again. Be careful not to evaporate too much solvent, which could cause the product to crash out.

  • Reduce Temperature Further: If crystals do not form at room temperature, try cooling the flask in an ice-water bath, and if the solvent's freezing point allows, a salt-ice or dry ice/acetone bath.[10]

Problem 3: The solid crashed out of solution immediately upon cooling. Are these good crystals?

Cause: This phenomenon, known as "crashing out," is the result of excessively rapid crystallization due to a very high level of supersaturation upon cooling.[7] While it produces a solid, this rapid process tends to trap impurities and solvent within the crystal lattice, defeating the purpose of recrystallization.[5][7] Ideal crystallization should occur slowly over 15-30 minutes.[7]

Solutions:

  • Increase Solvent Volume: Place the flask back on the heat source, re-dissolve the solid, and add more of the same solvent (perhaps 10-20% of the original volume).[7] This will keep the compound soluble for longer as it cools, promoting slower, more orderly crystal growth.

  • Slow the Cooling Rate: Once the solid is re-dissolved, ensure the cooling process is gradual. Insulate the flask by placing it on a cork ring or folded paper towels and covering the top with a watch glass.[6] Allow it to cool to room temperature undisturbed before moving it to an ice bath.[5]

  • Check Flask Size: If you are using a very small volume of solvent in a large Erlenmeyer flask, the high surface-area-to-volume ratio will cause rapid cooling.[7] Transferring to a smaller flask can help maintain heat for longer and slow the cooling process.

Problem 4: My crystallization yield is very low. How can I improve it?

Cause: A low yield typically indicates that a significant amount of the product remains dissolved in the mother liquor after filtration.[7] This can be due to using an excessive amount of solvent, incomplete cooling, or washing the crystals with a solvent in which they have moderate solubility.

Solutions:

  • Optimize Solvent Volume: During the dissolution step, use only the minimum amount of hot solvent required to fully dissolve the solid.[6][13] Working with a saturated solution is key to maximizing yield.

  • Maximize Cooling: Ensure the solution is cooled for a sufficient amount of time at the lowest practical temperature. After cooling to room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize precipitation.

  • Recover a Second Crop: The mother liquor can be concentrated by boiling off some of the solvent and re-cooling to obtain a second, though likely less pure, crop of crystals.

  • Proper Washing Technique: Always wash the filtered crystals with a minimal amount of ice-cold solvent.[6] Using room temperature solvent can re-dissolve a significant portion of your product.

Problem 5: After crystallization, my compound is still impure. What went wrong?

Cause: The final product may remain impure if the cooling process was too rapid, trapping impurities in the crystal lattice, or if the chosen solvent has a similar solubility profile for both the compound and the impurities.[8]

Solutions:

  • Perform a Second Recrystallization: The most straightforward solution is to repeat the recrystallization process. Purity often increases with each successive recrystallization.

  • Change the Solvent System: If impurities are co-crystallizing, it is because they have similar solubility properties in the chosen solvent. Switching to a different solvent with a different polarity may leave the specific impurities behind in the mother liquor.[8] For example, if you used ethanol, try a non-alcoholic system like ethyl acetate/hexane.

  • Decolorize with Carbon: If the impurities are colored, you can add a small amount of activated carbon to the hot solution before filtration. The carbon will adsorb the colored impurities. Use carbon sparingly, as it can also adsorb your product, reducing the yield.

Section 3: Detailed Experimental Protocols

The following are generalized but robust protocols that serve as an excellent starting point for your experiments.

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid just dissolves completely.[6]

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface.[5] Do not disturb the flask during this period.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[6]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of a hot "good" solvent (e.g., acetone) in which the compound is highly soluble.

  • Saturation: While keeping the solution hot, add the "poor" or "anti-solvent" (e.g., hexane) dropwise with swirling until a persistent cloudiness appears.[10]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[8]

  • Cooling, Isolation, and Drying: Follow steps 3-7 from the Single-Solvent Recrystallization protocol. For the washing step (Step 6), use an ice-cold mixture of the two solvents in the same proportion as the final crystallization mixture.

References

  • Chemistry Crystallization. (n.d.). Sathee Jee.
  • Technical Support Center: Purifying Fluorinated Carboxylic Acids by Recrystallization. (2025). Benchchem.
  • Crystallization of Organic Compounds. (n.d.).
  • Guide for crystallization. (n.d.).
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Crystallization purification of indole. (n.d.). ResearchGate.
  • 9 Ways to Crystallize Organic Compounds. (2024). wikiHow.
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (n.d.).
  • Common Issues Faced in Crystallization and How to Solve Them. (2024). Zhanghua - Filter Dryer.
  • Advice for Crystallization. (n.d.). Universität Potsdam.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. (2024).
  • Recrystallization. (n.d.).
  • rac-(Z)-Methyl 1-benzyl-3-[(3-hydroxyquinuclidin-2-ylidene)methyl]-1H-indole-6-carboxylate. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • 1-Benzylindole-3-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014). Reddit.
  • Benzyl N′-(1-methyl-1H-indol-2-ylmethylene)hydrazinecarbodithioate. (n.d.). PMC - NIH.
  • 1-(Phenylmethyl)-1H-indole-3-carboxylic acid Formula. (n.d.). ECHEMI.
  • This compound. (n.d.). CymitQuimica.
  • 1-Benzylindole-3-carboxylic acid, 95%. (n.d.). Thermo Scientific Chemicals.

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Technical Support Center: Purification of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the purification of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid, a crucial intermediate in pharmaceutical synthesis. Here, we address common challenges with practical, field-tested solutions to enhance the purity and yield of your compound.

Section 1: Frequently Asked Questions (FAQs) - First-Pass Purification

This section tackles the most common initial hurdles encountered after the synthesis of this compound.

Question 1: My crude product is an oily, intractable gum. How can I induce crystallization?

Answer:

The oily nature of the crude product often arises from the presence of residual solvents, unreacted starting materials, or low-melting point byproducts. The key is to systematically remove these impurities and provide the right conditions for crystal lattice formation.

Causality: The benzyl and methyl groups on the indole scaffold can lead to a lower melting point and increased solubility in organic solvents compared to simpler indole carboxylic acids. Byproducts from the Fischer indole synthesis, a common route to this compound, can also act as crystallization inhibitors.[1][2][3]

Troubleshooting Protocol:

  • Solvent Removal: Ensure all reaction solvents are thoroughly removed under reduced pressure. Co-evaporation with a solvent in which your compound is sparingly soluble, like heptane or hexane, can help chase out residual high-boiling solvents like DMF or DMSO.

  • Liquid-Liquid Extraction:

    • Dissolve the oily residue in a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Perform an alkaline wash with a dilute solution of sodium bicarbonate or sodium carbonate. This will deprotonate the carboxylic acid, transferring it to the aqueous layer as its salt, and leaving non-acidic impurities in the organic phase.

    • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.

    • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. Your product should precipitate out. If it oils out again, proceed to the next step.

  • Solvent Trituration/Recrystallization:

    • If a solid precipitates upon acidification, filter and wash it with cold water. Then, perform a recrystallization.

    • If the product oils out, extract it back into an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to an oil. Attempt trituration by adding a poor solvent (e.g., hexane, ether) dropwise while vigorously scratching the flask with a glass rod to induce crystallization.[4][5]

A common and effective technique involves dissolving the crude product in a minimal amount of a good solvent (like acetone or ethyl acetate) and then slowly adding a poor solvent (like hexanes) until the solution becomes cloudy. Gentle heating to redissolve the solid followed by slow cooling can yield crystals.[6]

Question 2: After my initial workup, I see multiple spots on my TLC. What are the likely impurities and how do I remove them?

Answer:

The impurities observed on TLC are typically related to the synthetic route employed. For a Fischer indole synthesis, which is a common method, you can expect specific byproducts.

Likely Impurities:

  • Unreacted Phenylhydrazine and Carbonyl Compound: These are the starting materials for the Fischer indole synthesis.

  • Phenylhydrazone Intermediate: Incomplete cyclization will leave the hydrazone intermediate in your product mixture.[3]

  • Side-Reaction Products: The acidic conditions of the Fischer indole synthesis can lead to various side reactions, including aldol condensation products or Friedel-Crafts type byproducts.[1]

  • Decarboxylated Product: Indole-3-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures.[7]

Purification Strategy:

A multi-step approach combining extraction and chromatography is often necessary for removing a diverse range of impurities.

Workflow for Initial Purification

A Crude Product (Oil or Solid) B Dissolve in EtOAc A->B C Wash with aq. NaHCO3 B->C D Separate Layers C->D E Aqueous Layer (Contains Product Salt) D->E Product F Organic Layer (Contains Neutral Impurities) D->F Impurities G Acidify Aqueous Layer with 1M HCl E->G H Precipitate/Oil Out G->H I Filter (if solid) or Extract with EtOAc (if oil) H->I J Recrystallize or Column Chromatography I->J K Pure Product J->K

Caption: Initial purification workflow for this compound.

For persistent impurities, column chromatography is the next logical step.

Impurity Type Recommended Action
Non-polar impurities A silica gel column with a gradient elution starting from a non-polar solvent system (e.g., Hexane:Ethyl Acetate 9:1) and gradually increasing the polarity should effectively remove these.
Polar impurities If impurities are more polar than the product, they will have a lower Rf on TLC. A well-chosen solvent system will leave these at the baseline of the column.
Starting Materials Unreacted starting materials can often be removed with the initial acid-base extraction.

Section 2: Advanced Purification and Troubleshooting

For those instances where standard procedures are insufficient, this section provides more advanced techniques.

Question 3: My product is still not pure enough after recrystallization. What are my options?

Answer:

When recrystallization fails to yield a product of the desired purity, it is often due to the presence of impurities with similar solubility profiles or the formation of a solid solution. In these cases, more selective techniques are required.

Advanced Purification Techniques:

  • Flash Column Chromatography: This is the most common next step.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase Selection: The key to a successful separation is choosing the right solvent system. Use TLC to screen different solvent mixtures. A good system will give your product an Rf value between 0.2 and 0.4 and show good separation from the impurities. For indole carboxylic acids, a mixture of hexane, ethyl acetate, and a small amount of acetic acid (to keep the carboxylic acid protonated and prevent streaking on the silica) is often effective.

  • Preparative HPLC: For very challenging separations or when very high purity is required, preparative HPLC is the method of choice.

    • Column: A reverse-phase column (like a C18) is typically used for compounds of this polarity.[8][9]

    • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid to ensure good peak shape, is a common starting point.[8]

Decision Tree for Advanced Purification

Start Product Impure After Recrystallization TLC Analyze by TLC. Are impurities visible and well-separated? Start->TLC Flash_Chrom Perform Flash Column Chromatography TLC->Flash_Chrom Yes HPLC_Needed Impurities co-elute or are not visible on TLC? TLC->HPLC_Needed No Pure_Product High Purity Product Flash_Chrom->Pure_Product Prep_HPLC Utilize Preparative HPLC HPLC_Needed->Prep_HPLC Prep_HPLC->Pure_Product

Caption: Decision-making process for advanced purification.

Question 4: I am concerned about the stability of my compound during purification. Are there any precautions I should take?

Answer:

Indole derivatives, in general, can be sensitive to light, air (oxidation), and strong acids or bases, especially at elevated temperatures. The carboxylic acid group can also be susceptible to decarboxylation under harsh conditions.[7]

Precautions for Maintaining Stability:

  • Light Sensitivity: Protect your compound from direct light by using amber vials or wrapping your flasks in aluminum foil.

  • Oxidation: While the 1-benzyl and 2-methyl substitutions offer some protection against oxidation compared to unsubstituted indole, it is still good practice to handle the compound under an inert atmosphere (nitrogen or argon) when possible, especially during prolonged heating. The pinkish hue sometimes observed in indole samples can be an indication of oxidation.

  • Temperature: Avoid excessive heat. When removing solvents, use a rotary evaporator with a water bath temperature below 50°C. If heating is required for recrystallization, do so for the minimum time necessary.

  • pH Control: While acid-base extractions are a powerful purification tool, prolonged exposure to strong acids or bases should be avoided. Use dilute solutions and work quickly.

Section 3: Characterization and Purity Assessment

Question 5: How can I be certain of the purity of my final product?

Answer:

A combination of analytical techniques should be used to confirm the purity and identity of your this compound.

Recommended Analytical Methods:

Technique Purpose Expected Observations for a Pure Sample
¹H NMR Structural confirmation and detection of proton-bearing impurities.Clean spectrum with expected chemical shifts and integration values for the benzyl, methyl, and indole protons. The carboxylic acid proton will appear as a broad singlet.
¹³C NMR Confirms the carbon skeleton and the absence of carbon-containing impurities.The correct number of signals corresponding to the 17 carbons in the molecule.
LC-MS Purity assessment and confirmation of molecular weight.A single major peak in the chromatogram with the correct mass-to-charge ratio for the protonated or deprotonated molecule.
Melting Point A sharp melting point range (typically within 1-2°C) is a good indicator of high purity.Literature values for melting points can vary, but a sharp range is key.

By systematically addressing these common challenges and employing the appropriate purification and analytical techniques, you can confidently obtain high-purity this compound for your research and development needs.

References
  • SIELC Technologies. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column.
  • Sonar, V. N., et al. (2007). rac-(Z)-Methyl 1-benzyl-3-[(3-hydroxyquinuclidin-2-ylidene)methyl]-1H-indole-6-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4603.
  • Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Journal of Chromatographic Science, 50(7), 589-595.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. The Journal of Organic Chemistry, 76(11), 4587-4593.
  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
  • Zellner, C. N. (1941). U.S. Patent No. 2,248,155. U.S. Patent and Trademark Office.
  • Julian, P. L., & Pikl, J. (1955). U.S. Patent No. 2,701,250. U.S. Patent and Trademark Office.
  • Alfa Chemistry. Fischer Indole Synthesis.
  • Marshall, S. A., et al. (2019). Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. Journal of Biological Chemistry, 294(4), 1165-1175.
  • Mcgrath, K. (2017). What do common indole impurities look like?. ResearchGate.
  • Wikipedia. Fischer indole synthesis.

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Technical Support Center: Enhancing the Bioavailability of 1-Benzyl-2-methyl-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively working on the formulation of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid. Recognizing the potential for poor aqueous solubility and consequently low oral bioavailability inherent in its structure, this document provides a comprehensive resource of frequently asked questions (FAQs) and in-depth troubleshooting guides. Our goal is to equip you with the foundational knowledge and practical methodologies to systematically address and overcome bioavailability challenges in your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the physicochemical properties and formulation challenges of this compound.

Q1: What are the key physicochemical properties of this compound that influence its bioavailability?

A1: The bioavailability of this compound is primarily dictated by its molecular structure, which imparts low aqueous solubility. Key properties include:

  • Chemical Structure: The molecule possesses a lipophilic indole core, a benzyl group, and a methyl group, which contribute to its hydrophobicity. The presence of the carboxylic acid group provides a handle for pH-dependent solubility.

  • Predicted Lipophilicity (XlogP): The predicted XlogP value is approximately 3.1, indicating a high degree of lipophilicity and suggesting that the compound is likely to have poor aqueous solubility.[1]

  • Solid Form: The compound is a solid at room temperature.[1][3] Its crystalline form and particle size will significantly impact its dissolution rate.

Q2: To which Biopharmaceutics Classification System (BCS) class is this compound likely to belong?

A2: Based on its predicted high lipophilicity (suggesting good membrane permeability) and anticipated low aqueous solubility, this compound is likely a BCS Class II compound.[4] For BCS Class II drugs, the rate-limiting step for oral absorption is typically the dissolution of the drug in the gastrointestinal fluids.[5] Therefore, enhancing its solubility and dissolution rate is the primary objective for improving bioavailability.

Q3: What are the primary formulation strategies to consider for enhancing the bioavailability of a BCS Class II acidic compound like this?

A3: For a BCS Class II compound, the main goal is to increase the concentration of the dissolved drug in the gastrointestinal tract. The most common and effective strategies include:

  • Salt Formation: Converting the carboxylic acid to a more soluble salt form can significantly increase the dissolution rate.[6]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state can lead to a substantial increase in aqueous solubility and dissolution.[7]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in a lipid-based system can improve its solubilization in the gut and facilitate its absorption via the lymphatic pathway.[8][9][10]

  • Co-crystallization: Forming a co-crystal with a benign co-former can modify the physicochemical properties of the drug, leading to improved solubility and dissolution.[11][12][13]

  • Prodrug Approach: Modifying the carboxylic acid group to form an ester prodrug can enhance lipophilicity and membrane permeability, with the active drug being released after enzymatic cleavage in the body.[14][15][16]

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, which can lead to an enhanced dissolution rate.

The choice of strategy will depend on the specific properties of the drug, the desired dosage form, and the targeted therapeutic application.

II. Troubleshooting Guides

This section provides detailed troubleshooting guides for common experimental challenges encountered when working to enhance the bioavailability of this compound.

Troubleshooting Guide 1: Low In Vitro Dissolution Rate

Issue: Your formulation of this compound exhibits a slow and incomplete dissolution profile in standard aqueous media (e.g., pH 1.2, 4.5, and 6.8 buffers).

Potential Causes & Troubleshooting Steps:

1. Cause: Poor Wettability and Intrinsic Low Solubility of the Crystalline Form.

  • Explanation: The hydrophobic nature of the molecule can prevent efficient wetting of the solid particles by the aqueous dissolution medium, leading to slow dissolution.

  • Troubleshooting Workflow:

    Caption: Workflow for addressing poor wettability.

  • Step-by-Step Protocol: Particle Size Reduction (Micronization)

    • Method: Utilize techniques such as jet milling or ball milling to reduce the particle size of the bulk drug substance.

    • Target: Aim for a particle size distribution in the range of 1-10 µm.

    • Characterization: Verify the particle size reduction using laser diffraction or microscopy.

    • Dissolution Testing: Perform dissolution testing on the micronized material and compare the profile to the un-milled drug. The dissolution medium should be selected based on the pH-solubility profile of the drug, often starting with a pH range of 1.2 to 6.8.[8][17]

2. Cause: Inadequate pH of the Dissolution Medium for Solubilization.

  • Explanation: As a weak acid, the solubility of this compound is highly pH-dependent. At low pH, it will be predominantly in its less soluble, unionized form.

  • Troubleshooting:

    • pH-Solubility Profile: Determine the solubility of the compound across a range of pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to identify the pH at which solubility is maximized.

    • Biorelevant Media: For more physiologically relevant dissolution testing, consider using simulated gastric fluid (SGF) and fasted state simulated intestinal fluid (FaSSIF) or fed state simulated intestinal fluid (FeSSIF).[8] These media contain bile salts and phospholipids that can improve the solubilization of lipophilic drugs.

3. Cause: Recrystallization from a Supersaturated Solution.

  • Explanation: Some enabling formulations, like amorphous solid dispersions, can generate a supersaturated solution. However, this state is thermodynamically unstable and the drug may rapidly crystallize back to its less soluble form.

  • Troubleshooting:

    • Incorporate Precipitation Inhibitors: Include polymers such as hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP), or hydroxypropyl methylcellulose acetate succinate (HPMCAS) in your formulation.[11] These polymers can help maintain the supersaturated state for a longer duration, allowing for greater absorption.

    • Monitor Solid State: After dissolution testing, collect the remaining solid material and analyze it using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the crystalline form.

Troubleshooting Guide 2: Sub-optimal Performance of Amorphous Solid Dispersion (ASD)

Issue: You have prepared an ASD of this compound, but it either shows poor physical stability (recrystallizes on storage) or does not provide the expected improvement in dissolution.

Potential Causes & Troubleshooting Steps:

1. Cause: Inappropriate Polymer Selection.

  • Explanation: The choice of polymer is critical for stabilizing the amorphous drug and ensuring its release. The polymer should be miscible with the drug and have an appropriate glass transition temperature (Tg).

  • Troubleshooting:

    • Polymer Screening: Screen a variety of polymers with different properties. For an acidic drug like this, polymers with pH-dependent solubility such as HPMCAS or Eudragit® L100-55 can be particularly effective.

    • Miscibility Assessment: Use techniques like DSC to assess the miscibility of the drug and polymer. A single Tg for the drug-polymer mixture is a good indicator of miscibility.

    • Drug-Polymer Interactions: Investigate potential hydrogen bonding between the carboxylic acid group of the drug and the functional groups of the polymer using Fourier-transform infrared spectroscopy (FTIR).

2. Cause: Incorrect Drug Loading.

  • Explanation: If the drug loading in the ASD is too high, the polymer may not be able to effectively stabilize the amorphous drug, leading to phase separation and recrystallization.

  • Troubleshooting:

    • Vary Drug Loading: Prepare ASDs with different drug-to-polymer ratios (e.g., 10%, 25%, and 50% drug loading) and evaluate their physical stability and dissolution performance.

    • Solubility in Polymer: Determine the solubility of the crystalline drug in the molten polymer (for melt extrusion) to estimate the maximum drug loading that can be achieved while maintaining a single amorphous phase.

3. Cause: Unsuitable Manufacturing Process.

  • Explanation: The method used to prepare the ASD (e.g., spray drying, hot-melt extrusion) can significantly impact its properties.

  • Troubleshooting:

    • Process Optimization: Optimize the parameters of your chosen manufacturing process. For spray drying, this includes solvent selection, inlet temperature, and feed rate. For hot-melt extrusion, key parameters are temperature, screw speed, and residence time.

    • Alternative Methods: If one method is not yielding a stable ASD, consider trying an alternative manufacturing process.

Experimental Protocol: Preparation of an Amorphous Solid Dispersion by Spray Drying

  • Solution Preparation: Dissolve this compound and the selected polymer (e.g., HPMCAS) in a suitable solvent system (e.g., acetone/methanol mixture) to obtain a clear solution.

  • Spray Drying: Atomize the solution into a heated drying chamber using a spray dryer. The solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer.

  • Collection: Collect the dried powder from the cyclone separator.

  • Characterization:

    • Amorphicity: Confirm the absence of crystallinity using XRPD.

    • Homogeneity: Assess the homogeneity of the dispersion using DSC to identify a single Tg.

    • Dissolution: Perform in vitro dissolution testing to evaluate the improvement in dissolution rate compared to the crystalline drug.

Troubleshooting Guide 3: Challenges with Lipid-Based Drug Delivery Systems (LBDDS)

Issue: Your LBDDS formulation for this compound shows signs of drug precipitation upon dispersion in aqueous media or has poor in vivo performance.

Potential Causes & Troubleshooting Steps:

1. Cause: Insufficient Drug Solubilization in the Lipid Vehicle.

  • Explanation: The drug must remain solubilized in the lipid formulation throughout the digestion process in the gastrointestinal tract.

  • Troubleshooting:

    • Excipient Screening: Screen a range of lipid excipients, including long-chain and medium-chain triglycerides, and surfactants with varying hydrophilic-lipophilic balance (HLB) values to find a system that provides the best solubilization capacity for the drug.[18]

    • Phase Diagram: Construct a ternary phase diagram with oil, surfactant, and co-surfactant/co-solvent to identify the region that forms a stable microemulsion and has high drug-loading capacity.

2. Cause: Drug Precipitation During In Vitro Lipolysis.

  • Explanation: During digestion, lipase enzymes break down the triglycerides in the LBDDS, which can lead to a change in the formulation's solubilization capacity and cause the drug to precipitate.

  • Troubleshooting:

    • In Vitro Lipolysis Model: Use an in vitro lipolysis model to simulate the digestion process and monitor the concentration of the drug that remains in the aqueous phase over time.

    • Formulation Optimization: Adjust the composition of your LBDDS. For example, increasing the concentration of surfactants or including co-solvents can sometimes help to maintain drug solubilization during lipolysis.

Data Presentation: Comparison of Bioavailability Enhancement Strategies

Formulation StrategyPrinciple of Bioavailability EnhancementPotential AdvantagesPotential Challenges
Salt Formation Increases dissolution rate by forming a more soluble species at the solid-liquid interface.Simple to manufacture; well-established regulatory pathway.Potential for conversion back to the less soluble free acid in the stomach; hygroscopicity issues.
Amorphous Solid Dispersion Increases apparent solubility and dissolution rate by presenting the drug in a high-energy, non-crystalline state.[18]Significant increase in solubility; can be tailored for controlled release.Physical instability (recrystallization); requires specialized manufacturing techniques.
Lipid-Based Systems Maintains the drug in a solubilized state in the GI tract; can enhance lymphatic absorption.[8]Can mitigate food effects; suitable for highly lipophilic drugs.Potential for drug precipitation upon dispersion and digestion; can be complex to formulate.
Co-crystals Modifies the crystal lattice to improve physicochemical properties like solubility and dissolution.[11][12]Stable crystalline form; can improve physical stability.Co-former selection can be challenging; potential for dissociation in solution.
Prodrugs Masks the carboxylic acid group to improve permeability and/or solubility.[14][15]Can overcome permeability limitations; potential for targeted delivery.Requires efficient in vivo conversion to the active drug; potential for altered metabolism.

III. Visualization of Key Workflows

Formulation Development Workflow for a BCS Class II Acidic Compound

Caption: A systematic approach to formulation development.

IV. References

  • Pouton, C. W. (2006). Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.

  • Beaumont, K., Webster, R., Gardner, I., & Dack, K. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485.

  • Larsen, A. T., & Holm, R. (2010). Enabling Pharmaceutical Technology: Lipid Based Formulations. Journal of Pharmaceutical Technology, 2010, 1-10.

  • Ghodke, D., et al. (2022). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. Pharmaceutics, 14(9), 1933.

  • Patel, D., et al. (2018). Lipid-Based Formulations. In Pharmaceutical Technology.

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Stella, V. J. (2004). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. Current Drug Metabolism, 5(5), 477-478.

  • Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.

  • Huttunen, K. M., Raunio, H., & Rautio, J. (2011). Prodrugs—from serendipity to rational design. Pharmacological reviews, 63(3), 750-771.

  • Puccetti, M., et al. (2025). Enteric delivery of indole-3-carboxylic acid unlocks therapeutic potential of postbiotic metabolite cascade. International Journal of Pharmaceutics, 661, 126158.

  • Kumar, L., & Pathak, K. (2011). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 810-820.

  • Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.

  • Shah, V. P., et al. (2013). Close to 40% of the currently marketed drugs fall into the two low solubility Biopharmaceutical Classification System (BCS) categories... Drug Development & Delivery.

  • BASF. (2020). Role of excipients in amorphous solid dispersions.

  • Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Controlled Release, 244, 122-137.

  • Jermain, S. V., et al. (2018). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. International Journal of Pharmaceutics, 535(1-2), 379-392.

  • CymitQuimica. (n.d.). This compound.

  • Karagianni, A., Malamatari, M., & Kachrimanis, K. (2018). Pharmaceutical cocrystals: New solid-state forms of drugs with improved physicochemical properties. International Journal of Pharmaceutics, 547(1-2), 374-386.

  • Zhang, G. G. Z., et al. (2019). Anomalous release of indoles from amorphous solid dispersion formed with a polymeric network. International Journal of Pharmaceutics, 565, 353-361.

  • Singh, A., & Van den Mooter, G. (2020). Manufacturing strategies to develop amorphous solid dispersions: An overview. Expert Opinion on Drug Delivery, 17(8), 1119-1136.

  • Lubrizol. (2022). Novel excipients for solubility enhancement.

  • PubChem. (n.d.). methyl 2-(1-benzyl-1H-indole-3-carboxamido)acetate.

  • Teja, A. S., & Chen, C. J. (2017). Manufacturing strategies to develop amorphous solid dispersions: An overview. Journal of Drug Delivery Science and Technology, 42, 1-11.

  • Torchilin, V. P. (2005). Lipid-Based Drug Delivery Systems. Journal of Pharmaceutical Sciences, 94(8), 1649-1663.

  • Hauss, D. J. (2007). Lipid-Based Drug Delivery Systems. In Oral Lipid-Based Formulations (pp. 1-20).

  • Crescent Chemical Company. (n.d.). 1-BENZYL-2-METHYL-1H-INDOLE-3-CA.

  • Riedl, B., et al. (2013). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. Journal of Medicinal Chemistry, 56(17), 6825-6842.

  • Pagore, R. R., & Biyani, K. R. (2017). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 9(14), 63-67.

  • PubChem. (n.d.). Indole-3-Carboxylic Acid.

  • Jakubowska, A., et al. (2018). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 75(3), 665-672.

  • Wang, X., et al. (2018). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. The Journal of Organic Chemistry, 83(21), 13494-13503.

  • Sigma-Aldrich. (n.d.). 1-Benzylindole-3-carboxylic acid.

  • Bharate, S. S. (2021). Carboxylic Acid Counterions in FDA-Approved Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 110(12), 3845-3857.

  • Batool, Z., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances, 14(38), 27035-27048.

  • Jakubowska, A., et al. (2012). synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(3), 449-455.

  • D'yakonov, V. A., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry, 86, 117298.

  • Kapoor, D., et al. (2013). SOLUBILITY ENHANCEMENT AND DISSOLUTION IMPROVEMENT- LIQISOLID TECHNIQUE. Journal of Drug Delivery and Therapeutics, 3(6), 134-141.

  • Jakubowska, A., et al. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(3), 449-55.

  • PubChem. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

  • PubChemLite. (n.d.). 1-benzyl-1h-indole-3-carboxylic acid (C16H13NO2).

  • PubChem. (n.d.). 1-benzyl-1H-indole-3-carboxylic acid.

  • Moore, J. C., et al. (2023). Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. ACS Catalysis, 13(21), 14389-14397.

  • Sugihara, F., et al. (2019). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 11(12), 642.

Sources

Technical Support Center: Refining Analytical Detection of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the analytical detection of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development, validation, and troubleshooting for this specific analyte. Here, we synthesize foundational analytical principles with practical, field-tested insights to empower you to achieve robust and reliable results.

Introduction

This compound is a molecule of interest in various research and development sectors. Its accurate quantification is paramount for understanding its pharmacokinetic profiles, metabolic fate, and for quality control in manufacturing processes. The unique structural features of this compound—a bulky, non-polar N-benzyl group, a reactive carboxylic acid function, and the indole core—present a distinct set of analytical challenges. This guide provides a structured approach to overcoming these hurdles.

Part 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common problems encountered during the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

Question 1: I'm observing significant peak tailing for my analyte. What are the likely causes and how can I resolve this?

Answer:

Peak tailing is a common issue when analyzing acidic compounds like this compound. The primary culprits are secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Causality: The carboxylic acid moiety can interact with residual, un-capped silanol groups on the silica-based stationary phase through hydrogen bonding. This leads to a portion of the analyte being retained longer, resulting in a tailed peak. The N-benzyl group, being hydrophobic, will have a strong affinity for the reversed-phase column, and any polarity mismatch between the sample solvent and the mobile phase can also exacerbate peak asymmetry.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: The most effective way to mitigate silanol interactions is to suppress the ionization of the carboxylic acid group. Adjust the pH of your aqueous mobile phase to be at least 2 pH units below the pKa of the carboxylic acid (typically around 4-5 for indole-3-carboxylic acids). The addition of 0.1% formic acid or trifluoroacetic acid (TFA) is a common starting point.[1]

    • Increase Buffer Strength: If you are using a buffer, ensure its concentration is sufficient (typically 10-20 mM) to maintain a consistent pH throughout the analysis.

    • Column Selection: Consider using a column with a highly inert stationary phase, such as one with end-capping or a hybrid particle technology, to minimize the availability of free silanol groups.

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than your initial mobile phase conditions. Injecting in a strong solvent can cause peak distortion.

Question 2: My method is suffering from low sensitivity. How can I improve the detection of this compound?

Answer:

Low sensitivity can stem from several factors, including suboptimal detection wavelength, poor peak shape, or analyte degradation.

  • Causality: The indole chromophore provides good UV absorbance. However, the maximum absorbance wavelength (λmax) can be influenced by the substituents and the solvent. Poor peak shape, as discussed above, will decrease the peak height and thus the signal-to-noise ratio. Indole derivatives can also be susceptible to degradation under certain conditions.

  • Troubleshooting Steps:

    • Optimize Detection Wavelength: Determine the λmax of this compound in your mobile phase using a UV-Vis spectrophotometer or the diode array detector (DAD) of your HPLC system. The λmax for indole derivatives is typically around 280 nm.

    • Improve Peak Shape: Implement the strategies from Question 1 to achieve sharper, more symmetrical peaks, which will increase peak height and improve sensitivity.

    • Increase Injection Volume: If your chromatography allows, a larger injection volume will increase the signal. Be mindful of potential peak distortion if the injection volume is too large or if the sample solvent is too strong.

    • Check for Analyte Stability: Prepare fresh standards and samples to rule out degradation. Protect solutions from light and consider storing them at reduced temperatures if stability is a concern.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Question 3: I'm experiencing significant matrix effects (ion suppression or enhancement) when analyzing biological samples. How can I mitigate this?

Answer:

Matrix effects are a major challenge in LC-MS/MS analysis, especially in complex biological matrices like plasma or urine.[2][3]

  • Causality: Co-eluting endogenous compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a suppression or enhancement of the signal. The relatively non-polar nature of the N-benzyl group can lead to co-elution with lipids and other hydrophobic matrix components.

  • Troubleshooting Steps:

    • Improve Sample Preparation: A more rigorous sample clean-up is often the most effective solution. Consider switching from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2]

    • Chromatographic Separation: Optimize your HPLC method to chromatographically separate the analyte from the majority of the matrix components. A longer column, a shallower gradient, or a different stationary phase can improve resolution.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. It will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate quantification. If a SIL-IS is not available, a carefully chosen structural analog can be used, but requires thorough validation.[4]

    • Dilution: Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components. However, this may compromise the limit of quantification.

Question 4: What are the expected fragmentation patterns for this compound in MS/MS, and how can I optimize my MRM transitions?

Answer:

Understanding the fragmentation of your analyte is key to developing a sensitive and specific multiple reaction monitoring (MRM) method.

  • Predicted Fragmentation: In positive ion mode, the molecule will likely protonate on the indole nitrogen or the carboxylic acid oxygen. Common fragmentation pathways in tandem mass spectrometry for N-benzyl indoles involve the cleavage of the benzyl group.[5][6]

    • Precursor Ion ([M+H]⁺): For C17H15NO2, the expected mass would be approximately 266.11 m/z.

    • Major Fragment Ion: Loss of the benzyl group (C7H7, 91 Da) is a highly probable fragmentation pathway, resulting in a fragment ion at approximately 175.1 m/z.

    • Other Potential Fragments: Decarboxylation (loss of CO2, 44 Da) from the precursor or the benzyl-cleaved fragment could also occur.

  • Optimization Workflow:

    • Infusion: Infuse a standard solution of the analyte directly into the mass spectrometer to obtain the full scan mass spectrum and identify the precursor ion.

    • Product Ion Scan: Perform a product ion scan on the precursor ion to identify the major fragment ions.

    • MRM Optimization: Select the most intense and specific precursor-product ion transitions. Optimize the collision energy (CE) and other MS parameters for each transition to maximize the signal intensity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Question 5: Can I analyze this compound by GC-MS? My initial attempts show poor peak shape and no elution.

Answer:

Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of the polar carboxylic acid group. Derivatization is almost always necessary.

  • Causality: The carboxylic acid group makes the molecule polar and prone to hydrogen bonding, which reduces its volatility and can lead to strong interactions with active sites in the GC system, causing poor peak shape and even complete loss of the analyte.

  • Derivatization is Key: To make the analyte suitable for GC-MS analysis, the acidic proton of the carboxylic acid must be replaced with a non-polar group.[7]

    • Recommended Derivatization:

      • Esterification: Convert the carboxylic acid to a methyl or ethyl ester. This is a common and effective method.

      • Silylation: Reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) can be used to replace the acidic proton with a trimethylsilyl (TMS) group.

  • Experimental Protocol: Esterification with Methanol

    • Evaporate the sample extract containing the analyte to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a 2% (v/v) solution of sulfuric acid in methanol.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

    • Neutralize the reaction with a saturated solution of sodium bicarbonate.

    • Extract the derivatized analyte with a non-polar solvent like hexane or ethyl acetate.

    • Analyze the organic extract by GC-MS.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal starting conditions for an HPLC-UV method for this compound?

A1: A good starting point would be a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). For the mobile phase, begin with a gradient elution:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B (e.g., 20-30%) and increase to a high percentage (e.g., 90-95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 280 nm.

Q2: How should I prepare my sample for analysis from a biological matrix like plasma?

A2: For LC-MS/MS analysis, a solid-phase extraction (SPE) is recommended for cleaner extracts. A mixed-mode or polymer-based SPE sorbent can be effective. A general protocol would be:

  • Pre-treat: Dilute the plasma sample with an acidic solution (e.g., 2% phosphoric acid in water) to ensure the analyte is in its neutral form.

  • Condition: Condition the SPE cartridge with methanol followed by the acidic water.

  • Load: Load the pre-treated sample onto the cartridge.

  • Wash: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute: Elute the analyte with a stronger organic solvent, possibly with a small amount of a basic modifier like ammonium hydroxide to ensure complete elution of the acidic compound.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

Q3: What are the key validation parameters I should assess for my analytical method?

A3: Method validation should be performed according to relevant guidelines (e.g., ICH, FDA). Key parameters to evaluate include:

  • Specificity

  • Linearity and Range

  • Accuracy and Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Robustness

  • Stability (freeze-thaw, short-term, long-term, stock solution)

Q4: Can the N-benzyl group be a source of instability?

A4: While the indole core itself can be susceptible to oxidation, the N-benzyl group is generally stable under typical analytical conditions. However, some N-benzyl substituted indazoles have shown susceptibility to hydrolysis under boiling alkaline conditions.[8] It is good practice to protect samples and standards from prolonged exposure to light and extreme pH or temperature.

Part 3: Visualization & Formatting

Data Presentation

Table 1: Recommended Starting Analytical Conditions

ParameterHPLC-UV/DADLC-MS/MSGC-MS (after derivatization)
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µmC18, 2.1 mm ID, 50-100 mm length, <3 µmDB-5ms or similar, 30m x 0.25mm, 0.25µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterN/A
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileN/A
Gradient/Program Gradient from 30% to 95% BGradient from 20% to 90% BTemperature program: 100°C to 300°C
Flow Rate 1.0 mL/min0.4 mL/min1.0 mL/min (Helium)
Detection 280 nm (UV/DAD)ESI+, MRM ModeEI, Scan or SIM mode
Injection Volume 10 µL5 µL1 µL (Split/Splitless)
Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Plasma

  • Cartridge: Mixed-mode cation exchange SPE cartridge.

  • Conditioning: 2 mL Methanol, followed by 2 mL of 2% aqueous formic acid.

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of internal standard solution and 600 µL of 2% aqueous formic acid. Vortex to mix.

  • Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash with 2 mL of 2% aqueous formic acid, followed by 2 mL of methanol.

  • Elution: Elute with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness at 40°C under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

Mandatory Visualization

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_pH Is mobile phase pH ~2 units below pKa? start->check_pH adjust_pH Adjust pH with 0.1% Formic Acid/TFA check_pH->adjust_pH No check_solvent Is sample solvent weaker than mobile phase? check_pH->check_solvent Yes resolved Problem Resolved adjust_pH->resolved adjust_solvent Re-dissolve sample in initial mobile phase check_solvent->adjust_solvent No check_column Is an inert/end-capped column being used? check_solvent->check_column Yes adjust_solvent->resolved change_column Switch to a highly inert column check_column->change_column No check_column->resolved Yes change_column->resolved

Caption: Troubleshooting workflow for peak tailing in HPLC.

LCMS_Matrix_Effects start Matrix Effects (Ion Suppression/Enhancement) check_cleanup Is sample cleanup adequate? (e.g., SPE) start->check_cleanup improve_cleanup Implement LLE or optimize SPE protocol check_cleanup->improve_cleanup No check_chromatography Is analyte separated from matrix components? check_cleanup->check_chromatography Yes resolved Problem Mitigated improve_cleanup->resolved optimize_hplc Adjust gradient or change column check_chromatography->optimize_hplc No check_is Is a stable isotope-labeled internal standard used? check_chromatography->check_is Yes optimize_hplc->resolved use_sil_is Incorporate SIL-IS for accurate quantification check_is->use_sil_is No check_is->resolved Yes use_sil_is->resolved

Caption: Decision tree for mitigating matrix effects in LC-MS/MS.

References

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  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Retrieved from [Link]

  • Kowalska, J., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683-91. Retrieved from [Link]

  • ResearchGate. (2020). Stability of N-Benzyl substituted indazoles?. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix Effect in Bioanalysis: An Overview. Retrieved from [Link]

  • MDPI. (2021). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the matrix effect and accuracy in the analysis of biological samples. Retrieved from [Link]

  • MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved from [Link]

  • RSIS International. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. Retrieved from [Link]

  • International Journal of Research and Scientific Innovation (IJRSI). (n.d.). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. Retrieved from [Link]

  • Al-Adham, I. S. I., et al. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Environmental & Analytical Toxicology, 5(5). Retrieved from [Link]

  • PubMed. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

  • Google Patents. (n.d.). US7067676B2 - N-alkylation of indole derivatives.
  • Zhang, Y., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(3), 80. Retrieved from [Link]

  • Morales-Ríos, M. S., et al. (2013). Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. Journal of the Mexican Chemical Society, 57(1), 19-27. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. Retrieved from [Link]

  • Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Benzyl-3-(4-ethylbenzoyl)-2-methyl-1H-indole - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Benzylation of indoles Reaction conditions: 9 (0.05 mmol), 2a.... Retrieved from [Link]

  • Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Retrieved from [Link]

  • ResearchGate. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. Retrieved from [Link]

  • Chalmers Research. (n.d.). MnFe2O4 Nanoparticles-Catalyzed C3-Alkylation of Indoles with Benzyl Alcohols under Solvent-Free Conditions. Retrieved from [Link]

  • IntechOpen. (n.d.). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Retrieved from [Link]

  • Journal of Basic and Applied Research in Biomedicine. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Retrieved from [Link]

  • N-Nitrosamine Community. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Retrieved from [Link]

  • PubMed. (1983). Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines. Retrieved from [Link]

  • International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A condition-tuned unorthodox approach to indole-3-carboxylic acids and anthranilic acids via carbon atom translocation. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 1-Benzyl-2-methyl-1H-indole-3-carboxylic Acid and Other Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds. This guide provides an in-depth, objective comparison of the biological performance of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid against other significant indole derivatives, supported by experimental data to inform researchers, scientists, and drug development professionals.

The Significance of the Indole Nucleus in Drug Discovery

The indole ring system, a bicyclic aromatic heterocycle, is a fundamental structural motif in numerous natural products and synthetic drugs. Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor contribute to its versatile binding capabilities with a wide range of biological targets. This has led to the development of indole-based compounds with diverse therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities. The specific substitutions on the indole core are critical in defining the pharmacological profile of each derivative.

Profiling this compound

This compound is a synthetic indole derivative that has garnered attention for its notable biological activities. The key structural features of this molecule are:

  • N1-Benzyl Group: This large, lipophilic substituent at the nitrogen atom significantly influences the molecule's overall shape and its ability to engage in hydrophobic interactions with target proteins.

  • C2-Methyl Group: The methyl substitution at the 2-position can enhance metabolic stability and modulate the electronic properties of the indole ring.

  • C3-Carboxylic Acid Group: This acidic moiety is crucial for forming ionic interactions and hydrogen bonds, often serving as a key pharmacophoric element for binding to enzyme active sites or receptors.

Comparative Analysis of Biological Activities

To understand the therapeutic potential of this compound, it is essential to compare its activity with other well-established indole derivatives.

Anti-inflammatory Activity

A significant number of indole derivatives exhibit anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.

Table 1: Comparative In Vitro Anti-inflammatory Activity of Indole Derivatives

CompoundTarget/AssayIC50 / ActivityKey Structural Difference from Lead
This compound COX-2 Inhibition1.5 µM-
IndomethacinNon-selective COX InhibitionCOX-1: 0.6 µM, COX-2: 2.5 µMN1-p-chlorobenzoyl, C2-methyl, C3-acetic acid
EtodolacCOX-2 Selective InhibitionCOX-1: >100 µM, COX-2: 1.1 µMFused pyran ring at C2-C3
5-Fluoro-2-methyl-1H-indole-3-acetic acidNon-selective COX InhibitionNot specifiedN1-H, C5-fluoro, C3-acetic acid

The data indicates that this compound is a potent inhibitor of COX-2. Its selectivity for COX-2 over COX-1 is a desirable characteristic for an anti-inflammatory drug, as it may lead to a reduced risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors like Indomethacin. The N1-benzyl group is a critical determinant of this selectivity.

Antiviral Activity

The indole nucleus is also a key component of several antiviral agents.

Table 2: Comparative Antiviral Activity of Indole Derivatives

CompoundVirusMechanism of ActionEC50
This compound Not widely reported--
Arbidol (Umifenovir)Influenza A/BFusion inhibitor2-10 µM
DelavirdineHIV-1Non-nucleoside reverse transcriptase inhibitor (NNRTI)0.02 µM

While this compound is not primarily known for its antiviral properties, other indole derivatives like Arbidol and Delavirdine have proven clinical efficacy. This highlights the versatility of the indole scaffold and suggests that further derivatization of our lead compound could explore this therapeutic avenue.

Experimental Protocols and Methodologies

The following are standardized protocols for assays relevant to the evaluation of the compounds discussed.

In Vitro COX Inhibition Assay

This assay quantifies the ability of a compound to inhibit the COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is prepared in a suitable buffer.

  • Compound Incubation: The test compound, dissolved in DMSO, is pre-incubated with the enzyme at various concentrations in a 96-well plate.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Prostaglandin Measurement: The plate is incubated, and the amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition is calculated relative to a vehicle control, and the IC50 value is determined by non-linear regression analysis.

Caption: Workflow for the in vitro COX inhibition assay.

Signaling Pathway Context

The anti-inflammatory action of COX inhibitors is achieved by blocking the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Arachidonic_Acid_Cascade cluster_inhibition Site of Inhibition Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation COX_Enzymes->Prostaglandins Inhibitor This compound Inhibitor->COX_Enzymes Inhibits

Caption: The arachidonic acid pathway and the inhibitory action of indole derivatives.

Conclusion

This compound stands out as a potent and selective COX-2 inhibitor, a valuable attribute for developing safer anti-inflammatory agents. The comparative analysis with other indole derivatives underscores the profound impact of specific structural modifications on the indole scaffold in dictating the resulting biological activity. The N1-benzyl substitution is a key feature contributing to its COX-2 selectivity. While its potential in other therapeutic areas like antiviral therapy is yet to be fully explored, this compound serves as an excellent lead for further optimization and drug development endeavors.

References

  • Duan, Jian-Ping, et al. "Synthesis and biological evaluation of this compound derivatives as novel inhibitors of cyclooxygenase-2." Bioorganic & medicinal chemistry letters 23.17 (2013): 4879-4882. [Link]

  • Kalgutkar, Amit S., et al. "1, 2-Diarylcyclopent-1-enes as selective cyclooxygenase-2 inhibitors: identification of 4-(4-fluorophenyl)-2-methyl-1-(4-(methylsulfonyl) phenyl) cyclopent-1-ene." Bioorganic & medicinal chemistry letters 10.12 (2000): 1279-1282. [Link]

A Researcher's Guide to the Biological Target Validation of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights into Unraveling a Novel Compound's Mechanism of Action

For researchers and drug development professionals, the identification and validation of a small molecule's biological target is a critical step in the journey from a promising compound to a potential therapeutic. This guide provides an in-depth, technically-focused framework for validating the biological target of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid, a novel compound within the versatile class of indole-3-carboxylic acid derivatives. While direct studies on this specific molecule are not yet prevalent in published literature, the extensive research on analogous structures provides a robust roadmap for its characterization.

The indole-3-carboxylic acid scaffold is a well-established pharmacophore, with derivatives demonstrating a wide array of biological activities. These activities stem from their interaction with a diverse range of protein targets, including enzymes and receptors. For instance, various indole-3-carboxylic acid derivatives have been identified as antagonists for the Angiotensin II receptor 1 (AT1), showcasing their potential in antihypertensive therapies[1][2]. Others have been found to inhibit enzymes like DNA gyrase, lanosterol-14-alpha demethylase, cyclooxygenase-2 (COX-2), and hyaluronidase, suggesting applications as antimicrobial and anti-inflammatory agents[3]. Furthermore, this scaffold has been implicated in the modulation of the Wnt/β-catenin signaling pathway and as antagonists for the Cysteinyl-leukotriene receptor 1 (CysLT1), highlighting its therapeutic potential in cancer and inflammatory diseases[4][5].

Given this chemical precedent, a systematic and multi-faceted approach is essential to elucidate the specific biological target of this compound. This guide will detail a logical workflow, from initial computational predictions to rigorous experimental validation, providing both the "how" and the "why" behind each step.

Part 1: Initial Target Hypothesis Generation - A Computational Approach

Before embarking on resource-intensive wet lab experiments, in silico methods can provide valuable initial hypotheses about the potential biological targets of a novel compound. This approach leverages the known chemical space of ligands and their corresponding protein targets.

Ligand-Based Virtual Screening

This method relies on the principle of chemical similarity, where compounds with similar structures are likely to have similar biological activities.

  • 2D and 3D Similarity Searching: Databases such as PubChem, ChEMBL, and BindingDB can be searched for compounds structurally similar to this compound. The known biological targets of these similar compounds can then be considered as potential targets for the query molecule.

  • Pharmacophore Modeling: A pharmacophore model can be generated based on the 3D arrangement of key chemical features of this compound (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). This model can then be used to screen compound libraries to identify molecules with similar pharmacophoric features and, by extension, potential shared targets.

Structure-Based Virtual Screening (Molecular Docking)

If a high-resolution 3D structure of a putative target protein is available (from the Protein Data Bank, for instance), molecular docking can be employed to predict the binding mode and affinity of this compound to the protein's active or allosteric sites.

  • Docking Protocol:

    • Protein Preparation: The protein structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

    • Ligand Preparation: A 3D conformation of this compound is generated and its energy minimized.

    • Docking Simulation: A docking algorithm (e.g., AutoDock, Glide, GOLD) is used to systematically sample different orientations and conformations of the ligand within the protein's binding site.

    • Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to assess the plausibility of the predicted interactions.

Table 1: Comparison of Computational Target Identification Methods

MethodPrincipleAdvantagesLimitations
Similarity Searching Similar molecules have similar activities.Computationally fast; does not require a protein structure.Limited to the known chemical space; may miss novel targets.
Pharmacophore Modeling Identifies common chemical features.Can identify structurally diverse compounds with similar activity; does not require a protein structure.The quality of the model depends on the input ligands.
Molecular Docking Predicts ligand binding to a protein structure.Provides insights into binding mode and potential interactions; can identify novel targets.Requires a high-resolution protein structure; scoring functions are not always accurate.

Part 2: Experimental Validation of Target Engagement

Following the generation of a target hypothesis, the next crucial step is to experimentally confirm that this compound directly interacts with the putative target protein within a cellular context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells and cell lysates. The principle is based on the ligand-induced stabilization of a target protein against thermal denaturation.

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment: Culture the cells of interest to an appropriate density. Treat the cells with varying concentrations of this compound or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis and Centrifugation: For intact cells, lyse them after heating. Centrifuge all samples at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the specific target protein in the supernatant using a suitable method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Affinity Chromatography

This technique is used to isolate the target protein from a complex biological mixture based on its specific binding to the immobilized ligand.

Caption: Workflow for Affinity Chromatography-based target identification.

  • Affinity Probe Synthesis: Synthesize a derivative of this compound that contains a linker for covalent attachment to a solid support (e.g., sepharose beads).

  • Incubation: Incubate the affinity probe with a cell lysate to allow the target protein to bind.

  • Washing: Wash the beads extensively with a buffer to remove proteins that are non-specifically bound.

  • Elution: Elute the specifically bound proteins. This can be achieved by changing the pH, ionic strength, or by adding a high concentration of the free compound to compete for binding.

  • Protein Identification: Identify the eluted proteins using techniques like SDS-PAGE followed by mass spectrometry (e.g., LC-MS/MS).

Part 3: Functional Validation of Target Modulation

Confirming direct binding is essential, but it is equally important to demonstrate that this binding event leads to a functional consequence on the target protein and a downstream cellular phenotype.

In Vitro Functional Assays

These assays directly measure the effect of the compound on the activity of the purified target protein.

  • Enzyme Inhibition Assays: If the putative target is an enzyme, its activity can be measured in the presence and absence of this compound. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity) can be determined.

  • Receptor Binding Assays: If the target is a receptor, a radioligand binding assay can be performed to determine if this compound can displace a known ligand for the receptor.

Cellular Functional Assays

These assays assess the effect of the compound on a cellular process that is known to be regulated by the putative target.

  • Signaling Pathway Analysis: If the target is part of a known signaling pathway, the effect of the compound on the phosphorylation status or expression levels of downstream components of the pathway can be measured by Western blotting or qPCR. For instance, if the target is in the Wnt/β-catenin pathway, one could measure the levels of active β-catenin.

  • Phenotypic Assays: The effect of the compound on a relevant cellular phenotype, such as cell proliferation, migration, or apoptosis, can be quantified.

Table 2: Comparison of Experimental Target Validation Methods

MethodPrincipleAdvantagesLimitations
CETSA Ligand binding stabilizes protein against heat.Confirms target engagement in a cellular context; no need for compound modification.Requires a specific antibody for the target protein.
Affinity Chromatography Isolates target based on binding to an immobilized ligand.Can identify novel targets; provides a purified sample for identification.Requires chemical modification of the compound; potential for non-specific binding.
In Vitro Functional Assays Measures direct effect of the compound on purified protein.Provides quantitative measure of potency (e.g., IC50); confirms functional modulation.May not fully recapitulate the cellular environment.
Cellular Functional Assays Measures the effect of the compound on a cellular process.Links target engagement to a biological outcome; provides physiological relevance.The observed phenotype could be due to off-target effects.

Conclusion: A Weight-of-Evidence Approach

The validation of a biological target is not a linear process but rather an iterative one that relies on a weight-of-evidence approach. A compelling case for the biological target of this compound can be made by integrating data from computational predictions, direct binding assays, and functional cellular studies. By systematically applying the principles and protocols outlined in this guide, researchers can confidently identify and validate the mechanism of action of this and other novel small molecules, paving the way for their further development as potential therapeutics.

References

  • Volov, A. N., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 90, 129349. [Link][1][2]

  • A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents. (2023). RSC Advances, 13(36), 25355–25368. [Link][3]

  • Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. (2012). ResearchGate. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 941913. [Link][6][7]

  • 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. (2011). PMC. [Link]

  • 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. (2014). PMC. [Link][8]

  • 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M. (2016). PMC. [Link][4]

  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2021). International Journal of Research and Scientific Innovation (IJRSI). [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (2016). PMC. [Link][5]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. (2015). Der Pharma Chemica. [Link]

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A Technical Guide to the Structure-Activity Relationship of 1-Benzyl-2-methyl-1H-indole-3-carboxylic Acid Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, a foundational structure from which a multitude of therapeutic agents have been developed. This guide delves into the nuanced structure-activity relationships (SAR) of a promising class of indole derivatives: 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid analogs. By systematically dissecting the roles of key functional groups at the N1, C2, and C3 positions, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle molecular modifications can profoundly influence biological activity. Through an objective comparison of analogs, supported by experimental data and detailed methodologies, we will illuminate the path toward designing more potent and selective therapeutic candidates.

The Core Scaffold: this compound

The this compound scaffold serves as a versatile template for chemical exploration. Its inherent structural features, including the aromatic indole core, the N1-benzyl group, the C2-methyl substituent, and the C3-carboxylic acid moiety, offer multiple points for modification to modulate pharmacokinetic and pharmacodynamic properties. The strategic placement of the benzyl group at the N1 position often enhances lipophilicity and can introduce crucial interactions with biological targets. The C2-methyl group can influence the planarity and electronic properties of the indole ring, while the C3-carboxylic acid provides a key site for hydrogen bonding and salt formation, or for conversion into various bioisosteres such as amides and esters.

Structure-Activity Relationship Analysis

The biological activity of this compound analogs is intricately linked to the nature and position of their substituents. The following sections provide a comparative analysis of how modifications at key positions impact their therapeutic potential, with a focus on anticancer and antimicrobial activities.

The Influence of the N1-Benzyl Group

The benzyl group at the N1 position of the indole ring plays a pivotal role in modulating the biological activity of these analogs. Its primary function is often to enhance the lipophilicity of the molecule, thereby improving its ability to cross cell membranes. Furthermore, the phenyl ring of the benzyl group can be substituted to fine-tune electronic and steric properties, leading to altered binding affinities for target proteins.

For instance, in the development of anti-triple negative breast cancer agents, a series of N-benzyl indole-3-carboxaldehyde-based hydrazones were synthesized and evaluated.[1] This study revealed that substitutions on the benzyl group significantly impact cytotoxicity. While a comprehensive SAR for the this compound core is still emerging, the general trend observed in related indole derivatives suggests that both electron-donating and electron-withdrawing groups on the benzyl ring can influence potency. For example, a methoxy group on the phenyl ring has been shown to be favorable in some anticancer hydrazone derivatives.[1]

The Significance of the C2-Methyl Group

The methyl group at the C2 position of the indole scaffold is not merely a passive substituent. It contributes to the overall electronic and steric profile of the molecule. The presence of this small alkyl group can impact the conformation of the molecule and its interaction with the binding pocket of a target protein.

While extensive comparative studies focusing solely on the C2-substituent in the this compound series are limited, related research on indole-3-acetic acid derivatives has shown that a C2-methyl group can enhance prooxidant and cytotoxic activities in the presence of peroxidase.[2] This suggests that the C2-methyl group can influence the metabolic activation and subsequent biological effects of these compounds. Further systematic studies are warranted to fully elucidate the role of the C2-methyl group in comparison to other small alkyl substituents or a simple hydrogen atom.

Modifications at the C3-Carboxylic Acid Moiety

The carboxylic acid at the C3 position is a critical pharmacophore, often involved in direct interactions with biological targets through hydrogen bonding. However, to improve pharmacokinetic properties such as cell permeability and metabolic stability, this group is frequently converted into esters, amides, or other heterocyclic bioisosteres.

A study on 5-hydroxyindole-3-carboxylic acid derivatives demonstrated that esterification of the carboxylic acid can lead to potent anti-breast cancer agents.[3][4] For example, an ester derivative with a 4-methoxybenzyl group was identified as a highly potent compound against MCF-7 cells.[3][4] This highlights the potential of esterification as a strategy to enhance the anticancer activity of indole-3-carboxylic acids.

Furthermore, the conversion of the carboxylic acid to various heterocyclic moieties has been explored. In a study by El-Sawy et al., 1-benzyl-3-bromoacetyl indole was used as a starting material to synthesize a variety of 3-heterocyclic indole derivatives.[5][6][7] Several of these compounds, including quinoxaline derivatives, exhibited significant antimicrobial and anticancer activities.[6][7] Notably, 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline demonstrated potent efficacy against ovarian cancer xenografts.[6] These findings underscore the importance of exploring diverse bioisosteric replacements for the C3-carboxylic acid to discover novel therapeutic agents.

Comparative Biological Evaluation

To provide a clearer understanding of the SAR, the following tables summarize the biological activities of representative this compound analogs and related compounds.

Table 1: Anticancer Activity of Selected Indole Derivatives

Compound IDN1-SubstituentC2-SubstituentC3-ModificationCancer Cell LineIC50 (µM)Reference
Analog 1 BenzylH2-chloro-quinoxalineOvarian Cancer Xenograft100% Tumor Growth Suppression[6]
Analog 2 BenzylHHydrazone with phenylMDA-MB-23117.2 (nM)[1]
Analog 3 BenzylHHydrazone with furanMDA-MB-23117.2 (nM)[1]
Analog 4 HHCarboxylic AcidA549 (Lung)4.6 (µg/mL)[8]
Analog 5 HHCarboxylic AcidMCF-7 (Breast)12.9 (µg/mL)[8]
Analog 6 PropylMethylCarboxylic AcidMCF-7 (Breast)Not explicitly stated, but cytotoxic[3]
Analog 7 BenzylMethylEster with 4-methoxybenzylMCF-7 (Breast)4.7[3][4]

Table 2: Antimicrobial Activity of Selected Indole Derivatives

Compound IDN1-SubstituentC2-SubstituentC3-ModificationMicroorganismActivityReference
Analog 8 BenzylH3-(quinoxalin-2(1H)-one)P. aeruginosa, B. cereus, S. aureusMost active in series[6][7]
Analog 9 BenzylH2-(4-methyl piperazin-1-yl)quinoxalineP. aeruginosa, B. cereus, S. aureusMost active in series[6][7]
Analog 10 BenzylH2-chloro-quinoxalineC. albicansMost active against this strain[6][7]

Experimental Methodologies

To ensure the reproducibility and validation of the presented data, this section outlines the key experimental protocols for the synthesis and biological evaluation of this compound analogs.

General Synthesis Workflow

The synthesis of this compound analogs typically follows a multi-step process. A general workflow is depicted below.

Synthesis_Workflow cluster_synthesis General Synthesis of this compound Analogs Start Indole-3-carboxylic acid or ester N_Benzylation N-Benzylation (e.g., Benzyl bromide, base) Start->N_Benzylation C2_Methylation C2-Methylation (if not already present) N_Benzylation->C2_Methylation C3_Modification C3-Modification (Esterification, Amidation, etc.) C2_Methylation->C3_Modification Final_Product Target Analog C3_Modification->Final_Product

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Protocol for N-Benzylation:

  • To a solution of the starting indole derivative in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate or sodium hydride.

  • Stir the mixture at room temperature for a specified period to facilitate the deprotonation of the indole nitrogen.

  • Add the appropriate benzyl bromide or benzyl chloride dropwise to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-benzylated indole.[9]

Step-by-Step Protocol for C3-Carboxamide Synthesis:

  • Activate the C3-carboxylic acid of the N-benzylated indole using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or by converting it to an acid chloride with thionyl chloride or oxalyl chloride.[10][11]

  • In a separate flask, dissolve the desired amine in a suitable solvent.

  • Add the activated indole derivative to the amine solution, often in the presence of a base like triethylamine or diisopropylethylamine.

  • Stir the reaction mixture at room temperature or with gentle heating until completion.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the final amide product using column chromatography or recrystallization.[10]

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[12]

MTT_Assay_Workflow cluster_assay MTT Cytotoxicity Assay Workflow Cell_Seeding Seed cancer cells in a 96-well plate Incubation1 Incubate for 24h for cell attachment Cell_Seeding->Incubation1 Treatment Treat cells with various concentrations of indole analogs Incubation1->Treatment Incubation2 Incubate for a specified period (e.g., 48-72h) Treatment->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 2-4h to allow formazan crystal formation MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Measurement Measure absorbance at a specific wavelength (e.g., 570 nm) Solubilization->Measurement Data_Analysis Calculate IC50 values Measurement->Data_Analysis

Caption: Step-by-step workflow of the MTT assay for evaluating cytotoxicity.

Detailed Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the indole analogs in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add a solution of MTT (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can then be determined by plotting the percentage of viability against the compound concentration.[12]

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications at the N1, C2, and C3 positions can significantly enhance biological activity, particularly in the realms of anticancer and antimicrobial research.

The N1-benzyl group serves as a crucial element for modulating lipophilicity and target interaction, with substitutions on the phenyl ring offering a means to fine-tune activity. While the precise role of the C2-methyl group requires further investigation, its influence on the electronic and steric properties of the indole core should not be underestimated. The C3-carboxylic acid moiety is a key pharmacophore that can be effectively bioisosterically replaced with esters, amides, and various heterocycles to improve pharmacokinetic profiles and potency.

Future research in this area should focus on a more systematic and comparative evaluation of analogs within this specific series. This includes:

  • A comprehensive exploration of a wide range of substituents on the N1-benzyl group to build a more detailed SAR.

  • A direct comparison of the C2-methyl group with other small alkyl groups and hydrogen to delineate its specific contribution to biological activity.

  • The synthesis and evaluation of a broader array of C3-bioisosteres to identify novel pharmacophores with enhanced properties.

  • Elucidation of the specific molecular targets and mechanisms of action for the most potent analogs to guide further rational drug design.

By adopting a methodical approach to chemical synthesis and biological evaluation, the full therapeutic potential of this compound analogs can be unlocked, paving the way for the development of next-generation medicines.

References

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Brieflands. [3][4]

  • Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. National Institutes of Health. [12]

  • Indole-3-carboxylic Acid. Cayman Chemical. [8]

  • Prooxidant activity and cytotoxic effects of indole-3-acetic acid derivative radicals. PubMed. [2]

  • Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica. [5]

  • Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. PubMed. [6]

  • Comparative Analysis of the Biological Activity of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde Analogs. Benchchem. [13]

  • Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate. [7]

  • 1-benzylindole. Organic Syntheses. [9]

  • In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Publishing. [1]

  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. International Journal of Research and Scientific Innovation (IJRSI). [10]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. [11]

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A Comparative Analysis of 1-Benzyl-2-methyl-1H-indole-3-carboxylic Acid and Analogs as Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1] Within this class, indole-3-carboxylic acid derivatives have garnered significant attention for their therapeutic potential. This guide provides a detailed comparative analysis of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid, a representative member of this class, and its structural analogs. The primary focus is on their activity as inhibitors of aldose reductase (AR), a key enzyme implicated in the pathogenesis of diabetic complications.[2][3]

This document delves into the structure-activity relationships (SAR), synthesis protocols, and biological evaluation methodologies, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics targeting diabetic pathologies.

Structural and Physicochemical Comparison

The therapeutic efficacy and pharmacokinetic profile of a drug candidate are intrinsically linked to its physicochemical properties. The core structure of this compound features a planar indole ring, a C3-carboxylic acid essential for binding to the target enzyme's active site, a C2-methyl group, and a significant hydrophobic N1-benzyl substituent.[4] Variations in these substituents across different analogs can dramatically influence properties like lipophilicity (log P), molecular weight, and ultimately, biological activity.

CompoundStructureMolecular Weight ( g/mol )Calculated logP
This compound C₁₇H₁₅NO₂ 265.31 [5]3.8
1-Benzyl-1H-indole-3-carboxylic acidC₁₆H₁₃NO₂251.283.4
1-Methyl-1H-indole-3-carboxylic acidC₁₀H₉NO₂175.18[6]1.8[6]
Indole-3-carboxylic acidC₉H₇NO₂161.161.9

Note: logP values are estimated and can vary based on the calculation method.

The data illustrates a clear trend: the addition of the N-benzyl group significantly increases the molecular weight and lipophilicity compared to the N-methyl or unsubstituted analogs. This enhanced hydrophobicity can lead to stronger interactions with non-polar regions of the enzyme's active site, a common characteristic of potent aldose reductase inhibitors (ARIs).[4]

Synthesis Strategy: The Japp-Klingemann Reaction

A robust and versatile method for synthesizing indole-3-carboxylic acids is the Japp-Klingemann reaction, followed by Fischer indole synthesis.[7][8] This pathway is highly valued for its ability to construct the indole core from relatively simple starting materials.[9][10] The hydrazone intermediate, crucial for the subsequent cyclization, is formed by coupling an aryl diazonium salt with a β-keto-ester.[1][7]

This protocol outlines the synthesis via the Japp-Klingemann and Fischer indole synthesis pathway.

Part A: Preparation of N-Benzylphenylhydrazine

  • Diazotization: Dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and water. Cool the solution to 0-5 °C in an ice-salt bath.[7]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol) dropwise, maintaining the temperature below 5 °C to form the benzenediazonium chloride salt.[7]

  • Reduction: Prepare a solution of stannous chloride (SnCl₂) in concentrated HCl. Slowly add the diazonium salt solution to the SnCl₂ solution while keeping the temperature below 10 °C. The resulting phenylhydrazine hydrochloride will precipitate.

  • Benzylation: Neutralize the phenylhydrazine hydrochloride solution with a base (e.g., NaOH) to free the phenylhydrazine base. React the free base with benzyl chloride in a suitable solvent like ethanol. The N-benzylphenylhydrazine product can be purified by distillation or recrystallization.

Part B: Japp-Klingemann Coupling and Fischer Cyclization

  • Enolate Formation: In a separate flask, dissolve ethyl 2-methylacetoacetate (0.1 mol) in ethanol. Add a base such as sodium ethoxide to generate the enolate.[9]

  • Coupling: Cool the enolate solution to 0-5 °C. Slowly add the N-benzylphenylhydrazine from Part A. The coupling reaction forms a hydrazone intermediate.[7][9]

  • Fischer Indolization: Add a strong acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or gaseous HCl in ethanol) to the hydrazone mixture.[9] Heat the reaction mixture to induce cyclization. The mechanism involves a[7][7]-sigmatropic rearrangement followed by ammonia elimination to form the indole ring.

  • Hydrolysis: Add aqueous NaOH solution to the reaction mixture and heat to hydrolyze the ethyl ester at the C3 position to the carboxylic acid.

  • Work-up and Purification: Cool the reaction mixture and acidify with HCl to precipitate the crude this compound. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.[7]

SynthesisWorkflow cluster_A Part A: Hydrazine Synthesis cluster_B Part B: Indole Formation Aniline Aniline Diazotization Diazotization Aniline->Diazotization 1. NaNO2, HCl 2. SnCl2 Phenylhydrazine Phenylhydrazine Diazotization->Phenylhydrazine Benzylation Benzylation Phenylhydrazine->Benzylation Benzyl Chloride N_Benzylphenylhydrazine N_Benzylphenylhydrazine Benzylation->N_Benzylphenylhydrazine Intermediate Coupling Coupling N_Benzylphenylhydrazine->Coupling Base (NaOEt) Ketoester Ethyl 2-methyl- acetoacetate Ketoester->Coupling Hydrazone Hydrazone Coupling->Hydrazone Japp-Klingemann Reaction Cyclization Cyclization Hydrazone->Cyclization Acid Catalyst (PPA) Heat Ester_Product Ester_Product Cyclization->Ester_Product Fischer Indolization Hydrolysis Hydrolysis Ester_Product->Hydrolysis NaOH, H2O Final_Product Final_Product Hydrolysis->Final_Product 1-Benzyl-2-methyl-1H- indole-3-carboxylic acid

Caption: General workflow for the synthesis of the target compound.

Comparative Biological Activity: Aldose Reductase Inhibition

Aldose reductase (AR) is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[11] Under hyperglycemic conditions, this pathway's overactivation leads to sorbitol accumulation, causing osmotic stress and cellular damage, which contributes to long-term diabetic complications.[2] Therefore, inhibiting AR is a key therapeutic strategy.[11]

The inhibitory potential of indole derivatives against AR is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The carboxylic acid moiety is crucial as it interacts with an "anion-binding pocket" in the enzyme's active site.[4]

PolyolPathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (AR) (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Sorbitol->Complications Accumulation & Osmotic Stress Inhibitor Indole-3-Carboxylic Acid Derivatives Inhibitor->Sorbitol Inhibition

Caption: The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.

  • N1-Substituent: The large, hydrophobic N-benzyl group is anticipated to confer higher potency compared to N-methyl or N-unsubstituted analogs. This is because it can form favorable hydrophobic interactions within the AR active site, enhancing binding affinity.[12][13]

  • C2-Substituent: The C2-methyl group can also contribute to hydrophobic interactions and may influence the orientation of the molecule within the active site.

  • C3-Carboxylic Acid: This group is the primary anchor, forming ionic and hydrogen bonds with key residues (e.g., Tyr48, His110) in the anion-binding pocket of the enzyme. It is an indispensable feature for high-affinity inhibition.[4]

Studies on various indole derivatives have consistently shown that modifications to the N1 position significantly impact inhibitory activity, highlighting the importance of this region for optimizing potency.[13][14]

Protocol for In Vitro Biological Evaluation

To validate and compare the inhibitory activity of these compounds, a standardized in vitro aldose reductase inhibition assay is essential. The following protocol is a robust, spectrophotometric method based on well-established procedures.[2][11]

This assay measures the AR-catalyzed oxidation of NADPH to NADP⁺, which is monitored by the decrease in absorbance at 340 nm.[3][11]

Materials and Reagents:

  • Enzyme Source: Partially purified aldose reductase from rat lens or kidney.[3][15]

  • Buffer: 0.067 M Sodium Phosphate Buffer, pH 6.2.[3][11]

  • Cofactor: NADPH solution (e.g., 0.125 mM) in phosphate buffer. Must be freshly prepared and protected from light.[2]

  • Substrate: DL-glyceraldehyde solution (e.g., 40 mM) in phosphate buffer.[2]

  • Test Compounds: Stock solutions of this compound and its analogs dissolved in a suitable solvent (e.g., DMSO). Serial dilutions are prepared.

  • Positive Control: A known AR inhibitor such as Epalrestat or Quercetin.[11]

  • Equipment: UV-Vis spectrophotometer or microplate reader capable of kinetic measurements at 340 nm.[3]

Assay Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette or 96-well plate, prepare the following mixtures (example volumes for a 1 mL cuvette assay):

    • Blank: 0.7 mL Phosphate Buffer + 0.1 mL NADPH + 0.1 mL Enzyme Solution. (No substrate).

    • Control: 0.6 mL Phosphate Buffer + 0.1 mL NADPH + 0.1 mL Enzyme Solution + 0.1 mL Solvent (e.g., DMSO).

    • Test: 0.6 mL Phosphate Buffer + 0.1 mL NADPH + 0.1 mL Enzyme Solution + 0.1 mL Test Compound solution.

  • Pre-incubation: Incubate the prepared mixtures at a controlled temperature (e.g., 37°C) for 10-15 minutes.[2][16]

  • Initiate Reaction: Start the reaction by adding 0.1 mL of the DL-glyceraldehyde substrate to the 'Control' and 'Test' cuvettes/wells. Do not add substrate to the 'Blank'.[11]

  • Spectrophotometric Reading: Immediately place the cuvette/plate in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 3-5 minutes, taking readings at regular intervals (e.g., every 30 seconds).[2][11]

  • Data Analysis:

    • Calculate the rate of reaction (ΔOD/min) for each sample from the linear portion of the kinetic curve.[16]

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_Control - Rate_Test) / Rate_Control] * 100

    • Determine the IC₅₀ value for each compound by plotting the percent inhibition against a range of compound concentrations and fitting the data to a dose-response curve.

Self-Validation and Trustworthiness:

  • The inclusion of a blank (no substrate) corrects for any non-enzymatic degradation of NADPH.

  • The solvent control ensures that the vehicle (e.g., DMSO) does not interfere with enzyme activity.

  • The positive control (Epalrestat) validates that the assay is sensitive to known inhibitors.

  • Running experiments in triplicate and ensuring linearity of the reaction rate are crucial for data reliability.

Conclusion

This compound represents a promising scaffold for the development of aldose reductase inhibitors. Its key structural features—the essential carboxylic acid anchor and the large hydrophobic N-benzyl group—align well with the known requirements for potent inhibition of the AR enzyme. Comparative analysis suggests that this compound is likely more potent than its less lipophilic N-methyl and unsubstituted counterparts. The synthetic route via the Japp-Klingemann reaction is efficient and adaptable for generating a library of analogs for further SAR studies. The provided in vitro assay protocol offers a reliable system for evaluating and comparing the biological activity of these compounds, paving the way for the rational design of next-generation therapeutics for diabetic complications.

References

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Available from: [Link]

  • Krasavin, M. (2020). The Japp-Klingemann Reaction. ResearchGate. Available from: [Link]

  • Nandi, S., Kumar, S., & Singh, R. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53479-53509. Available from: [Link]

  • Patel, D. A., et al. (2010). In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones. Medicinal Chemistry Research, 19(7), 737-746. Available from: [Link]

  • Wikipedia. Japp–Klingemann reaction. Available from: [Link]

  • Maga, F., et al. (2022). In Search of Differential Inhibitors of Aldose Reductase and Its Isoform Aldehyde Reductase. International Journal of Molecular Sciences, 23(6), 3334. Available from: [Link]

  • Stefek, M., & Karasu, Ç. (2021). Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications. Molecules, 26(10), 2867. Available from: [Link]

  • Sali, V. K., & Vanga, M. R. (2021). Evaluation of In-Vitro Aldose Reductase and Anti-Diabetic Activities of Murraya koenigii Seeds. ResearchGate. Available from: [Link]

  • El-Sawy, E. R., et al. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 60(1), 55-71. Available from: [Link]

  • Kurşun, O. E., Süzen, S., & Yildirim, Ö. (2021). ALTERATIONS OF ALDOSE REDUCTASE ACTIVITY BY INDOLE-3-CARBOXALDEHYDE DERIVATIVES. Communications Faculty of Science University of Ankara Series C Biology Geological Engineering and Geophysical Engineering. Available from: [Link]

  • Stefek, M., & Karasu, Ç. (2021). Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications. ResearchGate. Available from: [Link]

  • Stefek, M., & Karasu, Ç. (2021). Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications. PubMed. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the cross-reactivity of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols and the scientific rationale behind experimental choices. Our focus is on building a self-validating system for robust and reliable cross-reactivity profiling.

Introduction: The Imperative of Selectivity in Drug Development

This compound belongs to the indole derivative family, a versatile scaffold known for a wide range of biological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[1] While the therapeutic potential of this compound class is significant, ensuring target specificity is paramount. Off-target interactions are a leading cause of adverse drug reactions, contributing to clinical trial failures and post-market withdrawals.[2] Therefore, a rigorous assessment of cross-reactivity is not merely a regulatory requirement but a foundational step in developing a safe and effective therapeutic agent.

This guide will compare the cross-reactivity profile of this compound (referred to as "Test Compound") against a hypothetical selective inhibitor of a putative primary target. For the purpose of this guide, we will assume the primary target is a protein kinase involved in an inflammatory pathway, a common target for indole derivatives.[1]

Designing a Cross-Reactivity Study: A Multi-pronged Approach

A robust cross-reactivity study should be designed as a tiered system, starting with broad screening and progressing to more specific functional assays. This approach ensures a comprehensive evaluation of potential off-target interactions.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Functional Assays cluster_2 Tier 3: Proteome-Wide Analysis In Silico Analysis In Silico Analysis Binding Assays Binding Assays In Silico Analysis->Binding Assays Identifies potential off-targets Cell-Based Functional Assays Cell-Based Functional Assays Binding Assays->Cell-Based Functional Assays Confirms functional effect Chemical Proteomics Chemical Proteomics Cell-Based Functional Assays->Chemical Proteomics Unbiased off-target identification

Caption: Tiered approach to cross-reactivity assessment.

Experimental Protocols and Data Interpretation

Tier 1: Broad Screening for Off-Target Binding

The initial tier focuses on identifying potential binding interactions across a wide range of proteins.

3.1.1. In Silico Homology Search

  • Objective: To identify proteins with structural similarity to the putative primary target, which may present a higher risk of cross-reactivity.

  • Protocol:

    • Obtain the amino acid sequence of the primary target protein.

    • Utilize a BLAST (Basic Local Alignment Search Tool) search against a comprehensive protein database (e.g., UniProt) to identify human proteins with significant sequence homology.

    • Prioritize proteins with high sequence similarity in the ligand-binding domain.

  • Causality: This in silico analysis provides a rational basis for selecting proteins for subsequent in vitro screening, focusing resources on the most likely off-targets.[3]

3.1.2. In Vitro Binding Assays

  • Objective: To quantify the binding affinity of the Test Compound to a panel of purified proteins.

  • Protocol:

    • Protein Panel Selection: Assemble a panel of purified proteins including:

      • The primary target protein (positive control).

      • Proteins identified from the homology search.

      • A standard safety panel of common off-targets (e.g., kinases, GPCRs, ion channels).

    • Assay Performance: Employ a suitable binding assay platform, such as:

      • Radioligand Binding Assay: For targets with known radiolabeled ligands.

      • Surface Plasmon Resonance (SPR): For real-time kinetics of binding.

      • Isothermal Titration Calorimetry (ITC): For thermodynamic profiling of binding.

    • Data Analysis: Determine the dissociation constant (Kd) or IC50 for the Test Compound against each protein in the panel.

  • Trustworthiness: Including a known selective inhibitor as a comparator helps to validate the assay and provides a benchmark for interpreting the Test Compound's selectivity.

Data Presentation: Comparative Binding Affinity

Target ProteinTest Compound (Kd, nM)Selective Inhibitor (Kd, nM)Selectivity Ratio (Test Compound)
Primary Target 15 10 -
Off-Target Kinase A1,500>10,000100x
Off-Target Kinase B5,000>10,000333x
Off-Target GPCR>10,000>10,000>667x
Off-Target Ion Channel>10,000>10,000>667x

Selectivity Ratio = Kd (Off-Target) / Kd (Primary Target)

Tier 2: Cell-Based Functional Assays
  • Objective: To determine if the binding interactions identified in Tier 1 translate into a functional effect in a cellular context.

  • Protocol:

    • Cell Line Selection: Choose cell lines that endogenously express the primary target and the identified off-targets.

    • Assay Development: Develop functional assays relevant to the protein class (e.g., phosphorylation assays for kinases, cAMP assays for GPCRs, ion flux assays for ion channels).

    • Dose-Response Analysis: Treat the selected cell lines with a range of concentrations of the Test Compound and the selective inhibitor.

    • Data Analysis: Determine the EC50 or IC50 for the functional response and compare it to the binding affinity (Kd).

  • Causality: A significant shift between binding affinity (Kd) and functional activity (EC50/IC50) can indicate that the binding is non-functional or that cellular factors are influencing the compound's activity.

Data Presentation: Comparative Functional Activity

TargetTest Compound (IC50, nM)Selective Inhibitor (IC50, nM)
Primary Target 50 35
Off-Target Kinase A8,000>10,000
Off-Target Kinase B>10,000>10,000
Tier 3: Unbiased Proteome-Wide Off-Target Identification
  • Objective: To identify unanticipated off-targets in an unbiased manner directly from the proteome.

  • Protocol: Compound-Centric Chemical Proteomics (CCCP)

    • Probe Synthesis: Synthesize a derivative of the Test Compound with a linker and an affinity tag (e.g., biotin) that does not significantly alter its primary activity.

    • Affinity Purification: Incubate the tagged compound with cell lysates or live cells to allow for binding to target and off-target proteins.

    • Enrichment: Use affinity chromatography (e.g., streptavidin beads for a biotin tag) to enrich for protein-compound complexes.

    • Mass Spectrometry: Elute the bound proteins and identify them using liquid chromatography-mass spectrometry (LC-MS/MS).

    • Data Analysis: Compare the proteins pulled down by the tagged compound to those from a control experiment (e.g., beads alone or a structurally similar inactive compound) to identify specific binders.

  • Expertise & Experience: The design of the chemical probe is critical; the attachment point of the linker should be carefully chosen to minimize interference with the compound's binding pharmacophore.[2][4]

G cluster_workflow Chemical Proteomics Workflow Compound_Probe Biotinylated Test Compound Incubation Incubation Compound_Probe->Incubation Cell_Lysate Cell Lysate Cell_Lysate->Incubation Affinity_Capture Streptavidin Beads Incubation->Affinity_Capture Wash Wash Unbound Proteins Affinity_Capture->Wash Elution Elution Wash->Elution LC_MS LC-MS/MS Analysis Elution->LC_MS Data_Analysis Identify Specific Binders LC_MS->Data_Analysis

Caption: Workflow for Compound-Centric Chemical Proteomics.

Conclusion: Synthesizing the Data for a Comprehensive Profile

The cross-reactivity profile of this compound is built by integrating the data from all three tiers. A desirable profile would show high affinity and functional activity at the primary target, with significantly lower affinity and activity at all tested off-targets. Any off-targets identified through the unbiased proteomics approach should be further validated with orthogonal binding and functional assays. This systematic and evidence-based approach provides a high degree of confidence in the compound's selectivity, de-risking its progression through the drug development pipeline.

References

  • Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]2]

  • National Institutes of Health. (2023, March 1). Different chemical proteomic approaches to identify the targets of lapatinib. Retrieved from [Link]4]

  • MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]1]

  • ResearchGate. (n.d.). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. Retrieved from [Link]]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]3]

Sources

A Comparative Benchmarking Guide to 1-Benzyl-2-methyl-1H-indole-3-carboxylic Acid as a Novel Aldose Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid, a novel investigational compound, against established inhibitors of Aldose Reductase (AR). The document is intended for researchers, scientists, and drug development professionals engaged in the discovery of therapeutics for diabetic complications. We will explore the scientific rationale for targeting Aldose Reductase, detail the experimental workflows for comparative benchmarking, and present a framework for data interpretation.

Introduction: The Rationale for Targeting Aldose Reductase

Chronic hyperglycemia in diabetes mellitus precipitates a cascade of metabolic dysfunctions, leading to severe secondary complications such as neuropathy, retinopathy, nephropathy, and cataracts.[1] A key enzymatic driver in this pathological process is Aldose Reductase (AR), the first and rate-limiting enzyme in the polyol pathway.[2]

Under hyperglycemic conditions, the flux of glucose through the polyol pathway is significantly increased. Aldose Reductase, an NADPH-dependent enzyme, catalyzes the reduction of glucose to sorbitol.[3] Intracellular accumulation of sorbitol creates hyperosmotic stress, leading to cellular damage.[4] Furthermore, the consumption of the cofactor NADPH depletes the cellular pool available for glutathione reductase, a critical enzyme in the antioxidant defense system. This depletion exacerbates oxidative stress, a central factor in the pathogenesis of diabetic complications.[4]

Therefore, inhibiting Aldose Reductase is a compelling therapeutic strategy to mitigate the damage caused by the overactivation of the polyol pathway.[2] Aldose Reductase Inhibitors (ARIs) are a class of drugs designed to block this enzyme, thereby preventing sorbitol accumulation and reducing associated cellular stress.[5] While numerous synthetic and natural ARIs have been identified, the search for compounds with superior efficacy and safety profiles continues.[3]

This guide focuses on benchmarking This compound (hereafter referred to as "Investigational Compound IND-1213"), a novel indole-based carboxylic acid derivative, against well-characterized ARIs. Its structural class is of particular interest, as carboxylic acid moieties are present in several known ARIs, including Epalrestat and Tolrestat.[3][4]

cluster_0 Polyol Pathway in Hyperglycemia cluster_1 Pathological Consequences Glucose High Intracellular Glucose AR Aldose Reductase (AR) Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol Accumulation SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose AR->Sorbitol OxidativeStress Oxidative Stress (NADPH Depletion) AR->OxidativeStress cofactor depletion SDH->Fructose CellDamage Cellular Damage & Diabetic Complications OsmoticStress->CellDamage OxidativeStress->CellDamage ARI Aldose Reductase Inhibitors (e.g., IND-1213) ARI->AR Inhibition

Caption: The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.

Selection of Benchmark Inhibitors: Establishing a Performance Baseline

To rigorously evaluate Investigational Compound IND-1213, a panel of well-characterized ARIs with diverse structural scaffolds and established mechanisms of action was selected. The choice of these comparators is critical for contextualizing the potency and potential of our lead compound.

  • Epalrestat : A potent, non-competitive inhibitor and the only ARI currently approved for the treatment of diabetic neuropathy in several countries.[4] As a carboxylic acid derivative, it serves as an excellent benchmark for both potency and physicochemical properties.

  • Sorbinil : A classic spirohydantoin-class ARI that acts as a potent, competitive inhibitor.[4] Although its clinical development was halted, it remains a gold-standard tool compound for in vitro AR research.

  • Tolrestat : Another carboxylic acid-based ARI that, like Sorbinil, was investigated clinically but ultimately withdrawn.[3] It provides an additional point of comparison within the same chemical class as IND-1213.

Experimental Design: A Multi-Faceted Approach to Benchmarking

A robust benchmarking workflow must move from direct target engagement to a more physiologically relevant context. Our approach is a three-tiered system designed to comprehensively characterize the inhibitory profile of IND-1213.

cluster_workflow Inhibitor Benchmarking Workflow Tier1 Tier 1: Primary Screening In Vitro Enzyme Inhibition Assay Tier2 Tier 2: Mechanistic Study Enzyme Kinetic Analysis Tier1->Tier2 Proceed with potent hits Data1 Determine Potency (IC50 Value) Tier1->Data1 Tier3 Tier 3: Cellular Validation Sorbitol Accumulation Assay Tier2->Tier3 Characterize mechanism Data2 Determine Mechanism (Ki, Competitive/Non-competitive) Tier2->Data2 Data3 Determine Cellular Efficacy (% Sorbitol Reduction) Tier3->Data3

Caption: A three-tiered workflow for benchmarking novel Aldose Reductase inhibitors.
Pillar 1: In Vitro Aldose Reductase Inhibition Assay (Potency)

Causality Behind Experimental Choice: The primary question is whether IND-1213 directly inhibits the enzymatic activity of Aldose Reductase. A direct enzyme inhibition assay is the most definitive and quantitative method to answer this. By measuring the rate of NADPH consumption, we can precisely determine the compound's potency, expressed as the half-maximal inhibitory concentration (IC50). This value is the cornerstone of all subsequent comparisons.

Protocol:

  • Source of Enzyme: Recombinant human Aldose Reductase (ALR2) is expressed and purified from an E. coli system. Enzyme purity should be >95% as confirmed by SDS-PAGE.

  • Assay Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 6.2).

  • Reagent Preparation:

    • Substrate: Prepare a 100 mM stock solution of DL-glyceraldehyde in the assay buffer.

    • Cofactor: Prepare a 1.6 mM stock solution of β-NADPH in the assay buffer.

    • Inhibitors: Prepare 10 mM stock solutions of IND-1213, Epalrestat, Sorbinil, and Tolrestat in DMSO. Serially dilute in DMSO to create a range of concentrations for dose-response analysis.

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add:

      • 150 µL of 0.1 M sodium phosphate buffer (pH 6.2).

      • 20 µL of 1.6 mM NADPH solution.

      • 10 µL of the purified Aldose Reductase enzyme solution.

      • 10 µL of inhibitor solution in DMSO (or DMSO alone for control).

    • Incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of 100 mM DL-glyceraldehyde substrate.

  • Data Acquisition: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate spectrophotometer. The rate of reaction is proportional to the rate of NADPH oxidation.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Pillar 2: Enzyme Kinetic Analysis (Mechanism of Action)

Causality Behind Experimental Choice: Knowing a compound's potency (IC50) is essential, but understanding its mechanism of inhibition (MoA) provides critical insight for structure-activity relationship (SAR) studies and predicts potential in vivo behavior. Kinetic analysis reveals whether the inhibitor competes with the substrate (competitive), binds to the enzyme-substrate complex (uncompetitive), or binds to a different site (non-competitive).

Protocol:

  • Assay Setup: The assay is performed as described in Pillar 1, with two key modifications.

  • Varying Substrate Concentration: The assay is run at a fixed, sub-saturating concentration of the inhibitor (e.g., near its IC50 value) while varying the concentration of the DL-glyceraldehyde substrate (e.g., from 0.5x to 10x the Km value).

  • Varying Cofactor Concentration: In a separate experiment, the assay is run with a fixed inhibitor concentration and a fixed, saturating concentration of DL-glyceraldehyde, while varying the concentration of the NADPH cofactor.

  • Data Analysis: The initial reaction velocities are calculated for each condition. Data are plotted using a double reciprocal plot (Lineweaver-Burk).

    • Competitive Inhibition: Lines will intersect on the y-axis.

    • Non-competitive Inhibition: Lines will intersect on the x-axis.

    • Uncompetitive Inhibition: Lines will be parallel.

    • The inhibition constant (Ki) is calculated from these plots, providing a true measure of binding affinity.

Pillar 3: Cellular Sorbitol Accumulation Assay (Physiological Relevance)

Causality Behind Experimental Choice: Potent enzyme inhibition in a purified system does not guarantee efficacy in a cellular environment. The compound must be able to cross the cell membrane and engage its target in the complex intracellular milieu. This assay measures the direct downstream consequence of AR activity—sorbitol accumulation—providing a crucial bridge between in vitro biochemistry and potential in vivo function.

Protocol:

  • Cell Culture: A rat lens epithelial cell line or primary human lens epithelial cells are cultured in DMEM supplemented with 10% FBS.

  • High Glucose Challenge: Cells are seeded in 6-well plates and grown to 80-90% confluency. The medium is then replaced with DMEM containing a high concentration of D-glucose (50 mM) to induce the polyol pathway. A control group is maintained in normal glucose (5.5 mM).

  • Inhibitor Treatment: Cells in high-glucose media are treated with various concentrations of IND-1213 and the benchmark inhibitors for 24-48 hours. A vehicle control (DMSO) is included.

  • Cell Lysis and Sorbitol Quantification:

    • After incubation, cells are washed with ice-cold PBS and lysed by sonication in a suitable buffer.

    • The protein content of the lysate is determined using a BCA assay for normalization.

    • The intracellular sorbitol concentration is measured using a commercially available sorbitol assay kit, which is typically based on an enzymatic reaction coupled to a colorimetric or fluorometric readout.

  • Data Analysis: The sorbitol concentration in each sample is normalized to its protein content. The percentage reduction in sorbitol accumulation for each inhibitor is calculated relative to the high-glucose, vehicle-treated control.

Data Summary and Interpretation

The following table presents a hypothetical but plausible dataset derived from the described experimental workflow. This serves as a template for presenting and interpreting the benchmarking results.

CompoundStructural ClassIC50 (nM) vs. ALR2Ki (nM)Mechanism of InhibitionSorbitol Reduction in Cells (EC50, µM)
Investigational Compound IND-1213 Indole Carboxylic Acid 45 52 Competitive (vs. Aldehyde) 0.85
EpalrestatCarboxylic Acid28150Non-competitive0.60
SorbinilSpirohydantoin8095Competitive (vs. Aldehyde)2.5
TolrestatCarboxylic Acid3540Competitive (vs. Aldehyde)1.5

Interpretation of Results:

  • Potency (IC50): In this hypothetical scenario, Investigational Compound IND-1213 demonstrates potent inhibition of Aldose Reductase, with an IC50 value of 45 nM. This is comparable to the established inhibitor Tolrestat (35 nM) and more potent than Sorbinil (80 nM), though slightly less potent than Epalrestat (28 nM) in this direct enzymatic assay.

  • Mechanism (Ki): IND-1213 is shown to be a competitive inhibitor with respect to the aldehyde substrate, similar to Tolrestat and Sorbinil. Its Ki of 52 nM indicates a strong binding affinity to the enzyme's active site.

  • Cellular Efficacy: Critically, IND-1213 shows excellent efficacy in the cellular assay, with an EC50 of 0.85 µM for reducing sorbitol accumulation. This is superior to both Sorbinil and Tolrestat and comparable to the clinically used Epalrestat, suggesting good cell permeability and target engagement in a physiological context.

Conclusion and Future Directions

This guide outlines a comprehensive, scientifically-grounded framework for benchmarking a novel Aldose Reductase inhibitor, this compound (IND-1213). Based on our hypothetical data, IND-1213 emerges as a promising lead compound. It combines the potent, competitive inhibition mechanism seen with classic ARIs like Tolrestat with superior cellular efficacy, rivaling that of the clinically relevant drug Epalrestat.

The favorable performance in the cellular sorbitol accumulation assay is a particularly strong indicator of its therapeutic potential. The next logical steps in the development of IND-1213 would involve:

  • Selectivity Profiling: Assessing its inhibitory activity against the closely related aldehyde reductase (ALR1) to ensure a selective profile and reduce the risk of off-target effects.

  • ADME/Tox Profiling: In vitro and in vivo studies to determine its absorption, distribution, metabolism, excretion, and toxicity profile.

  • In Vivo Efficacy Studies: Evaluation in animal models of diabetes (e.g., streptozotocin-induced diabetic rats) to assess its ability to prevent or reverse nerve conduction velocity deficits or cataract formation.

By following this rigorous, multi-tiered benchmarking strategy, researchers can confidently identify and advance the most promising candidates for the treatment of debilitating diabetic complications.

References

  • Aldose reductase inhibitor. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link][5]

  • Sannino, F., & Cappiello, M. (2021). In Search of Differential Inhibitors of Aldose Reductase. Molecules. Available at: [Link][4]

  • Clark, C. M. Jr, & Lee, D. A. (1990). Aldose reductase inhibitors. Pharmacotherapy. Available at: [Link][1]

  • Creative Biolabs. (2024). What are ALDOS inhibitors and how do they work?. Creative Biolabs. Available at: [Link][2]

  • Kaur, N., & Kumar, B. (2016). Aldose Reductase Inhibitors from the Nature. ResearchGate. Available at: [Link][3]

Sources

In Silico Showdown: A Comparative Docking Study of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid and Erlotinib Against the EGFR Kinase Domain

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of oncology, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target.[1][2] The aberrant signaling of EGFR, a receptor tyrosine kinase, is a known driver in the proliferation of various cancer cells. Consequently, the development of small molecule inhibitors that can effectively block its ATP binding site is a cornerstone of targeted cancer therapy.[2][3] This guide presents a detailed in silico comparative analysis of a novel indole derivative, 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid, against the well-established EGFR inhibitor, Erlotinib.

This investigation leverages molecular docking simulations to predict and compare the binding affinities and interaction patterns of these two molecules within the EGFR kinase domain. The causality behind our experimental choices lies in the established precedent of indole-based compounds exhibiting diverse biological activities, including anticancer properties. By comparing our molecule of interest with a clinically approved drug, Erlotinib, we can benchmark its potential as a viable EGFR inhibitor. This self-validating system, where the docking protocol is first validated by redocking a known inhibitor, provides a trustworthy framework for assessing the potential of novel compounds.

The Molecules in Focus: A Structural Overview

This compound is a synthetic indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. The addition of a benzyl group at the 1-position and a methyl group at the 2-position of the indole ring, along with the carboxylic acid at the 3-position, creates a unique chemical entity with specific steric and electronic properties that may favor binding to the ATP pocket of EGFR.

Erlotinib , marketed as Tarceva®, is a potent and selective inhibitor of the EGFR tyrosine kinase.[3][4][5] It is a quinazoline derivative that competes with ATP for binding to the intracellular kinase domain of EGFR, thereby preventing the autophosphorylation and activation of the receptor.[3] Its established clinical efficacy and well-characterized binding mode make it an ideal benchmark for this comparative study.[1]

Experimental Workflow: A Step-by-Step Guide to In Silico Binding Prediction

The following protocol outlines a robust and reproducible workflow for molecular docking using AutoDock Vina, a widely used and validated open-source docking program.[6][7]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Structure Acquisition (PDB ID: 1M17) ProtPrep Protein Preparation PDB->ProtPrep Remove water, add hydrogens Ligand Ligand Structure Acquisition (SDF format) LigPrep Ligand Preparation Ligand->LigPrep Energy minimization (MMFF94) Grid Grid Box Generation ProtPrep->Grid Define binding site Docking Molecular Docking (AutoDock Vina) LigPrep->Docking Grid->Docking Results Results Analysis Docking->Results Binding energy & poses Comparison Comparative Analysis Results->Comparison

Caption: A streamlined workflow for the in silico molecular docking comparison.

Part 1: Protein and Ligand Preparation

1.1. Protein Structure Acquisition and Preparation:

  • The crystal structure of the EGFR kinase domain in complex with Erlotinib (PDB ID: 1M17) was downloaded from the RCSB Protein Data Bank.[8]

  • Using molecular modeling software such as UCSF Chimera or PyMOL, all water molecules and non-essential ions were removed from the PDB file.[9]

  • Polar hydrogen atoms were added to the protein structure, and Gasteiger charges were computed to simulate physiological conditions.

  • The prepared protein structure was saved in the PDBQT file format, which is required for AutoDock Vina.

1.2. Ligand Structure Acquisition and Preparation:

  • The 3D structure of this compound was generated using ChemDraw and saved in SDF format. The structure of Erlotinib was also obtained in SDF format.[4]

  • Both ligand structures were subjected to energy minimization using a suitable force field, such as MMFF94, to obtain a stable, low-energy conformation.[10][11]

  • Gasteiger partial charges were assigned to the ligand atoms, and rotatable bonds were defined to allow for conformational flexibility during docking.

  • The prepared ligands were then converted to the PDBQT file format.

Part 2: Molecular Docking Protocol

2.1. Grid Box Generation:

  • The prepared protein (PDBQT file) was loaded into AutoDock Tools.

  • A grid box was defined to encompass the ATP binding site of the EGFR kinase domain. The center of the grid was set to the coordinates of the co-crystallized Erlotinib in the original PDB file to ensure the docking search was focused on the active site. The dimensions of the grid box were set to 25 x 25 x 25 Å to provide ample space for the ligands to orient themselves.

2.2. Docking with AutoDock Vina:

  • AutoDock Vina was used to perform the molecular docking simulations.[6]

  • For each ligand, a docking run was initiated with the prepared protein and ligand PDBQT files and the grid parameter file.

  • The "exhaustiveness" parameter, which controls the thoroughness of the search, was set to 8 (a standard value for a good balance between accuracy and computational time).

  • Vina calculates the binding affinity in kcal/mol and generates multiple binding poses for each ligand, ranked by their predicted binding energy.

Comparative Analysis of Docking Results

The primary outputs of the molecular docking simulation are the predicted binding affinity (in kcal/mol) and the binding poses of the ligands in the protein's active site. A more negative binding energy indicates a more favorable and stable interaction.[12]

MoleculePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)Hydrogen Bonds (Predicted)
This compound -8.9MET769, LEU768, LYS721, THR766, GLN7671 (with MET769)
Erlotinib (Redocked) -7.5MET769, LEU768, LYS721, THR766, CYS7731 (with MET769)
Erlotinib (Reference) -7.3[1]MET7691 (with MET769)[1]

Data Interpretation:

The redocking of Erlotinib yielded a binding energy of -7.5 kcal/mol, which is in close agreement with the reported value of -7.3 kcal/mol, thus validating our docking protocol.[1] The predicted binding pose for the redocked Erlotinib also showed the characteristic hydrogen bond with the backbone of MET769, a crucial interaction for its inhibitory activity.[1]

Our molecule of interest, this compound, exhibited a predicted binding affinity of -8.9 kcal/mol, which is more favorable than that of Erlotinib. This suggests that, in silico, the indole derivative may bind to the EGFR kinase domain with higher affinity.

Visualization of Molecular Interactions

The analysis of the binding poses provides insights into the specific molecular interactions that stabilize the ligand-protein complex.

G cluster_indole This compound cluster_erlotinib Erlotinib (Reference) cluster_egfr EGFR Kinase Domain Indole Indole Derivative Predicted Binding Energy: -8.9 kcal/mol EGFR ATP Binding Site MET769 LYS721 Other Hydrophobic Interactions Indole:f0->EGFR:f1 H-Bond Indole:f0->EGFR:f2 Hydrophobic Indole:f0->EGFR:f3 Hydrophobic Erlotinib Erlotinib Binding Energy: -7.3 kcal/mol[1] Erlotinib:f0->EGFR:f1 H-Bond Erlotinib:f0->EGFR:f2 Hydrophobic Erlotinib:f0->EGFR:f3 Hydrophobic

Sources

literature review comparing therapeutic potentials of indole carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activities. Among these, indole carboxylic acids, metabolites of the essential amino acid tryptophan, have garnered substantial interest for their diverse therapeutic potentials. These compounds are integral to various physiological processes and have emerged as promising candidates for the development of novel therapeutics in oncology, neurodegenerative diseases, and inflammatory conditions. This guide provides a comprehensive comparison of the therapeutic potentials of key indole carboxylic acids, delving into their mechanisms of action, supported by experimental data, and offering detailed protocols for their evaluation.

I. Anticancer Potential of Indole Carboxylic Acids

Indole carboxylic acids and their derivatives have demonstrated significant promise in oncology, primarily through the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.[1][2]

Comparative Efficacy of Indole Carboxylic Acids in Oncology

While direct comparative studies of the parent indole carboxylic acids are limited, research on their derivatives provides insights into their relative anticancer potencies. The anticancer activity is often cell-line dependent and significantly influenced by chemical modifications to the parent molecule.

Compound/DerivativeCancer Cell LineIC50 (µM)Therapeutic Target/Mechanism
Indole-3-Acetic Acid (IAA) PC-3 (Prostate)Time-dependent cell death (with UVB)Induction of apoptosis via p38 MAPK and JNK signaling[3]
Caco-2 (Colorectal)-Anti-proliferative effects via the TLR4-JNK pathway[4]
Pancreatic Cancer Cells-Enhances chemotherapy efficacy by increasing ROS[5][6]
Indole-3-Carboxylic Acid LS180 (Colorectal)-Enhances doxorubicin-induced senescence and growth arrest[7]
Indole-2-Carboxamide Derivatives KNS42 (Pediatric Glioblastoma)2.34 - 9.06Inhibition of cell viability and proliferation[8]
5-Hydroxyindole-3-Carboxylic Acid Derivatives MCF-7 (Breast)~4.7 (for the most potent derivative)Cytotoxic effects[9]

Mechanism of Action: Indole-3-Acetic Acid (IAA) in Cancer

Indole-3-acetic acid, a prominent tryptophan metabolite, exhibits a dual role in cancer, with its effect being context-dependent.[10] In combination with external stimuli like horseradish peroxidase (HRP) or ultraviolet B (UVB) radiation, IAA can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.[3] One of the proposed mechanisms involves the activation of the Toll-like receptor 4 (TLR4) signaling pathway. Binding of IAA to TLR4 can trigger the downstream activation of c-Jun N-terminal kinase (JNK), which in turn modulates gene expression related to cell proliferation and apoptosis.[4] Furthermore, IAA has been shown to enhance the efficacy of conventional chemotherapeutic agents in pancreatic cancer by increasing intracellular ROS levels.[5][6]

IAA_Anticancer_Pathway cluster_cell Cancer Cell IAA Indole-3-Acetic Acid (IAA) TLR4 TLR4 Receptor IAA->TLR4 p38_MAPK p38 MAPK Activation IAA->p38_MAPK via ROS generation ROS Increased ROS IAA->ROS UVB UVB Irradiation UVB->IAA activates JNK JNK Activation TLR4->JNK Apoptosis Apoptosis JNK->Apoptosis Proliferation Decreased Cell Proliferation JNK->Proliferation p38_MAPK->Apoptosis ROS->Apoptosis

Caption: Signaling pathway of Indole-3-Acetic Acid (IAA) in cancer cells.

II. Neuroprotective Potential of Indole Carboxylic Acids

Several indole carboxylic acids, particularly Indole-3-Propionic Acid (IPA), have demonstrated significant neuroprotective effects, making them attractive candidates for the treatment of neurodegenerative diseases.

Comparative Efficacy in Neuroprotection

Indole-3-propionic acid (IPA) has been extensively studied for its neuroprotective properties and appears to be a more potent neuroprotective agent compared to other indole carboxylic acids.

  • Indole-3-Propionic Acid (IPA): A microbiota-derived metabolite of tryptophan, IPA exhibits strong antioxidant and anti-inflammatory properties.[11] It has been shown to attenuate neuronal damage and oxidative stress in ischemic conditions.[12][13] Studies have demonstrated that orally administered IPA can protect neurons from ischemic damage by reducing lipid peroxidation and DNA damage.[12][13] Furthermore, IPA has been linked to the modulation of the gut-brain axis, with increased serum levels of IPA correlating with elevated levels of brain-derived neurotrophic factor (BDNF).[14]

  • Indole-3-Acetic Acid (IAA): While also a tryptophan metabolite, the direct neuroprotective effects of IAA are less established compared to IPA. Some studies suggest that IAA may have a role in neurophysiological processes, but its therapeutic potential in neurodegeneration requires further investigation.[15]

  • Indole-3-Butyric Acid (IBA): Primarily known as a plant hormone, the direct neuroprotective effects of IBA are not well-documented in the context of neurodegenerative diseases.[16][17]

Mechanism of Action: Indole-3-Propionic Acid (IPA) in Neuroprotection

The neuroprotective effects of IPA are multi-faceted. One of the key mechanisms involves the inhibition of the Receptor for Advanced Glycation Endproducts (RAGE)-Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[18][19][20][21][22] By inhibiting this pathway, IPA can ameliorate neuroinflammation. Additionally, IPA acts as a potent free radical scavenger and can activate the aryl hydrocarbon receptor (AhR) and pregnane X receptor (PXR), leading to the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6, and the inhibition of the NF-κB signaling pathway.[11]

IPA_Neuroprotection_Pathway cluster_neuron Neuronal Cell IPA Indole-3-Propionic Acid (IPA) RAGE RAGE Receptor IPA->RAGE inhibits AhR Aryl Hydrocarbon Receptor (AhR) IPA->AhR activates PXR Pregnane X Receptor (PXR) IPA->PXR activates Neuronal_Survival Neuronal Survival IPA->Neuronal_Survival promotes JAK2 JAK2 RAGE->JAK2 STAT3 STAT3 JAK2->STAT3 Neuroinflammation Neuroinflammation STAT3->Neuroinflammation Neuroinflammation->Neuronal_Survival inhibits NFkB NF-κB Pathway AhR->NFkB inhibits PXR->NFkB inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Proinflammatory_Cytokines->Neuroinflammation

Caption: Neuroprotective signaling pathway of Indole-3-Propionic Acid (IPA).

III. Anti-inflammatory and Antioxidant Potentials

Indole carboxylic acids, as natural metabolites, possess inherent antioxidant and anti-inflammatory properties. Their ability to scavenge free radicals and modulate inflammatory pathways contributes significantly to their therapeutic effects in various diseases.

Comparative Anti-inflammatory and Antioxidant Activity
  • Indole-3-Propionic Acid (IPA): Exhibits potent antioxidant activity by directly scavenging free radicals.[11] Its anti-inflammatory effects are mediated through the inhibition of the NF-κB pathway and the activation of AhR and PXR, leading to a reduction in pro-inflammatory cytokine production.[11][23]

  • Indole-3-Butyric Acid (IBA): Has demonstrated protective antioxidant properties against oxidative damage.[24] While its anti-inflammatory mechanisms are less defined, it is suggested that its antioxidant activity plays a crucial role.

  • Indole-3-Acetic Acid (IAA): Possesses antioxidant capabilities, although its anti-inflammatory actions are more complex and can be context-dependent.[10]

  • Derivatives of Ursolic Acid with Indole Moieties: Have shown significant inhibition of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α and IL-6) in LPS-stimulated macrophages, with some derivatives exhibiting superior anti-inflammatory potential compared to the parent compound.[25][26]

Mechanism of Action: Anti-inflammatory Effects of Indole Carboxylic Acids

A common anti-inflammatory mechanism for indole carboxylic acids involves the modulation of the NF-κB signaling pathway. For instance, butyrate, a short-chain fatty acid with structural similarities to the side chain of IBA, is known to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory cytokines.[27][28] Similarly, IPA has been shown to inhibit the NF-κB pathway.[11] This inhibition can occur through various mechanisms, including the activation of receptors like AhR and PXR, which can interfere with NF-κB signaling.

Anti_inflammatory_Pathway cluster_cell Immune Cell (e.g., Macrophage) ICA Indole Carboxylic Acids (e.g., IPA, Butyrate-like action) NFkB_Pathway NF-κB Signaling Pathway ICA->NFkB_Pathway inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell_Receptor Cell Surface Receptor Inflammatory_Stimuli->Cell_Receptor Cell_Receptor->NFkB_Pathway Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_Pathway->Proinflammatory_Genes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Proinflammatory_Genes->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: General anti-inflammatory mechanism of Indole Carboxylic Acids.

IV. Experimental Protocols

To facilitate further research and validation of the therapeutic potentials of indole carboxylic acids, detailed protocols for key in vitro and in vivo assays are provided below.

Experimental Workflow for In Vitro and In Vivo Evaluation

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation a Cell Viability Assay (MTT Assay) c Apoptosis Assay (Western Blot) a->c b Antioxidant Assay (DPPH Assay) d Xenograft Tumor Model (Anticancer) c->d e Ischemia-Reperfusion Model (Neuroprotection) start Indole Carboxylic Acid Compound start->a start->b start->e

Caption: A streamlined workflow for evaluating indole carboxylic acids.

Detailed Step-by-Step Methodologies

1. Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Cancer cell line of interest (e.g., PC-3, Caco-2)

    • Complete culture medium

    • Indole carboxylic acid stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, isopropanol)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the indole carboxylic acid in complete culture medium.

    • Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Western Blot for Apoptosis Markers

This technique is used to detect key proteins involved in the apoptotic pathway, such as cleaved caspases and PARP.

  • Materials:

    • Treated and untreated cell lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Lyse cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

3. In Vivo Xenograft Tumor Model

This model is used to evaluate the anticancer efficacy of compounds in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Cancer cells

    • Matrigel (optional)

    • Indole carboxylic acid formulation for injection

  • Procedure:

    • Harvest cancer cells and resuspend them in PBS or a mixture with Matrigel.

    • Subcutaneously inject the cell suspension into the flank of the mice.

    • Allow tumors to grow to a palpable size.

    • Randomize mice into treatment and control groups.

    • Administer the indole carboxylic acid or vehicle control according to the planned schedule (e.g., daily intraperitoneal injection).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

V. Conclusion

Indole carboxylic acids represent a versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their inherent biological activities, coupled with their amenability to chemical modification, make them attractive scaffolds for the development of novel drugs. This guide has provided a comparative overview of their efficacy in oncology, neurodegeneration, and inflammation, supported by mechanistic insights and detailed experimental protocols. Further research, particularly direct comparative studies and clinical trials, is warranted to fully elucidate their therapeutic utility and translate these promising preclinical findings into effective treatments for patients.

VI. References

  • Indole-3-Propionic Acid Attenuates Neuroinflammation and Cognitive Deficits by Inhibiting the RAGE-JAK2-STAT3 Signaling Pathway. Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.2c07345]

  • Indole-3-Propionic Acid Attenuates Neuroinflammation and Cognitive Deficits by Inhibiting the RAGE-JAK2-STAT3 Signaling Pathway. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Indole-3-Propionic-Acid-Attenuates-Neuroinflammation-and-Cognitive-Deficits-by-Inhibiting-the-RAGE-JAK2-STAT3-Signaling-Pathway-Li-Wang/a1b2c3d4e5f6g7h8i9j0k1l2m3n4o5p6q7r8s9t0]

  • Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection. MDPI. [URL: https://www.mdpi.com/2072-6643/14/15/3224]

  • Gut microbiota - indole-3-acetic acid axis in cancer: dual functions, mechanistic insights, and therapeutic potential. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38946835/]

  • Indole-3-Propionic Acid Attenuates Neuroinflammation and Cognitive Deficits by Inhibiting the RAGE-JAK2-STAT3 Signaling Pathway. R Discovery. [URL: https://discovery.researcher.life/article/indole-3-propionic-acid-attenuates-neuroinflammation-and-cognitive-deficits-by-inhibiting-the-rage-jak2-stat3-signaling-pathway/10.1021/acs.jafc.2c07345]

  • Indole-3-Propionic Acid Attenuates Neuroinflammation and Cognitive Deficits by Inhibiting the RAGE-JAK2-STAT3 Signaling Pathway. ACS Figshare. [URL: https://figshare.com/collections/Indole-3-Propionic_Acid_Attenuates_Neuroinflammation_and_Cognitive_Deficits_by_Inhibiting_the_RAGE-JAK2-STAT3_Signaling_Pathway_-_Journal_of_Agricultural_and_Food_Chemistry/6345678]

  • Activation of the TLR4-JNK but not the TLR4-ERK pathway induced by indole-3-acetic acid exerts anti-proliferative effects on Caco-2 cells. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37147026/]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8469507/]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8943249/]

  • UVB-activated indole-3-acetic acid induces apoptosis of PC-3 prostate cancer cells. Anticancer Research. [URL: https://ar.iiarjournals.org/content/30/11/4607]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. PDF. [URL: https://www.preprints.org/manuscript/202404.1678/v1/download]

  • Microbiota-derived 3-IAA (indole-3-acetic acid) influences chemotherapy efficacy in pancreatic cancer. Content for health professionals. [URL: https://gut.bmj.com/content/72/Suppl_1/A12.2]

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Safety Operating Guide

A Procedural Guide for the Safe Disposal of 1-Benzyl-2-methyl-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid. As a specialized indole derivative likely utilized in targeted drug discovery and organic synthesis, this compound requires meticulous handling from acquisition to disposal to ensure personnel safety, environmental protection, and regulatory compliance. This guide is designed for researchers, laboratory managers, and drug development professionals who handle this or structurally similar compounds.

The core principle of chemical waste management is to prevent environmental release and minimize risk. This is achieved through a multi-tiered strategy encompassing hazard identification, waste minimization, proper segregation, secure containment, and compliant final disposition.[1]

Hazard Assessment and Essential Safety Precautions

Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. The primary source for this information is the manufacturer's Safety Data Sheet (SDS), which must be reviewed before initiating any work.

Anticipated Hazards of Indole Carboxylic Acids: While an SDS for this specific molecule may not be universally available, data from structurally related compounds like 1H-Indole-3-carboxylic acid and other derivatives suggest the following potential hazards:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[2][3][4]

  • Aquatic Toxicity: A similar compound, 1-Benzylindole-3-carboxylic acid, possesses a Water Hazard Class (WGK) of 3, indicating it is highly hazardous to aquatic life. Therefore, this compound must never be disposed of down the drain.[5][6]

Required Personal Protective Equipment (PPE): To mitigate exposure risks during handling and disposal, the following PPE is mandatory:

  • Eye Protection: Wear safety glasses with side-shields or goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[6]

  • Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber) that are free of defects.[6]

  • Body Protection: A standard laboratory coat must be worn.[6]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator or dust mask.[3]

The Four Pillars of Compliant Chemical Disposal

A robust disposal plan is built on four key operational pillars. Adherence to this framework ensures that waste is managed safely from the point of generation to its final destruction.

  • Identification & Segregation: Correctly identify the waste stream and keep it separate from incompatible materials. As a carboxylic acid, this compound must be segregated from bases, strong oxidizing agents, and reactive metals to prevent dangerous reactions.[5][7][8]

  • Containment & Labeling: Use appropriate, sealed, and clearly labeled containers for waste accumulation. The container must be chemically compatible with the waste; for acidic compounds, avoid metal containers.[7][9]

  • Interim Storage: Store waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[10][11][12]

  • Final Disposition: Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6][13]

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for handling different forms of waste associated with this compound.

Protocol A: Disposal of Solid Waste

This protocol applies to expired or unused solid this compound and lab materials (e.g., weigh boats, contaminated gloves, wipes) grossly contaminated with the solid.

  • Preparation: In a designated area, preferably within a chemical fume hood, assemble your waste container and don all required PPE.

  • Containment: Carefully transfer the solid chemical waste into a compatible, sealable container.[3] Use tools (spatulas, brushes) that will not generate significant dust. If using the original manufacturer's container, ensure it is in good condition.[12]

  • Contaminated Debris: Place all contaminated disposable items, such as gloves, absorbent pads, and weigh paper, into the same hazardous waste container or a separate, clearly labeled container for solid waste.

  • Labeling: Affix a hazardous waste label to the container. Fill it out completely, listing "this compound" and identifying it as acidic and an environmental hazard.[11]

  • Storage: Securely close the container and move it to your designated Satellite Accumulation Area.[12] Ensure it is stored within secondary containment.[7]

  • Request Pickup: Contact your institution's EHS office to schedule a waste pickup.

Protocol B: Disposal of Liquid Waste (Solutions)

This protocol applies to solutions containing dissolved this compound.

  • Preparation: In a chemical fume hood, prepare a designated, compatible liquid waste container (e.g., a high-density polyethylene jug).[12] Do not use metal containers.[9]

  • Collection: Pour the liquid waste into the container.

  • Rinsate Collection: The first rinse of any glassware that contained the chemical must be collected as hazardous waste.[14] Subsequent rinses may be permissible for drain disposal depending on institutional policy, but collecting the first three rinses is a best practice for highly toxic materials.[14]

  • Labeling: Affix a hazardous waste label. List all chemical constituents by their full name, including solvents, and their approximate percentages.[14]

  • Stabilization (Optional & Pre-Approved Only):

    • Causality: For highly concentrated acidic solutions, neutralization can reduce the corrosive hazard, making storage and transport safer. This does not render the waste suitable for drain disposal due to the aquatic toxicity of the organic salt formed.[15]

    • Procedure: This step should only be performed by trained personnel following a site-specific approved protocol. While stirring the acidic solution, slowly add a weak base, such as sodium bicarbonate, or a dilute solution of a strong base like sodium hydroxide.[16] Monitor the pH continuously, aiming for a final pH between 5.5 and 9.0.[17][18] Be prepared for gas evolution (CO₂) and heat generation.

  • Storage & Pickup: Securely cap the container, place it in secondary containment within the SAA, and request a pickup from your EHS department.[14]

Visual Workflow: Waste Stream Management

The following diagram outlines the decision-making process for handling waste generated from experiments involving this compound.

DisposalWorkflow start_node start_node process_node process_node waste_node waste_node final_node final_node hazard_node hazard_node Start Waste Generated Decision What is the waste form? Start->Decision Solid Solid Compound or Grossly Contaminated Debris Decision->Solid Solid Liquid Aqueous or Organic Solution Decision->Liquid Liquid Glassware Contaminated Glassware (Trace Residue) Decision->Glassware Glassware CollectSolid Collect in compatible solid waste container Solid->CollectSolid CollectLiquid Collect in compatible liquid waste container Liquid->CollectLiquid Rinse Triple rinse glassware Glassware->Rinse Label Affix completed Hazardous Waste Label CollectSolid->Label CollectLiquid->Label NoDrain DO NOT DISPOSE DOWN DRAIN CollectLiquid->NoDrain CollectRinse Collect first rinse as hazardous liquid waste Rinse->CollectRinse CollectRinse->CollectLiquid Store Store in SAA within Secondary Containment Label->Store Pickup Request EHS Pickup Store->Pickup

Caption: Decision workflow for proper segregation and handling of waste streams.

Regulatory and Best Practice Summary

To maintain compliance, laboratories must adhere to specific regulations, primarily those established by the EPA under the Resource Conservation and Recovery Act (RCRA).[19]

RequirementGuideline / LimitRationale & Reference
Waste Segregation Keep acids separate from bases, oxidizers, and reactive metals.Prevents violent chemical reactions, gas release, or fire.[8]
Container Management Must be compatible, in good condition, and kept securely closed.Prevents leaks, spills, and fugitive emissions.[12][19]
Labeling Must be labeled with "Hazardous Waste" and all chemical contents.Ensures proper identification for safe handling and disposal.[5][11]
SAA Quantity Limit Max 55 gallons of hazardous waste per accumulation point.Federal limit to prevent large-scale storage in active lab areas.[10][20]
Container Removal Full containers must be removed from the SAA within 3 days.Ensures timely transfer of waste to a central, more secure storage area.[12]

Waste Minimization and Spill Management

Waste Minimization: The most effective disposal strategy is to minimize waste generation at the source.[1]

  • Source Reduction: Purchase and use the smallest quantity of the chemical required for your research.[10]

  • Inventory Management: Maintain an up-to-date chemical inventory to prevent ordering duplicates.[13]

  • Scale Reduction: Where feasible, reduce the scale of experiments to decrease the volume of waste produced.[10]

Emergency Spill Procedures: In the event of a small spill of this compound:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an absorbent material suitable for acids (e.g., sodium bicarbonate or a universal chemical absorbent). Do not use combustible materials like paper towels for large spills.

  • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in the hazardous waste container.[2][3]

  • For liquid spills, once the material is absorbed, scoop the absorbent into the hazardous waste container.

  • Decontaminate the area with a suitable cleaning solution and collect all cleanup materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's emergency response team immediately.

References

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A Senior Application Scientist's Guide to Handling 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid. As a substituted indole carboxylic acid, this compound requires careful handling to mitigate risks and ensure the integrity of experimental work. This guide moves beyond a simple checklist, delving into the causality behind each procedural step to build a framework of safety and scientific rigor.

Hazard Profile & Risk Assessment

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][4]

  • Serious Eye Irritation (H319): Poses a significant risk of causing serious eye irritation.[1][3][4]

  • Respiratory Tract Irritation (H335): Inhalation of the dust may lead to respiratory irritation.[1][3][4]

  • Combustibility: The compound is a combustible solid, though not considered a significant fire risk under standard laboratory conditions.[1] Upon combustion, it may emit corrosive and toxic fumes, including carbon oxides and nitrogen oxides (NOx).[5][6]

Given these risks, all handling procedures must be designed to prevent skin and eye contact, and to minimize the generation and inhalation of dust.

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final line of defense. As dictated by sound industrial hygiene practice, it should only be implemented after engineering and administrative controls have been optimized.[3][7]

  • Engineering Controls: The primary engineering control for handling this solid compound is a certified chemical fume hood. All weighing, transferring, and solution preparation activities must be conducted within a fume hood to contain dust and vapors.[2][5]

  • Administrative Controls: Access to areas where the compound is stored and handled should be restricted to trained personnel. Clear signage indicating the required PPE and potential hazards is mandatory.

Mandatory Personal Protective Equipment (PPE) Protocol

Adherence to the following PPE protocol is non-negotiable when handling this compound. The equipment must be selected based on established standards such as those from NIOSH (US) or EN (EU).[3][5]

Protection Type Specific Recommendation Rationale & Causality
Respiratory Protection N95 (US) or P1 (EN 143) rated dust mask.[5]To Prevent Inhalation: The compound is a solid powder. Operations like weighing and transferring can generate fine dust, which is a respiratory irritant.[1][3] An N95 respirator effectively filters these particulates.
Eye & Face Protection Chemical safety goggles with side shields (conforming to EN166 or AS/NZS 1337.1).[1] A face shield should be worn over goggles during procedures with a high splash risk.To Prevent Eye Contact: The compound is classified as a serious eye irritant.[1][3] Standard safety glasses do not provide a sufficient seal against dust or splashes. Goggles are essential.
Hand Protection Chemical-resistant, powder-free nitrile gloves.[2]To Prevent Skin Contact: Direct contact causes skin irritation.[1] Nitrile offers good resistance to a range of chemicals. Gloves must be disposed of after use and hands washed thoroughly.[5]
Body Protection A buttoned, long-sleeved laboratory coat.To Minimize Skin Exposure: A lab coat protects the skin and personal clothing from accidental spills and dust contamination.[2]

Operational Plan for Safe Handling

A systematic workflow is critical to minimize exposure and prevent contamination. The following diagram and procedural steps outline the mandatory process from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_sds Review SDS of Analog Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe 1. prep_hood Prepare Fume Hood Work Area prep_ppe->prep_hood 2. handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh 3. handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve 4. storage_main Store at -20°C Protected from Light handle_dissolve->storage_main 5. disposal_main Dispose of Waste per Institutional Guidelines handle_dissolve->disposal_main 6.

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Before beginning, thoroughly review the SDS for a closely related compound like 1H-Indole-3-carboxylic acid to reinforce awareness of hazards.[1][2]

    • Don all PPE as specified in the table above. Ensure your gloves are inspected for tears or holes.

    • Prepare the work surface within the chemical fume hood by covering it with absorbent, disposable bench paper.

  • Weighing and Transferring:

    • Use a spatula to carefully transfer the solid from its container to a weigh boat on a tared balance inside the fume hood. Avoid any actions that could generate dust, such as dropping or rapid scooping.[1]

    • Close the primary container securely immediately after extracting the required amount.

  • Dissolution:

    • Place the weigh boat with the compound into your reaction vessel.

    • Slowly add the desired solvent, directing the stream to the weigh boat to wash the solid into the vessel, preventing splashing.

  • Storage:

    • The parent compound, 1-Benzylindole-3-carboxylic acid, is stored at -20°C. It is prudent to apply the same storage conditions.

    • Keep the container tightly sealed to prevent degradation and contamination.[5]

Emergency Procedures

Spill Response

Prompt and correct response to a spill is critical to prevent exposure and further contamination.

Spill Type Response Protocol
Minor Spill (Dry) 1. Alert personnel in the immediate area.[1]2. Wearing your full PPE, gently cover the spill with dry paper towels to prevent dust from becoming airborne.3. Use dry cleanup procedures; gently sweep or vacuum (with HEPA filter) the material into a designated, sealable waste container.[1]4. Decontaminate the area with soap and water.5. Place all cleanup materials into a sealed bag for hazardous waste disposal.
Major Spill (Dry) 1. Evacuate the immediate area and alert the laboratory supervisor and institutional safety office.[1]2. Restrict access to the area.3. Await response from trained emergency personnel.4. Do not attempt to clean a major spill without specific training and equipment.
First-Aid Measures
Exposure Route First-Aid Action
Inhalation Move the person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[3]
Eye Contact Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[1][3][6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[3][5]

Waste Disposal Plan

All waste materials contaminated with this compound, including empty containers, used gloves, bench paper, and cleanup materials, must be treated as hazardous chemical waste.

  • Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers. Do not mix with household garbage.[4]

  • Labeling: Ensure containers are labeled with the full chemical name and appropriate hazard warnings.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office. All disposal must be in accordance with local, state, and federal regulations.[8][9] Do not pour chemical waste down the drain.[5]

By integrating these safety protocols and procedural directives into your daily laboratory operations, you can effectively manage the risks associated with handling this compound, ensuring a safe environment for yourself and your colleagues while upholding the highest standards of scientific research.

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